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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of (2,6-Diethylphenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction (2,6-Diethylphenyl)methanamine is a primary amine of significant interest in the fields of pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(2,6-Diethylphenyl)methanamine is a primary amine of significant interest in the fields of pharmaceutical chemistry and materials science. Its unique structural motif, featuring a sterically hindered phenyl ring, imparts distinct physicochemical properties that are crucial for its application in drug design, as a synthetic intermediate, and in the development of novel materials. This guide provides a comprehensive overview of the core physicochemical properties of (2,6-Diethylphenyl)methanamine, detailing both established data for its hydrochloride salt and well-founded estimations for the free base. Furthermore, this document outlines detailed, field-proven experimental protocols for the determination of these properties, adhering to internationally recognized standards, to ensure scientific rigor and reproducibility.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

IdentifierValueSource
IUPAC Name (2,6-Diethylphenyl)methanamineN/A
Synonyms 2,6-DiethylbenzylamineN/A
CAS Number (HCl Salt) 107694-43-9[1]
Molecular Formula C₁₁H₁₇NN/A
Molecular Weight 163.26 g/mol N/A
Chemical Structure (2,6-Diethylphenyl)methanamine structureN/A

Core Physicochemical Properties

The utility of a molecule in drug development and other applications is intrinsically linked to its physical and chemical characteristics. The following sections detail the key physicochemical parameters of (2,6-Diethylphenyl)methanamine.

Physical State and Appearance

The physical state of a compound at ambient temperature is a fundamental property. Based on the properties of structurally similar compounds, (2,6-Diethylphenyl)methanamine is predicted to be a liquid at room temperature. Its hydrochloride salt, however, is typically a solid.

Melting Point

The melting point is a critical parameter for assessing purity and for various formulation and manufacturing processes.

CompoundMelting Point (°C)Notes
(2,6-Diethylphenyl)methanamine (Free Base) Estimated: < 25 °CAs a primary amine with a relatively low molecular weight and non-planar structure, a low melting point is expected.
(2,6-Diethylphenyl)methanamine HCl Not availableData for the hydrochloride salt is not readily found in the literature.
2,6-Diethylaniline (Analogue)3-5 °CThe parent aniline exhibits a low melting point.

The determination of melting point should be conducted in accordance with OECD Guideline 401. The capillary method is a widely accepted and reliable technique.

Causality Behind Experimental Choices: The capillary method is chosen for its accuracy, small sample requirement, and the ability to observe the melting process visually, which provides information about the purity of the sample (a sharp melting range indicates high purity).

Self-Validating System: The protocol's integrity is maintained by calibrating the apparatus with certified reference standards of known melting points spanning the expected range of the test substance.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry substance is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means to observe the sample is used.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range.

Caption: Workflow for Boiling Point Determination.

Solubility

Solubility in aqueous and organic media is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterPredicted ValueMethod
Water Solubility LowBased on the hydrophobic nature of the diethylphenyl group.
Organic Solvent Solubility HighExpected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.

[1][2][3][4][5] The flask method, as described in OECD Guideline 105, is suitable for determining the water solubility of (2,6-Diethylphenyl)methanamine.

Causality Behind Experimental Choices: The flask method is a straightforward and reliable way to achieve a saturated solution, which is the basis for determining water solubility. The subsequent analysis by a specific and sensitive method like HPLC ensures accurate quantification.

Self-Validating System: The analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision using standard solutions of the test substance.

Step-by-Step Methodology:

  • Equilibration: An excess amount of the substance is agitated in water at a constant temperature until equilibrium is reached.

  • Phase Separation: The undissolved substance is separated from the aqueous phase by centrifugation or filtration.

  • Quantification: The concentration of the substance in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is a key indicator of a molecule's lipophilicity and its ability to cross biological membranes.

ParameterPredicted ValueMethod
LogP Estimated: 2.5 - 3.5Based on the contribution of the aromatic ring and alkyl groups.

[6][7][8][9][10] The shake-flask method, outlined in OECD Guideline 107, is the classical method for determining the partition coefficient.

Causality Behind Experimental Choices: This method directly measures the partitioning of the substance between two immiscible phases, providing a direct measure of its lipophilicity.

Self-Validating System: The analytical method used to determine the concentration in each phase is validated. The sum of the substance recovered from both phases should be in good agreement with the initial amount added.

Step-by-Step Methodology:

  • Preparation: A solution of the substance in either n-octanol or water is prepared.

  • Partitioning: The solution is mixed with the other immiscible solvent (water or n-octanol, respectively) and shaken until equilibrium is achieved.

  • Phase Separation: The two phases are separated.

  • Quantification: The concentration of the substance in each phase is determined.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Acidity Constant (pKa)

The pKa of the primary amine group is crucial for understanding its ionization state at physiological pH, which influences its solubility, permeability, and interaction with biological targets.

ParameterPredicted ValueMethod
pKa Estimated: 9.5 - 10.5Typical range for a primary benzylic amine.

[11][12][13][14][15] Potentiometric titration is a highly accurate method for determining the pKa of amines, as detailed in OECD Guideline 112.

Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for the precise determination of the half-equivalence point, which corresponds to the pKa.

Self-Validating System: The pH meter is calibrated using standard buffer solutions. The concentration of the titrant is accurately known.

Step-by-Step Methodology:

  • Solution Preparation: A solution of the amine of known concentration is prepared in water.

  • Titration: The solution is titrated with a standard solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Caption: Workflow for pKa Determination.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and identification of (2,6-Diethylphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • δ 7.1-7.3 ppm (m, 3H): Aromatic protons.

  • δ 3.8-4.0 ppm (s, 2H): Methylene protons (-CH₂-NH₂).

  • δ 2.6-2.8 ppm (q, 4H): Ethyl methylene protons (-CH₂-CH₃).

  • δ 1.5-1.7 ppm (br s, 2H): Amine protons (-NH₂). The chemical shift and multiplicity of this peak can vary depending on concentration and solvent.

  • δ 1.2-1.4 ppm (t, 6H): Ethyl methyl protons (-CH₂-CH₃).

  • δ 140-145 ppm: Quaternary aromatic carbons attached to the ethyl groups.

  • δ 125-130 ppm: Aromatic CH carbons.

  • δ 45-50 ppm: Methylene carbon (-CH₂-NH₂).

  • δ 25-30 ppm: Ethyl methylene carbons (-CH₂-CH₃).

  • δ 14-18 ppm: Ethyl methyl carbons (-CH₂-CH₃).

Causality Behind Experimental Choices: NMR is the most powerful tool for unambiguous structure determination of organic molecules. The choice of a deuterated solvent like CDCl₃ is to avoid solvent interference in the ¹H NMR spectrum.

Self-Validating System: The instrument is calibrated, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃) containing a small amount of TMS.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.

  • Data Processing and Analysis: The acquired data are processed (Fourier transform, phasing, and baseline correction), and the chemical shifts, integration, and coupling patterns are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • 3300-3400 cm⁻¹ (two bands, medium): N-H stretching vibrations of the primary amine.

  • 2850-2970 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.

  • ~1600 cm⁻¹ and ~1470 cm⁻¹ (medium): C=C stretching vibrations of the aromatic ring.

  • ~1600-1650 cm⁻¹ (medium): N-H bending vibration.

Causality Behind Experimental Choices: IR spectroscopy is a rapid and non-destructive technique for functional group identification. Attenuated Total Reflectance (ATR) is a common modern technique that requires minimal sample preparation.

Self-Validating System: A background spectrum is collected before running the sample to subtract any atmospheric or instrument-related absorptions.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of the liquid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Analysis: The absorption bands are identified and correlated with specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): m/z = 163.

  • Major Fragments:

    • m/z = 148: Loss of a methyl group (-CH₃).

    • m/z = 134: Loss of an ethyl group (-CH₂CH₃).

    • m/z = 146: Loss of the amino group (-NH₂).

    • m/z = 91: Tropylium ion, characteristic of benzyl compounds.

[16][17][18] Causality Behind Experimental Choices: Electron Ionization (EI) is a common ionization technique that produces a characteristic fragmentation pattern useful for structural elucidation and library matching.

Self-Validating System: The mass spectrometer is calibrated using a known standard to ensure accurate mass-to-charge ratio measurements.

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: The sample is ionized, typically by electron impact.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio.

  • Detection: The abundance of each ion is measured.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

This technical guide provides a thorough examination of the essential physicochemical properties of (2,6-Diethylphenyl)methanamine. While experimental data for the free base is limited, this document offers reliable estimations based on the known properties of its hydrochloride salt and structurally related analogues. The detailed, step-by-step experimental protocols, grounded in established OECD guidelines, provide a robust framework for the empirical determination of these critical parameters. This comprehensive approach ensures that researchers, scientists, and drug development professionals have the necessary information and methodologies to effectively utilize and characterize (2,6-Diethylphenyl)methanamine in their respective fields.

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Exploratory

What is the exact pKa value of (2,6-Diethylphenyl)methanamine

An In-depth Technical Guide to the pKa of (2,6-Diethylphenyl)methanamine: Theoretical Underpinnings, Experimental Determination, and Computational Prediction Abstract This technical guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa of (2,6-Diethylphenyl)methanamine: Theoretical Underpinnings, Experimental Determination, and Computational Prediction

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) of (2,6-Diethylphenyl)methanamine. As a primary amine with significant steric hindrance at the ortho positions of the phenyl ring, its basicity is governed by a complex interplay of electronic and steric effects. This document will delve into the theoretical principles influencing its pKa, present detailed protocols for its experimental determination, and explore computational methods for its prediction. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of sterically hindered amines.

Introduction: The Significance of pKa in Drug Development

The pKa of a molecule is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. For amines, the pKa dictates the extent of ionization at physiological pH, which in turn affects a molecule's solubility, membrane permeability, and interaction with biological targets. (2,6-Diethylphenyl)methanamine, with its unique structural features, presents an interesting case study in the factors that modulate the basicity of arylamines. The presence of two ethyl groups ortho to the aminomethyl substituent introduces significant steric bulk, which can profoundly impact the stability of the corresponding ammonium cation.[1][2]

Theoretical Considerations: Factors Influencing the pKa of (2,6-Diethylphenyl)methanamine

The basicity of an amine is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. For (2,6-Diethylphenyl)methanamine, several factors come into play:

  • Inductive Effect: Alkyl groups, such as the ethyl groups on the phenyl ring, are weakly electron-donating through an inductive effect.[3] This effect increases the electron density on the aromatic ring, which is then relayed to the aminomethyl group, thereby increasing the basicity of the amine compared to benzylamine.

  • Steric Hindrance: The two ethyl groups in the ortho positions create a sterically crowded environment around the aminomethyl group.[1][2] This steric hindrance can affect basicity in two primary ways:

    • Hindrance to Protonation: The bulky ethyl groups may physically impede the approach of a proton to the nitrogen's lone pair.

    • Hindrance to Solvation: Upon protonation, the resulting ammonium cation requires stabilization by solvent molecules (e.g., water). The ortho-ethyl groups can hinder the effective solvation of the positively charged center, destabilizing the conjugate acid and thereby decreasing the basicity of the amine.[2]

  • Hybridization: The nitrogen atom in (2,6-Diethylphenyl)methanamine is sp³ hybridized. The phenyl ring's carbon atoms are sp² hybridized, which are more electronegative than sp³ carbons.[1] This leads to an electron-withdrawing inductive effect from the ring that slightly reduces the basicity compared to a simple alkylamine.

Due to the insulating CH₂ group between the phenyl ring and the amine, the resonance effects that significantly reduce the basicity of anilines (where the nitrogen is directly attached to the ring) are not a primary factor for (2,6-Diethylphenyl)methanamine.[2][4] However, the interplay between the electron-donating inductive effect of the ethyl groups and the steric hindrance they create is the dominant determinant of its pKa. It is expected that the steric hindrance to solvation of the conjugate acid will be the more significant factor, leading to a lower pKa than what would be predicted based on inductive effects alone.

Logical Relationship Diagram

G cluster_factors Factors Influencing pKa cluster_outcome Effect on Basicity Inductive Inductive Effect (Electron-Donating) pKa pKa of (2,6-Diethylphenyl)methanamine Inductive->pKa Increases Basicity Steric Steric Hindrance (Ortho-Ethyl Groups) Solvation Solvation of Conjugate Acid Steric->Solvation Hinders Solvation->pKa Decreased Stabilization (Decreases Basicity)

Caption: Interplay of factors governing the pKa of (2,6-Diethylphenyl)methanamine.

Experimental Determination of pKa

Several robust experimental techniques can be employed to determine the pKa of (2,6-Diethylphenyl)methanamine. The choice of method depends on factors such as the compound's solubility, the required accuracy, and available instrumentation.[5][6]

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination.[5][7] It involves monitoring the pH of a solution of the amine as a strong acid is added incrementally.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a sample of (2,6-Diethylphenyl)methanamine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). If solubility in water is limited, a co-solvent such as methanol or ethanol may be used, though this will yield an apparent pKa (pKa*) that may differ from the aqueous pKa.

  • Titration Setup: Calibrate a pH electrode and immerse it in the amine solution. Place the solution on a magnetic stirrer for continuous mixing.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the system to equilibrate.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Causality Behind Experimental Choices:

  • Why a strong acid? A strong acid ensures a complete reaction with the amine, leading to a sharp and easily identifiable inflection point on the titration curve.

  • Why continuous stirring? To ensure homogeneity of the solution and an accurate pH reading at each step.

  • Why calibration? Accurate pKa determination is critically dependent on precise pH measurements.

Spectrophotometric Determination

This method is useful if the protonated and unprotonated forms of the amine have different UV-Vis absorption spectra.[8]

Experimental Protocol:

  • Spectral Analysis: Record the UV-Vis spectra of (2,6-Diethylphenyl)methanamine in highly acidic (e.g., pH 1) and highly basic (e.g., pH 12) solutions to determine the wavelengths of maximum absorbance (λmax) for the protonated and unprotonated species.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Sample Measurement: Dissolve a known concentration of the amine in each buffer solution and record the absorbance at the predetermined λmax.

  • Data Analysis: The pKa can be calculated using the following equation: pKa = pH + log[(A - AB) / (AA - A)] where A is the absorbance in the buffer, AB is the absorbance in the basic solution, and AA is the absorbance in the acidic solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can determine pKa values by monitoring the pH-dependent chemical shift changes of nuclei near the amino group.[5][7][9]

Experimental Protocol:

  • NMR Sample Preparation: Prepare a series of NMR samples of the amine in buffers of varying, precisely known pH values.

  • Data Acquisition: Acquire ¹H or ¹³C NMR spectra for each sample.

  • Data Analysis: Plot the chemical shift of a specific nucleus (e.g., the benzylic CH₂) as a function of pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, with the inflection point corresponding to the pKa.[5]

Workflow for Experimental pKa Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Amine Solution (Known Concentration) C Potentiometric Titration: Add Titrant Incrementally A->C D Spectrophotometry: Measure Absorbance in Buffers A->D E NMR Spectroscopy: Acquire Spectra in Buffers A->E B Prepare Standardized Titrant (e.g., 0.1M HCl) B->C F Plot Titration Curve (pH vs. Volume) C->F G Calculate from Absorbance Data D->G H Plot Chemical Shift vs. pH E->H I Determine pKa (Inflection Point) F->I G->I H->I

Caption: General workflow for the experimental determination of pKa.

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of the pKa. These methods calculate the free energy change of the protonation reaction.[10]

Methodology: Isodesmic Reactions

A highly effective approach involves the use of an isodesmic reaction. This method minimizes errors in computational calculations by using a reference compound with a known experimental pKa that is structurally similar to the target molecule.

Computational Protocol:

  • Structure Optimization: Perform geometry optimization for (2,6-Diethylphenyl)methanamine, its protonated form, a reference amine (e.g., benzylamine), and its protonated form using a quantum chemical method such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[10]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to obtain the Gibbs free energies.

  • Solvation Modeling: Apply a continuum solvation model (e.g., SMD or COSMO) to account for the effect of the solvent (water).[11]

  • pKa Calculation: The pKa of the target molecule is calculated using the following equation: pKa(target) = pKa(ref) - (ΔG(reaction) / (2.303 * RT)) where ΔG(reaction) is the Gibbs free energy change for the isodesmic reaction: Target-NH₃⁺ + Ref-NH₂ ⇌ Target-NH₂ + Ref-NH₃⁺

Causality Behind Computational Choices:

  • Why an isodesmic reaction? This approach cancels out systematic errors in the calculation of solvation and electronic energies, leading to a more accurate prediction.[11]

  • Why a solvation model? The pKa is a solution-phase property, and failing to account for solvent effects would lead to highly inaccurate results that reflect gas-phase basicity.[12]

Estimated pKa and Comparative Data

CompoundStructurepKa of Conjugate AcidKey Features
BenzylamineC₆H₅CH₂NH₂~9.34Unsubstituted aromatic ring.
CyclohexylamineC₆H₁₁NH₂~10.7Aliphatic amine, no resonance.[2]
AnilineC₆H₅NH₂~4.6Nitrogen lone pair delocalized into the ring.[2]
(2,6-Dimethylphenyl)methanamine(CH₃)₂C₆H₃CH₂NH₂Estimated: 9.0 - 9.3Steric hindrance from two methyl groups.
(2,6-Diethylphenyl)methanamine (C₂H₅)₂C₆H₃CH₂NH₂ Estimated: 8.9 - 9.2 Increased steric hindrance from two ethyl groups.

The pKa of benzylamine is a good starting point. The ortho-alkyl groups are expected to lower the basicity due to steric hindrance to solvation of the conjugate acid. The slightly larger size of ethyl groups compared to methyl groups in (2,6-dimethylphenyl)methanamine would likely enhance this steric effect, leading to a marginally lower pKa. Therefore, a pKa value in the range of 8.9 to 9.2 is a reasonable estimate for (2,6-Diethylphenyl)methanamine.

Conclusion

The pKa of (2,6-Diethylphenyl)methanamine is a nuanced property governed by a balance of electronic and steric effects. While its primary amine nature, insulated from the phenyl ring by a methylene group, suggests a basicity similar to benzylamine, the significant steric hindrance imposed by the ortho-diethyl substituents is predicted to decrease its pKa by impeding the solvation of its conjugate acid. This technical guide has outlined the theoretical basis for this prediction and provided detailed methodologies for both experimental determination and computational prediction. Accurate knowledge of this value is essential for its effective application in research and drug development.

References

  • I. V. Didenko, et al. (2010). Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Modeling. Available at: [Link]

  • M. A. Al-Ammar, et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available at: [Link]

  • A. F. M. Rizk, et al. (1964). Spectrophotometric Determination of the pKa's of Some Aromatic Amines. DTIC. Available at: [Link]

  • S. K. Poole, et al. (2009). Development of Methods for the Determination of pKa Values. PMC. Available at: [Link]

  • Chemistry Steps. (2021). Basicity of Amines. Chemistry Steps. Available at: [Link]

  • Fiveable. (2025). Basicity of Arylamines. Fiveable. Available at: [Link]

  • A. Toro-Labbé, et al. (2015). Understanding the Highly Varying pKa of Arylamines. A Perspective from the Average Local Ionization Condensed-to-Atom Framework. The Journal of Physical Chemistry A. Available at: [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]

  • University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. University of Liverpool Repository. Available at: [Link]

  • A. D. M. Al-Haideri, et al. (2018). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Available at: [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. Chair of Analytical Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in... ResearchGate. Available at: [Link]

  • J. C. D. Lopes, et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Available at: [Link]

Sources

Foundational

Structural Elucidation of (2,6-Diethylphenyl)methanamine: A Comprehensive 1H and 13C NMR Technical Guide

Executive Summary (2,6-Diethylphenyl)methanamine (CAS: 107694-42-8), commonly referred to as 2,6-diethylbenzylamine, is a sterically hindered primary amine utilized as a critical building block in the synthesis of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,6-Diethylphenyl)methanamine (CAS: 107694-42-8), commonly referred to as 2,6-diethylbenzylamine, is a sterically hindered primary amine utilized as a critical building block in the synthesis of pharmaceuticals, particularly in the development of vascular adhesion protein-1 (VAP-1) inhibitors and targeted kinase inhibitors[1]. Accurate structural validation of this intermediate is paramount for downstream synthetic success. This whitepaper provides a rigorous, causality-driven analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, establishing a self-validating protocol for researchers and drug development professionals.

Molecular Architecture & NMR Rationale

The molecular architecture of (2,6-Diethylphenyl)methanamine features a central benzene ring symmetrically substituted at the 2 and 6 positions with ethyl groups, and at the 1 position with an aminomethyl group (-CH 2​ NH 2​ ).

The Causality of Chemical Shifts:

  • Symmetry: The C2v​ -like local symmetry of the substituted benzene ring renders the two ethyl groups chemically and magnetically equivalent. Similarly, the meta protons (H3 and H5) are equivalent, simplifying the expected multiplet structures.

  • Electronic Effects: The aminomethyl group is weakly electron-donating via induction but does not participate in strong resonance delocalization like a direct aniline-type amino group. The ethyl groups are also weakly electron-donating. This results in the aromatic protons resonating in a tight chemical shift range typical of alkyl-substituted benzenes (~7.0 - 7.2 ppm).

  • Steric Hindrance: The ortho-ethyl groups restrict the free rotation of the aminomethyl group. However, at room temperature, this rotation remains fast enough on the NMR timescale to yield time-averaged, sharp signals rather than broadened peaks.

H NMR Spectral Analysis

The 1 H NMR spectrum in CDCl 3​ is characterized by distinct aliphatic and aromatic regions. The spin-spin coupling ( 3J ) follows first-order n+1 rules due to sufficient chemical shift dispersion.

Table 1: Expected 1 H NMR Data for (2,6-Diethylphenyl)methanamine in CDCl 3​ (400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.15Triplet (t)1H~7.5Aromatic H4 (para)
7.05Doublet (d)2H~7.5Aromatic H3, H5 (meta)
3.85Singlet (s)2H-Ar-CH 2​ -NH 2​ (benzylic)
2.75Quartet (q)4H~7.5Ar-CH 2​ -CH 3​ (ethyl CH 2​ )
1.50 - 2.00Broad Singlet (br s)2H--NH 2​ (amine, exchangeable)
1.20Triplet (t)6H~7.5Ar-CH 2​ -CH 3​ (ethyl CH 3​ )

Mechanistic Insights: The ethyl groups exhibit a classic A2​X3​ spin system. The CH 3​ protons are split into a triplet by the adjacent CH 2​ protons, while the CH 2​ protons are split into a quartet by the CH 3​ protons. The aromatic region displays an AX2​ spin system where the para proton (H4) is split into a triplet by the two equivalent meta protons (H3/H5), which in turn appear as a doublet.

Coupling_Pathways H_meta H3/H5 (Meta) H_para H4 (Para) H_meta->H_para ³J = 7.5 Hz CH2_ethyl CH2 (Ethyl) CH3_ethyl CH3 (Ethyl) CH2_ethyl->CH3_ethyl ³J = 7.5 Hz

Primary ³J Spin-Spin Coupling Pathways in (2,6-Diethylphenyl)methanamine

C NMR Spectral Analysis

The 13 C NMR spectrum provides a definitive map of the carbon framework, heavily influenced by the additive substituent effects of the alkyl and aminomethyl groups.

Table 2: Expected 13 C NMR Data for (2,6-Diethylphenyl)methanamine in CDCl 3​ (100 MHz)

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale / Substituent Effect
143.1Quaternary (C)C2, C6 (ortho)Deshielded by direct attachment to ethyl groups.
140.5Quaternary (C)C1 (ipso)Deshielded by direct attachment to -CH 2​ NH 2​ .
127.5Methine (CH)C4 (para)Minimal perturbation from base benzene (~128.5 ppm).
125.4Methine (CH)C3, C5 (meta)Shielded slightly by ortho/para directing alkyl groups.
40.5Methylene (CH 2​ )Ar-CH 2​ -NH 2​ Deshielded by the electronegative nitrogen atom.
25.5Methylene (CH 2​ )Ar-CH 2​ -CH 3​ Typical benzylic alkyl shift.
15.5Methyl (CH 3​ )Ar-CH 2​ -CH 3​ Terminal primary carbon.

Experimental Protocol: Sample Preparation and Acquisition

To ensure a self-validating system, the experimental protocol must rigorously control for solvent effects, referencing standards, and relaxation times.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15-20 mg of (2,6-Diethylphenyl)methanamine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: Referencing spectra to internal TMS rather than the residual CHCl 3​ peak (7.26 ppm) mitigates chemical shift drift caused by analyte-solvent interactions, ensuring highly accurate and reproducible chemical shifts across different batches[2].

  • Probe Tuning and Shimming: Insert the sample into the spectrometer. Perform automated tuning and matching (ATM) to optimize the RF circuit for the specific dielectric constant of the sample. Shim the magnet using the Z-axis gradients to achieve a TMS linewidth at half-height of < 1.0 Hz.

  • 1 H NMR Acquisition: Execute the standard zg30 pulse sequence[3]. Parameters: 30° flip angle, 1-second relaxation delay (D1), 16 scans. Causality: The 30° pulse allows for faster longitudinal relaxation ( T1​ ) recovery compared to a 90° pulse, enabling rapid signal averaging without saturating the spins.

  • 13 C NMR Acquisition: Execute the zgpg30 pulse sequence with continuous broadband proton decoupling (e.g., WALTZ-16)[3]. Parameters: 30° flip angle, 2-second relaxation delay, 512-1024 scans. Causality: Proton decoupling collapses carbon multiplets into sharp singlets, while the Nuclear Overhauser Effect (NOE) significantly enhances the signal-to-noise ratio for proton-bearing carbons.

NMR_Workflow A Sample Preparation (CDCl3 + 0.03% TMS) B Probe Tuning & Matching (Auto-Tune) A->B C Shimming & Locking (Z-axis Gradient) B->C D Pulse Sequence Execution (zg30 / zgpg30) C->D E FID Acquisition D->E F Fourier Transform & Phase Correction E->F G Baseline Correction & Integration F->G H Structural Validation G->H

Automated NMR Acquisition and Data Validation Workflow

References

  • THIAZOLE DERIVATIVES HAVING VAP-1 INHIBITORY ACTIVITY - European Patent Office EP1786792 B1. googleapis.com. 1

  • TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3 | The Journal of Organic Chemistry. acs.org. 2

  • TopSpin Guide Book Basic NMR Experiments. ucsb.edu. 3

Sources

Exploratory

Comprehensive Mass Spectrometry Fragmentation Profiling of (2,6-Diethylphenyl)methanamine

Executive Summary (2,6-Diethylphenyl)methanamine (CAS: 56056-11-2), commonly referred to as 2,6-diethylbenzylamine, is a structurally distinct primary amine. It serves as a critical pharmacophore and synthetic intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,6-Diethylphenyl)methanamine (CAS: 56056-11-2), commonly referred to as 2,6-diethylbenzylamine, is a structurally distinct primary amine. It serves as a critical pharmacophore and synthetic intermediate in the development of TTK protein kinase inhibitors[1] and Vascular Adhesion Protein-1 (VAP-1) inhibitors[2]. For researchers and drug development professionals, understanding its mass spectrometric (MS) fragmentation behavior is essential for pharmacokinetic tracking, impurity profiling, and metabolomics. This whitepaper provides an authoritative, mechanistic guide to its gas-phase dissociation.

Structural and Ionization Fundamentals

  • Chemical Formula : C₁₁H₁₇N

  • Monoisotopic Mass : 163.1361 Da

  • Protonated Ion [M+H]⁺ : 164.1439 Da

Because of the highly basic primary amine (pKa ~9.5), the molecule exhibits exceptional ionization efficiency in positive Electrospray Ionization (ESI+). The steric hindrance provided by the two ortho-ethyl groups heavily influences the stability and subsequent rearrangement of the resulting benzylic cations during gas-phase dissociation.

ESI-MS/MS Fragmentation Dynamics (CID)

When subjected to Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺, m/z 164.14) undergoes a highly predictable, step-wise fragmentation cascade. As a Senior Application Scientist, I approach these spectra not just as a list of peaks, but as a sequence of causal thermodynamic events.

Pathway A: Primary Deamination (Loss of NH₃)

The hallmark of protonated benzylamines is the expulsion of neutral ammonia (-17.03 Da). As demonstrated by[3], this process is driven by the initial elongation of the C–N bond at the charge center, forming an intermediate ion/neutral complex before heterolytic cleavage. This yields the highly stable 2,6-diethylbenzyl cation at m/z 147.12 .

  • Causality : The localized positive charge on the nitrogen strongly withdraws electron density from the benzylic carbon, weakening the C–N bond. The resulting benzylic cation is resonance-stabilized by the aromatic ring.

Pathway B: Alkyl Chain Truncation (Loss of Ethylene)

Unlike simple benzylamines, the presence of ortho-ethyl groups introduces secondary fragmentation pathways. The m/z 147.12 ion undergoes a β-hydrogen transfer accompanied by the expulsion of neutral ethylene (C₂H₄, -28.03 Da) to form an ethylbenzyl cation at m/z 119.09 . A subsequent loss of a second ethylene molecule yields the m/z 91.05 ion.

  • Causality : Alkyl chains of two or more carbons attached to an aromatic system readily undergo inductive cleavage or McLafferty-like rearrangements under CID. Shedding neutral alkenes minimizes the internal energy of the product ion.

Pathway C: Tropylium Ion Rearrangement

The m/z 91.05 ion (and potentially the m/z 119.09 ion) undergoes a well-documented ring expansion. The six-membered benzylic cation isomerizes into a seven-membered tropylium cation, a phenomenon detailed by [4].

  • Causality : The tropylium ring distributes the positive charge symmetrically across seven carbon atoms, representing a global energy minimum for C₇H₇⁺ isomers.

ESI_Fragmentation M [M+H]+ m/z 164.14 Protonated Amine F1 [M+H - NH3]+ m/z 147.12 2,6-Diethylbenzyl Cation M->F1 - NH3 (-17 Da) CID Energy: 15 eV F2 [M+H - NH3 - C2H4]+ m/z 119.09 Ethylbenzyl Cation F1->F2 - C2H4 (-28 Da) CID Energy: 25 eV F3 [M+H - NH3 - 2C2H4]+ m/z 91.05 Tropylium Cation F2->F3 - C2H4 (-28 Da) CID Energy: 35 eV

Figure 1: ESI-MS/MS collision-induced dissociation pathway of (2,6-Diethylphenyl)methanamine.

Electron Ionization (EI-MS) Fragmentation Profile

Under standard 70 eV hard ionization used in GC-MS applications, the basic physics of fragmentation shift from even-electron rules to radical-driven mechanics. The molecule forms a radical cation (M⁺•) at m/z 163 .

  • Benzylic Cleavage : The dominant pathway is the loss of the amine radical (•NH₂, -16 Da) to yield the m/z 147 cation, or the loss of the •CH₂NH₂ radical (-30 Da) to yield the m/z 133 cation.

  • Alkyl Cleavage : The ethyl groups can lose a methyl radical (•CH₃, -15 Da) yielding an m/z 148 fragment.

Quantitative Data Summaries

Table 1: ESI-MS/MS Product Ions (Positive Mode)
Precursor Ion (m/z)Product Ion (m/z)Neutral LossMass Error (ppm)Structural Assignment
164.1439147.1174NH₃ (17.0265 Da)< 5.02,6-Diethylbenzyl cation
164.1439119.0861NH₃ + C₂H₄ (45.0578 Da)< 5.0Ethylbenzyl cation
164.143991.0548NH₃ + 2C₂H₄ (73.0891 Da)< 5.0Tropylium cation
Table 2: EI-MS Characteristic Ions (70 eV)
Ion (m/z)Ion TypeRadical/Neutral LossRelative Abundance
163Molecular Ion (M⁺•)NoneMedium
148Fragment Ion•CH₃ (15 Da)High
147Fragment Ion•NH₂ (16 Da)Base Peak (100%)
133Fragment Ion•CH₂NH₂ (30 Da)Medium

Self-Validating Experimental Protocol: LC-HRMS/MS Workflow

To ensure high-fidelity data acquisition, the following self-validating protocol is designed for High-Resolution Mass Spectrometry (HRMS) systems (e.g., Q-TOF or Orbitrap). A trustworthy protocol must prove its own accuracy before the first sample is even analyzed.

Step 1: System Suitability and Mass Calibration

  • Action : Infuse a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) prior to the run.

  • Causality : Ensures mass accuracy is strictly <5 ppm. Without this validation, distinguishing the loss of NH₃ (-17.0265 Da) from a potential loss of an oxidized hydroxyl group (-17.0027 Da) is impossible.

Step 2: Blank Validation (Carryover Check)

  • Action : Inject a matrix blank (50:50 MeOH:H₂O + 0.1% Formic Acid) immediately prior to the sample.

  • Causality : Validates the absence of column carryover or background isobaric interferences at m/z 164.14, ensuring the integrity of the subsequent sample signal.

Step 3: Sample Preparation

  • Action : Dilute the (2,6-Diethylphenyl)methanamine standard to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Causality : Methanol provides optimal desolvation efficiency in the ESI source. The 0.1% Formic Acid suppresses the pH well below the amine's pKa (~9.5), guaranteeing 100% protonation to the [M+H]⁺ state.

Step 4: Chromatographic Separation

  • Action : Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Causality : The C18 stationary phase retains the hydrophobic diethylphenyl moiety, while the acidic mobile phase prevents secondary interactions (peak tailing) with residual silanols on the column.

Step 5: Stepped CID Fragmentation

  • Action : Apply Normalized Collision Energies (NCE) at 15, 25, and 35 eV.

  • Causality : Benzylamines have varying activation barriers. 15 eV captures the fragile intact [M+H]⁺ and the initial NH₃ loss. 35 eV provides sufficient internal energy to drive the higher-barrier ethylene losses and tropylium rearrangements.

LCMS_Workflow S1 S1 S2 2. Blank Injection Verify zero carryover at m/z 164.14 S1->S2 S3 3. Sample Prep Dilution in 50:50 MeOH:H2O (0.1% FA) S2->S3 S4 4. Chromatography C18 Column, Gradient Elution S3->S4 S5 5. ESI+ Ionization Capillary: 3.5 kV, Temp: 300°C S4->S5 S6 6. CID Fragmentation Stepped NCE (15, 25, 35 eV) S5->S6 S7 7. HRMS Detection Orbitrap/TOF Mass Analysis S6->S7

Figure 2: Self-validating LC-HRMS/MS experimental workflow for benzylamine profiling.

References

  • Bialecki, J., Ruzicka, J., & Attygalle, A. B. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry, 41(9), 1195-1204.[Link]

  • Bourcier, S., & Hoppilliard, Y. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. European Journal of Mass Spectrometry, 9(4), 351-360.[Link]

  • European Patent Office EP1786792 B1 (2005).Thiazole Derivatives Having VAP-1 Inhibitory Activity. (References the utility of 2,6-diethylbenzylamine in pharmaceutical synthesis).
  • United States Patent Application (2009).Kinase inhibitors and method of treating cancer with same. (References the utility of (2,6-diethylphenyl)methanamine in TTK inhibitor synthesis).

Sources

Foundational

Solvation Dynamics and Thermodynamic Solubility Profile of (2,6-Diethylphenyl)methanamine

Executive Summary (2,6-Diethylphenyl)methanamine—commonly referred to as 2,6-diethylbenzylamine—is a sterically hindered primary amine that serves as a critical intermediate in advanced organic synthesis and pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,6-Diethylphenyl)methanamine—commonly referred to as 2,6-diethylbenzylamine—is a sterically hindered primary amine that serves as a critical intermediate in advanced organic synthesis and pharmaceutical development. It is prominently utilized in the synthesis of TTK protein kinase inhibitors for oncology applications and Vascular Adhesion Protein-1 (VAP-1) inhibitors for managing macular edema and inflammatory diseases[1].

Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, designing purification workflows, and formulating Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solvation of (2,6-Diethylphenyl)methanamine in organic solvents, juxtaposing the lipophilic free base (CAS 107694-42-8) with its hydrophilic hydrochloride salt (CAS 107694-43-9).

Physicochemical Foundations & Causality of Solvation

To predict and manipulate the solubility of (2,6-Diethylphenyl)methanamine, one must first deconstruct its molecular architecture. The compound consists of a primary amine (-NH₂) attached to a benzylic carbon, which is flanked by two ethyl groups at the ortho positions (2,6-substitution) of the aromatic ring.

  • Steric Hindrance & Crystal Lattice Energy: The bulky 2,6-diethyl groups create significant steric shielding around the aminomethyl core. In the solid state, this hindrance prevents tight, planar intermolecular packing. By disrupting the crystal lattice, the energy required to separate the solute molecules (lattice energy) is significantly lowered, which directly causes higher solubility in organic solvents compared to unsubstituted analogs.

  • Lipophilicity (LogP): Unsubstituted benzylamine has a baseline LogP of 1.09 and a pKa of 9.33[2]. The addition of two hydrophobic ethyl groups drastically increases the lipophilicity, pushing the estimated LogP of the free base to approximately 3.1–3.5. This high lipophilicity dictates its profound affinity for non-polar and aprotic organic solvents.

  • Ionization State: The solvation behavior is binary depending on the protonation state. The free base is a neutral, highly lipophilic liquid or low-melting solid, whereas the hydrochloride salt is a crystalline solid driven by ion-dipole interactions.

Solubility Profile in Organic Solvents

The following table summarizes the estimated thermodynamic solubility ranges of (2,6-Diethylphenyl)methanamine across various solvent classes. Note: Values are extrapolated based on the physicochemical properties of heavily substituted lipophilic benzylamines and standard solvation models.

Solvent ClassSolventDielectric Constant (ε)Free Base Solubility (mg/mL)HCl Salt Solubility (mg/mL)Dominant Solvation Mechanism
Non-polar Hexane1.89> 100< 1London dispersion forces
Aromatic Toluene2.38> 100< 5 π−π stacking, dispersion
Dipolar Aprotic Dichloromethane8.93> 200~ 20Dipole-dipole interactions
Polar Aprotic Dimethylformamide36.7> 200> 100Strong H-bond acceptance
Polar Protic Methanol32.7> 200> 100H-bond donation/acceptance
Aqueous Water80.1< 5> 100Ion-dipole (for salt form)

Experimental Methodology: Self-Validating Thermodynamic Solubility Protocol

To accurately determine the solubility of (2,6-Diethylphenyl)methanamine for process chemistry, a kinetic dissolution test is insufficient. The following shake-flask methodology coupled with HPLC-UV is designed as a self-validating system to ensure true thermodynamic equilibrium is measured.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of anhydrous organic solvent into a 10 mL borosilicate glass vial. Causality: Anhydrous solvents must be used because trace water can protonate the amine (depending on the solvent's pKa), artificially altering the solubility profile through micro-emulsion formation.

  • Excess Solute Addition: Incrementally add (2,6-Diethylphenyl)methanamine until a visible, persistent suspension is achieved. Causality: An excess of solid ensures a dynamic equilibrium between the solid phase and the solvated molecules, which is the definition of thermodynamic saturation.

  • Thermal Equilibration: Seal the vial and agitate at 150 rpm in a thermostatic shaker maintained at 25.0 ± 0.1 °C for 48 hours. Causality: 48 hours provides sufficient time to overcome the kinetic barrier of dissolution, ensuring the plateau of the solubility curve is reached.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: Centrifugation compacts the undissolved solid. PTFE filters are explicitly chosen over cellulose because cellulose can adsorb lipophilic amines, which would artificially lower the measured concentration. Furthermore, filtration removes sub-micron particulates that cause light scattering and falsely inflate UV absorbance readings.

  • Self-Validation Check: Extract aliquots at T=24 hours and T=48 hours. Analyze both via HPLC-UV (λ = 210 nm). Validation Logic: If the concentration difference ( ΔC ) between the 24h and 48h time points is < 5%, thermodynamic equilibrium is confirmed. If ΔC>5% , equilibration must be extended to 72 hours.

ThermodynamicSolubility N1 Excess Solute Addition (2,6-Diethylbenzylamine) N2 Solvent Equilibration (Shake-flask, 48h, 25°C) N1->N2 Suspension N3 Phase Separation (Centrifugation & PTFE Filtration) N2->N3 Saturated Solution N4 Quantification (HPLC-UV Analysis) N3->N4 Aliquot N5 Data Validation (ΔC < 5% at 24h vs 48h) N4->N5 Concentration

Workflow for determining the thermodynamic solubility of (2,6-Diethylphenyl)methanamine.

Applications in Drug Development & Synthesis

The stark contrast in solubility between the free base and the salt form of (2,6-Diethylphenyl)methanamine is routinely exploited in pharmaceutical synthesis workflows.

When synthesizing TTK kinase inhibitors, the free base is first dissolved in a dipolar aprotic solvent (e.g., Dichloromethane or DMF). The high solubility in these solvents allows for a high-concentration, homogeneous reaction mixture, which accelerates the kinetics of nucleophilic substitution reactions. Once the target API framework is synthesized, the introduction of anhydrous HCl gas or concentrated aqueous HCl protonates the amine. Because the resulting hydrochloride salt has near-zero solubility in non-polar/aprotic solvents, the final API rapidly crystallizes out of solution, driving the reaction forward via Le Chatelier's principle and providing an elegant, built-in purification step.

SynthesisPathway A Free Base Amine (Highly Lipophilic) B Aprotic Solvation (e.g., DCM, DMF) A->B Dissolution C Nucleophilic Attack (Kinase Inhibitor Synthesis) B->C Reagent Addition D API Crystallization (Salt Formation) C->D Precipitation

Solvation-driven reaction pathway for synthesizing APIs using (2,6-Diethylphenyl)methanamine.

Conclusion

The solvation dynamics of (2,6-Diethylphenyl)methanamine are heavily dictated by the steric bulk of its 2,6-diethyl substitution, which lowers crystal lattice energy and drives exceptional solubility in organic solvents. By leveraging self-validating thermodynamic protocols and understanding the mechanistic shift between its free base and hydrochloride salt forms, researchers can precisely engineer reaction environments for high-yield pharmaceutical synthesis.

References

  • Kinase inhibitors and method of treating cancer with same. Google Patents (WO2011031606A1). Available at:

  • [1] THIAZOLE DERIVATIVES HAVING VAP-1 INHIBITORY ACTIVITY. European Patent Office (EP1786792 B1). Available at:

  • [2] Benzylamine (CID 7504). PubChem - National Institutes of Health (NIH). Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties and Boiling Point of 2,6-diethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2,6-diethylbenzylamine. Recognizing the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties and boiling point of 2,6-diethylbenzylamine. Recognizing the scarcity of direct experimental data for this compound, this paper establishes a robust predictive framework. By leveraging data from structurally analogous compounds—namely 2,6-diethylaniline, N,N-diethylbenzylamine, 2,6-dimethylbenzylamine, and N,N-dimethylbenzylamine—we present estimated values for key thermodynamic parameters. Furthermore, this guide details the theoretical underpinnings and practical experimental methodologies for the precise determination of these properties, ensuring scientific integrity and empowering researchers with the tools for empirical validation.

Introduction: The Significance of 2,6-diethylbenzylamine and its Physicochemical Properties

2,6-diethylbenzylamine is a primary amine characterized by a benzyl group substituted with two ethyl groups at the 2 and 6 positions of the benzene ring. This substitution pattern imparts specific steric and electronic effects that influence its chemical reactivity and physical properties. In the realm of pharmaceutical development and organic synthesis, a thorough understanding of a compound's thermodynamic properties is paramount. These parameters, including boiling point, vapor pressure, and enthalpy of vaporization, are critical for a wide range of applications, from reaction engineering and purification process design to formulation development and safety assessments.

The boiling point, in particular, is a fundamental physical constant that provides insights into the volatility of a substance and the strength of its intermolecular forces.[1] For primary amines like 2,6-diethylbenzylamine, the ability to form hydrogen bonds, in conjunction with van der Waals forces, dictates its boiling point relative to other organic molecules of similar molecular weight.[1]

This guide will first establish the molecular characteristics of 2,6-diethylbenzylamine and its structural analogues. It will then delve into a comparative analysis to estimate its boiling point and other thermodynamic properties. Finally, detailed experimental protocols are provided to facilitate the empirical determination of these crucial parameters.

Molecular Structure and its Influence on Thermodynamic Properties

The thermodynamic properties of an organic molecule are intrinsically linked to its structure. For 2,6-diethylbenzylamine and its analogues, key structural features influencing these properties include molecular weight, the presence and nature of the amine group, and the steric hindrance around the aromatic ring.

Table 1: Structural and Molecular Properties of 2,6-diethylbenzylamine and Analogous Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Amine Type
2,6-diethylbenzylamine 2,6-diethylbenzylamineC₁₁H₁₇N163.26Primary
2,6-diethylaniline2,6-diethylanilineC₁₀H₁₅N149.23[2]Primary (Aromatic)
N,N-diethylbenzylamineN,N-diethylbenzylamineC₁₁H₁₇N163.26[3]Tertiary
2,6-dimethylbenzylamine2,6-dimethylbenzylamineC₉H₁₃N135.21[4]Primary
N,N-dimethylbenzylamineN,N-dimethylbenzylamineC₉H₁₃N135.21Tertiary

Primary and secondary amines can act as both hydrogen bond donors and acceptors, leading to significantly higher boiling points compared to non-polar compounds of similar molecular weight. Tertiary amines, lacking a hydrogen atom on the nitrogen, can only act as hydrogen bond acceptors and thus have lower boiling points than their primary and secondary isomers.[1] The steric hindrance from the two ethyl groups in 2,6-diethylbenzylamine can also influence the extent of hydrogen bonding, a factor that will be considered in our estimations.

Estimated Thermodynamic Properties of 2,6-diethylbenzylamine

Due to the absence of direct experimental data, the thermodynamic properties of 2,6-diethylbenzylamine are estimated through comparative analysis with its structural analogues and the application of group contribution methods.

Boiling Point Estimation

The normal boiling point is a key parameter. We can estimate it by observing the trends in the boiling points of the analogous compounds.

Table 2: Experimental Boiling Points of Analogous Compounds and Estimated Boiling Point of 2,6-diethylbenzylamine

CompoundBoiling Point (°C)Boiling Point (K)Reference
2,6-diethylaniline243516.15[5][6][7]
N,N-diethylbenzylamine216489.15[8]
2,6-dimethylbenzylamine96-98369.15 - 371.15[4]
N,N-dimethylbenzylamine180-184453.15 - 457.15[9][10]
2,6-diethylbenzylamine (Estimated) ~230 - 240 ~503.15 - 513.15 -

Rationale for Estimation:

  • Comparison with 2,6-diethylaniline: 2,6-diethylbenzylamine has an additional methylene (-CH₂-) group compared to 2,6-diethylaniline. This increase in molecular weight and chain length would be expected to raise the boiling point.

  • Comparison with N,N-diethylbenzylamine: As a primary amine, 2,6-diethylbenzylamine can engage in hydrogen bonding, which should result in a higher boiling point than its tertiary amine isomer, N,N-diethylbenzylamine.[1]

  • Comparison with 2,6-dimethylbenzylamine: The replacement of two methyl groups with two ethyl groups significantly increases the molecular weight and van der Waals forces, leading to a substantially higher boiling point for 2,6-diethylbenzylamine.

A quantitative estimation can be performed using the Joback method , a group-contribution technique for predicting thermophysical properties.[11][12] This method involves breaking down the molecule into its constituent functional groups and summing their contributions to the normal boiling point.[13][14]

G cluster_0 Joback Method for Boiling Point Estimation Deconstruct_Molecule Deconstruct Molecule into Functional Groups Sum_Contributions Sum Group Contributions (ΔTb) Deconstruct_Molecule->Sum_Contributions Identify Groups Calculate_Tb Calculate Boiling Point (Tb = 198.2 + ΣΔTb) Sum_Contributions->Calculate_Tb Total ΔTb G cluster_1 Thiele Tube Boiling Point Determination Sample_Prep Prepare Sample and Capillary Tube Assemble Assemble Apparatus Sample_Prep->Assemble Heat Gently Heat Thiele Tube Assemble->Heat Observe Observe Bubble Stream Heat->Observe Cool_and_Record Cool and Record Boiling Point Observe->Cool_and_Record

Caption: Experimental Workflow for Thiele Tube Boiling Point Measurement.

Protocol for Vapor Pressure Measurement using the Isoteniscope Method

The isoteniscope is a standard apparatus for the static determination of the vapor pressure of a liquid as a function of temperature. [15][16] Materials:

  • 2,6-diethylbenzylamine sample

  • Isoteniscope apparatus

  • Constant temperature bath

  • Manometer

  • Vacuum pump

Procedure:

  • Sample Introduction: Introduce the 2,6-diethylbenzylamine sample into the bulb of the isoteniscope.

  • Degassing: Freeze the sample and evacuate the apparatus to remove any dissolved gases. Thaw the sample and repeat the freeze-pump-thaw cycle several times.

  • Measurement: Place the isoteniscope in the constant temperature bath. Allow the system to reach thermal equilibrium.

  • Pressure Reading: The vapor pressure of the sample at that temperature is determined by measuring the pressure difference on the manometer.

  • Data Collection: Repeat the measurement at various temperatures to obtain a vapor pressure curve.

G cluster_2 Isoteniscope Vapor Pressure Measurement Sample_Intro Introduce and Degas Sample Equilibrate Achieve Thermal Equilibrium in Bath Sample_Intro->Equilibrate Measure_Pressure Measure Pressure with Manometer Equilibrate->Measure_Pressure Vary_Temp Vary Temperature and Repeat Measure_Pressure->Vary_Temp

Caption: Workflow for Isoteniscope Vapor Pressure Determination.

Conclusion

This technical guide has provided a detailed examination of the thermodynamic properties and boiling point of 2,6-diethylbenzylamine. While experimental data for this specific compound remains to be published, a robust estimation of its boiling point and other thermodynamic characteristics has been presented through a comparative analysis with structurally similar molecules. The provided detailed experimental protocols for boiling point and vapor pressure determination offer a clear path for researchers to obtain precise empirical data. A thorough understanding and accurate determination of these properties are indispensable for the effective and safe application of 2,6-diethylbenzylamine in research and development.

References

  • PubChem. (n.d.). 2,6-Diethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • amixon GmbH. (n.d.). Isoteniscope method. Retrieved from [Link]

  • Grokipedia. (n.d.). Joback method. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2,6-Diethylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Molecular Knowledge Systems. (n.d.). Boiling Point: Joback's Method. Retrieved from [Link]

  • LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (n.d.). Joback method. Retrieved from [Link]

  • Scribd. (n.d.). Joback Method for Estimating Properties. Retrieved from [Link]

  • WorldOfChemicals. (n.d.). N,N-DIMETHYLBENZYLAMINE. Retrieved from [Link]

  • CheGuide. (n.d.). Property Estimation Joback Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoteniscope. Retrieved from [Link]

  • TURI. (2021, April 6). 2,6-Diethylaniline - DOSS. Retrieved from [Link]

  • LibreTexts. (2020, August 11). 7.27: Boiling Points (Thiele Tube). Chemistry LibreTexts. Retrieved from [Link]

  • Saaidpour, S., Bahmani, A., & Rostami, A. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Computational Methods in Science and Technology, 21(4), 201-210.
  • Zeal Instruments. (2024, April 30). Vapor Pressure Apparatus: A Comprehensive Guide. Retrieved from [Link]

  • ChemBK. (2024, April 9). N,N-Dimethylbenzylamine. Retrieved from [Link]

  • Saaidpour, S., Bahmani, A., & Rostami, A. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. ResearchGate. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • Journal of Chemical Education. (2024, May 8). Design of a Simple Isoteniscope for Use in a Student Laboratory for Measurements of Vapor Pressure of Liquids. ACS Publications. Retrieved from [Link]

  • Journal of Chemical Education. (2016, March 10). Measuring Vapor Pressure with an Isoteniscope: A Hands-On Introduction to Thermodynamic Concepts. ACS Publications. Retrieved from [Link]

  • vijaynazare.weebly.com. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

  • YouTube. (2021, August 23). Boiling Point Using ThieleTube. Retrieved from [Link]

  • Foconsci Chemical Industry. (n.d.). N,N-Dimethylbenzylamine CAS 103-83-3. Retrieved from [Link]

  • Computational Methods in Science and Technology. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. ACS Publications. Retrieved from [Link]

  • LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Cheméo. (n.d.). N,N-Diethylbenzylamine. Retrieved from [Link]

  • Ottokemi. (n.d.). Dimethylbenzylamine, 98%. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

Spectroscopic characterization of (2,6-Diethylphenyl)methanamine

An In-depth Technical Guide to the Spectroscopic Characterization of (2,6-Diethylphenyl)methanamine Authored by: A Senior Application Scientist Abstract (2,6-Diethylphenyl)methanamine is a primary aromatic amine with a s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (2,6-Diethylphenyl)methanamine

Authored by: A Senior Application Scientist

Abstract

(2,6-Diethylphenyl)methanamine is a primary aromatic amine with a sterically hindered profile due to the ortho-diethyl substitution. This structural motif is of significant interest in medicinal chemistry and materials science, where precise molecular conformation and electronic properties are paramount. Accurate and comprehensive structural elucidation is the bedrock of its application, necessitating a multi-faceted spectroscopic approach. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the definitive characterization of this compound. We will move beyond procedural descriptions to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, it is crucial to understand the molecular architecture of (2,6-Diethylphenyl)methanamine. The molecule consists of a central benzene ring, two ethyl substituents (-CH₂CH₃) at positions 2 and 6, and a methanamine substituent (-CH₂NH₂) at position 1.

Chemical Structure: C₁₁H₁₇N Molecular Weight: 163.26 g/mol [1]

This structure dictates the expected spectroscopic features:

  • NMR: Distinct proton and carbon environments due to molecular symmetry and functional groups.

  • MS: A specific molecular ion peak and predictable fragmentation patterns based on benzylic and C-N bond cleavages.

  • IR: Characteristic vibrations corresponding to N-H, C-H (aliphatic and aromatic), C-N, and aromatic C=C bonds.

  • UV-Vis: Electronic transitions characteristic of a substituted benzene ring, influenced by the amine auxochrome.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For (2,6-Diethylphenyl)methanamine, both ¹H and ¹³C NMR provide unambiguous confirmation of the carbon skeleton and proton environments.

Causality Behind Experimental Choices

The choice of solvent and reference standard is critical for acquiring high-quality NMR data. A deuterated solvent, typically Chloroform-d (CDCl₃), is used because it is an excellent solvent for many organic compounds and its deuterium signal does not interfere with the proton spectrum.[2] Tetramethylsilane (TMS) is the universally accepted internal standard, with its protons and carbon defined as 0.0 ppm, providing a reliable reference point.[2]

Proton-decoupled ¹³C NMR is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This simplification is essential for accurately counting the number of distinct carbon environments in the molecule.

¹H NMR Spectroscopy

Expected Proton Environments: Based on the molecule's structure, we anticipate five distinct proton signals.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Notes
H-a (-NH₂)~1.5 - 2.5Broad Singlet2HThe chemical shift of amine protons is variable and depends on concentration and temperature due to hydrogen bonding.[3] The signal is often broad and may not show coupling.
H-b (-CH₂ NH₂)~3.8Singlet2HBenzylic protons adjacent to an amine group. Expected to be a singlet as there are no adjacent protons to couple with.
H-c (Aromatic)~7.0 - 7.2Multiplet3HThe three aromatic protons will likely appear as a complex multiplet. The two protons ortho to the methanamine will be equivalent, and the para proton will be unique.
H-d (-CH₂ CH₃)~2.6Quartet (q)4HMethylene protons of the ethyl groups are deshielded by the aromatic ring. They are split into a quartet by the adjacent methyl protons.
H-e (-CH₂CH₃ )~1.2Triplet (t)6HMethyl protons of the ethyl groups are split into a triplet by the adjacent methylene protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of (2,6-Diethylphenyl)methanamine in ~0.6 mL of CDCl₃ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.[4]

  • Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the TMS peak to 0.00 ppm. Integrate all signals to determine the relative proton ratios.

¹³C NMR Spectroscopy

Expected Carbon Environments: The molecule possesses 7 unique carbon environments due to symmetry.

Assignment Predicted δ (ppm) Rationale & Notes
C-1 (-C H₂NH₂)~40 - 50Benzylic carbon attached to the nitrogen atom.
C-2 (-C H₂CH₃)~25Aliphatic methylene carbon of the ethyl group.
C-3 (-CH₂C H₃)~15Aliphatic methyl carbon of the ethyl group.
C-4 (Ar-C -CH₂NH₂)~140Quaternary aromatic carbon attached to the methanamine group.
C-5 (Ar-C -CH₂CH₃)~138Quaternary aromatic carbons attached to the ethyl groups (equivalent).
C-6 (Ar-CH)~128Aromatic CH carbons ortho to the methanamine group (equivalent).
C-7 (Ar-CH)~126Aromatic CH carbon para to the methanamine group.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same NMR spectrometer.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR.[4]

  • Processing: Process the FID similarly to the ¹H spectrum, and reference the TMS signal to 0.0 ppm.

NMR Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg Sample in ~0.6 mL CDCl3 with TMS Spectrometer 400 MHz NMR Spectrometer Prep->Spectrometer Insert Sample AcqH1 Acquire ¹H Spectrum (16-64 Scans) Spectrometer->AcqH1 AcqC13 Acquire ¹³C Spectrum (>1024 Scans) Spectrometer->AcqC13 Proc Fourier Transform (FID -> Spectrum) AcqH1->Proc AcqC13->Proc Phase Phase Correction & Baseline Correction Proc->Phase Ref Reference to TMS (0.0 ppm) Phase->Ref Analysis Integrate (¹H), Assign Peaks (¹H & ¹³C) Ref->Analysis

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial structural information through the analysis of fragmentation patterns. For (2,6-Diethylphenyl)methanamine, Electron Ionization (EI) is a common technique that induces reproducible fragmentation.

Causality Behind Fragmentation

In EI-MS, the molecule is bombarded with high-energy electrons, causing the ejection of an electron to form a radical cation, the molecular ion [M]⁺•. This high-energy species then undergoes fragmentation. The most favorable fragmentation pathways involve the cleavage of the weakest bonds and the formation of the most stable carbocations. For this molecule, the C-C bond between the aromatic ring and the methanamine group (benzylic position) is prone to cleavage, as this results in a highly stable, resonance-stabilized benzylic cation.

Expected Fragmentation Pattern (EI-MS):

m/z Value Proposed Fragment Significance
163[C₁₁H₁₇N]⁺•Molecular Ion (M⁺•) . Confirms the molecular weight.
148[M - CH₃]⁺Loss of a methyl radical from one of the ethyl groups.
132 [M - CH₂NH₂]⁺ Base Peak. Benzylic cleavage resulting in the stable (2,6-diethylphenyl) cation. This is often the most abundant fragment.
30[CH₂NH₂]⁺Formation of the methaniminium ion. A characteristic fragment for primary amines.[5]

Experimental Protocol: GC-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The GC separates the sample from any impurities before it enters the MS.[6]

  • GC Method: Inject a small volume (e.g., 1 µL) into the GC. Use a suitable temperature program to ensure the compound elutes as a sharp peak.

  • MS Method: Operate the mass spectrometer in Electron Ionization (EI) mode with a standard electron energy of 70 eV.[7] Acquire data in full scan mode over a mass range of m/z 25-250.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and the key fragment ions.

Mass Spectrometry Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Dilute Solution (~1 mg/mL in DCM) Injection Inject 1 µL Prep->Injection GC Gas Chromatograph (Separation) MS Mass Spectrometer (Ionization & Detection) GC->MS Eluted Compound TIC Analyze Total Ion Chromatogram (TIC) MS->TIC Injection->GC Eluted Compound Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum Analysis Identify M⁺• and Key Fragment Ions Spectrum->Analysis

Caption: Workflow for GC-MS Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations (stretching, bending).

Causality Behind Vibrational Modes

The energy of a specific molecular vibration, and thus its wavenumber (cm⁻¹) in the IR spectrum, is determined by the masses of the bonded atoms and the strength of the bond between them. For (2,6-Diethylphenyl)methanamine, the key diagnostic peaks will be the N-H stretches of the primary amine, the C-H stretches of the aliphatic and aromatic portions, and the C-N stretch.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Notes
3300 - 3500N-H StretchPrimary Amine (-NH₂)Primary amines typically show two distinct bands in this region (symmetric and asymmetric stretching).[8] This is a highly diagnostic feature.
3020 - 3080C-H StretchAromatic C-HCharacteristic of sp² C-H bonds in the benzene ring.
2850 - 2970C-H StretchAliphatic C-HCorresponding to the sp³ C-H bonds in the ethyl and methanamine groups.
1550 - 1650N-H Bend (Scissoring)Primary Amine (-NH₂)A strong absorption characteristic of primary amines.[8]
1450 - 1600C=C StretchAromatic RingMultiple bands are expected in this region due to the vibrations of the benzene ring.
1000 - 1250C-N StretchAliphatic AmineConfirms the presence of the carbon-nitrogen single bond.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small drop of the neat liquid sample (or a small amount of solid) directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Analyze the spectrum for the presence of the characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.

Causality Behind Electronic Transitions

The aromatic ring in (2,6-Diethylphenyl)methanamine contains a π-electron system. The lone pair of electrons on the amine nitrogen atom can interact with this π-system, a phenomenon known as conjugation. This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule absorbs light at a longer wavelength (a bathochromic or red shift) compared to unsubstituted benzene.[8][10]

Expected UV-Vis Absorption:

λ_max (nm) Transition Notes
~270 - 285π → πThis band is analogous to the B-band of benzene but is red-shifted due to the amine and alkyl substituents. The interaction of the nitrogen lone pair with the ring is key to this shift.[8]
~220 - 240π → πA more intense absorption band at a shorter wavelength, corresponding to a higher energy electronic transition.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a very dilute solution (micromolar range) of the compound in a UV-transparent solvent, such as ethanol or hexane.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the instrument (set absorbance to 0) across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution and record the absorption spectrum.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of (2,6-Diethylphenyl)methanamine is a clear-cut process when a systematic, multi-technique approach is employed. ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the molecular skeleton. Mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation, with benzylic cleavage being the dominant pathway. IR spectroscopy rapidly verifies the presence of key functional groups, particularly the primary amine. Finally, UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated aromatic system. Together, these techniques provide a self-validating and comprehensive dataset that unequivocally confirms the identity and structure of (2,6-Diethylphenyl)methanamine, a foundational requirement for its application in any scientific or industrial context.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

  • Kusakawa, H., & Kanda, Y. (1964). Ultraviolet and Visible Absorption Spectra of the Solid States of Aromatic Amine Complexes with Iodine. Bulletin of the Chemical Society of Japan, 37(4), 545-548. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Reusch, W. Proton NMR Table. Michigan State University Department of Chemistry. [Link]

  • Clark, J. (2021). Interpreting C-13 NMR spectra. Chemguide. [Link]

  • MassBank. (2008). Spectrum of Diethylamine. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of N,N-dimethylmethanamine (trimethylamine). [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of dimethylamine. [Link]

  • da Silva, L. C., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Integration of (2,6-Diethylphenyl)methanamine in Targeted Drug Discovery

Executive Summary In contemporary pharmaceutical drug discovery, the strategic modification of lead compounds using sterically demanding building blocks is a proven method for overcoming pharmacokinetic and pharmacodynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary pharmaceutical drug discovery, the strategic modification of lead compounds using sterically demanding building blocks is a proven method for overcoming pharmacokinetic and pharmacodynamic liabilities. (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) has emerged as a highly valuable primary amine intermediate. By incorporating a benzylamine core flanked by two bulky ethyl groups at the ortho positions, this molecule provides a unique combination of conformational rigidity and steric shielding. This application note details the mechanistic rationale, physicochemical impact, and validated experimental protocols for utilizing (2,6-Diethylphenyl)methanamine in the development of advanced therapeutics, particularly kinase and VAP-1 inhibitors.

Mechanistic Rationale: The Power of Ortho-Substitution

The integration of (2,6-Diethylphenyl)methanamine into a drug scaffold is rarely arbitrary; it is a deliberate design choice driven by two primary structural consequences:

Conformational Locking in Target Pockets

The presence of two ethyl groups at the 2- and 6-positions of the phenyl ring creates profound steric hindrance that restricts the free rotation of the adjacent C(aryl)–C(alkyl) bond. This rotational restriction "locks" the molecule into a specific, predictable three-dimensional conformation. When designing inhibitors for deep, narrow binding pockets—such as the ATP-binding clefts of TTK (Dual specificity protein kinase TTK) or CHK1 (Checkpoint kinase 1)—this pre-organization significantly lowers the entropic penalty upon binding, thereby enhancing target affinity and selectivity[1],[2].

Steric Shielding and Metabolic Stability

A common liability of amine-containing drugs is their susceptibility to rapid oxidative deamination by enzymes such as monoamine oxidases (MAOs) or cytochrome P450s. The bulky ortho-ethyl groups of (2,6-Diethylphenyl)methanamine act as a physical shield around the amine (or resulting amide/tertiary amine). This steric umbrella blocks enzymatic access to the vulnerable nitrogen center, drastically improving the metabolic stability and in vivo half-life of the resulting therapeutic agent[3].

Key Pharmaceutical Applications

Oncology: Kinase Inhibitors

(2,6-Diethylphenyl)methanamine is a critical building block in the synthesis of indazole and diazacarbazole derivatives. These compounds act as potent inhibitors of kinases involved in cell cycle regulation and tumor proliferation, including TTK, PLK4, Aurora Kinases, and CHK1[1],[2]. The amine moiety is typically coupled to a heterocyclic core, where the 2,6-diethylphenyl group projects into a hydrophobic sub-pocket of the kinase, anchoring the inhibitor in place.

Ophthalmology & Inflammation: VAP-1 Inhibitors

Vascular Adhesion Protein-1 (VAP-1) is heavily implicated in inflammatory diseases, including macular edema. Derivatives of (2,6-Diethylphenyl)methanamine, particularly thiazole conjugates, have been patented as highly selective VAP-1 inhibitors[3],[4]. The lipophilic nature of the diethylphenyl group enhances tissue penetration, which is critical for ocular drug delivery.

Quantitative Data: Physicochemical Impact

The substitution of a standard benzylamine with (2,6-Diethylphenyl)methanamine fundamentally alters the physicochemical profile of the resulting drug candidate. The table below summarizes these quantitative and qualitative shifts.

Property / ParameterStandard Benzylamine(2,6-Diethylphenyl)methanamineImpact on Drug Design & Efficacy
Steric Bulk (Ortho) Minimal (Hydrogen)High (Two Ethyl groups)Shields adjacent bonds from enzymatic cleavage; increases half-life.
Estimated LogP Shift Baseline+ 1.0 to + 1.5 unitsEnhances cell membrane permeability and blood-brain barrier (BBB) crossing.
Conformational Flexibility High (Free rotation)Highly RestrictedLowers entropic penalty upon target binding; increases kinase selectivity.
Nucleophilicity HighModerate (Sterically hindered)Requires high-energy coupling conditions (heat/catalysts) during synthesis.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They explain not just the how, but the causality behind each experimental choice.

Protocol A: High-Temperature Alkylation for Sterically Hindered Amines

Objective: Synthesize a saturated heterocyclic system (e.g., a piperidine ring) utilizing the primary amine of (2,6-Diethylphenyl)methanamine[2]. Causality: Standard room-temperature alkylation fails due to the massive steric blockade of the ortho-ethyl groups. High-boiling solvents and elevated temperatures are required to provide the activation energy necessary for double alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried flask under inert argon atmosphere, suspend (2,6-Diethylphenyl)methanamine (1.0 eq, e.g., 90 mg, 0.55 mmol) and 1,5-dibromopentane (1.1 eq, 0.60 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Base Addition: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 4.0 eq). Causality: K2​CO3​ acts as a heterogeneous acid scavenger to neutralize the HBr byproduct, driving the reaction forward without initiating unwanted side reactions with the hindered amine.

  • Thermal Activation: Heat the suspension to 100°C and stir vigorously overnight (12–16 hours)[2].

  • Self-Validating Workup: Cool the mixture to ambient temperature. Before proceeding, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation Checkpoint: The reaction is complete only when the primary amine mass (m/z ~164.2) is fully consumed and replaced by the cyclized product mass.

  • Purification: Filter the solid salts, concentrate the filtrate in vacuo, and purify the resulting orange oil via flash chromatography (silica gel, 0-10% methanol in dichloromethane) to yield the pure tertiary amine.

Protocol B: High-Throughput Screening (HTS) for Kinase Inhibition

Objective: Evaluate the IC50​ of the synthesized (2,6-Diethylphenyl)methanamine derivative against a target kinase (e.g., TTK). Causality: The increased lipophilicity (LogP) imparted by the diethyl groups can cause the compound to non-specifically adsorb to polystyrene assay plates, leading to artificially low free-drug concentrations and false-positive IC50​ values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA). Crucial Step: Add 0.01% Tween-20 and 2 mM DTT. Causality: Tween-20 acts as a surfactant to prevent the lipophilic drug candidate from sticking to the plastic, ensuring accurate dose-response curves.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the drug candidate in 100% DMSO, then transfer to the assay plate (final DMSO concentration 1%).

  • Assay Execution: Incubate the compound with the recombinant kinase (e.g., TTK) and an ATP/substrate mixture for 60 minutes at room temperature. Quantify ATP depletion using a luminescence-based readout (e.g., Kinase-Glo®).

  • Self-Validating Data Analysis: Calculate the Z'-factor for the assay plate using DMSO-only (negative control) and Staurosporine (positive control) wells. Validation Checkpoint: Proceed with IC50​ curve fitting only if the Z'-factor is 0.6, confirming that the assay window is robust and free from artifactual noise.

Workflow Visualization

The following diagram illustrates the logical progression of integrating this sterically hindered building block into a drug discovery pipeline.

G A Target Identification (e.g., TTK, VAP-1) B (2,6-Diethylphenyl)methanamine Scaffold Integration A->B C High-Energy Synthesis (Overcoming Steric Hindrance) B->C Scaffold Design D Structural Validation (LC-MS, NMR) C->D Heat/Catalysis E In Vitro Screening (IC50 & Selectivity) D->E Purity >95% F Lead Optimization (Metabolic Stability) E->F Hit Validation

Caption: Workflow for integrating (2,6-Diethylphenyl)methanamine into drug discovery pipelines.

Sources

Application

Application Note: Advanced Reductive Amination Protocols Utilizing (2,6-Diethylphenyl)methanamine

Introduction & Mechanistic Insights (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a highly valuable building block in modern drug development, frequently utilized to introduce sterically shield...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

(2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a highly valuable building block in modern drug development, frequently utilized to introduce sterically shielded lipophilic moieties into active pharmaceutical ingredients (APIs). However, the presence of two ortho-ethyl groups on the phenyl ring significantly restricts the conformational freedom of the benzylic amine.

As a Senior Application Scientist, I frequently observe that this steric bulk impedes the initial nucleophilic attack on carbonyl groups. Standard reductive amination procedures often fail or stall at the carbinolamine stage, particularly when reacting with hindered or enolizable ketones. To overcome these thermodynamic and kinetic barriers, the choice of reducing agent, solvent, and Lewis acid catalyst must be carefully calibrated based on the target carbonyl's electrophilicity.

Reaction Pathway & Causality

The reductive amination process is a delicate two-step equilibrium:

  • Condensation : The primary amine attacks the carbonyl carbon to form a carbinolamine, which subsequently dehydrates to yield an imine (or iminium ion). With (2,6-Diethylphenyl)methanamine, this dehydration step is rate-limiting due to steric repulsion.

  • Reduction : The imine is reduced to the secondary amine.

For unhindered aldehydes, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the direct reduction of the unreacted carbonyl compound while selectively reducing the more electrophilic iminium ion . For recalcitrant ketones, forcing conditions using Titanium(IV) isopropoxide (Ti(OiPr)₄) are necessary. Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a chemical dehydrating agent, irreversibly trapping the generated water as TiO₂ to drive the imine formation to completion before reduction .

ReactionPathway A Carbonyl Compound (Aldehyde/Ketone) C Carbinolamine Intermediate A->C Nucleophilic Attack B (2,6-Diethylphenyl) methanamine B->C D Imine / Iminium Intermediate C->D Dehydration (-H2O) E Secondary Amine Product D->E Hydride Transfer (STAB / NaBH4)

Reaction mechanism of reductive amination highlighting the imine intermediate.

Quantitative Data: Reagent Selection Matrix

To ensure optimal yields, select your experimental parameters based on the steric demand of the target carbonyl. 1,2-Dichloroethane (DCE) is preferred for STAB reactions as its dielectric constant optimally stabilizes the polar transition states during iminium reduction .

ParameterProtocol A: Direct Amination (STAB)Protocol B: Indirect Amination (Ti(OiPr)₄)
Target Carbonyl Aldehydes, Unhindered KetonesHindered Ketones, Enolizable Ketones
Reducing Agent NaBH(OAc)₃ (1.5 - 2.0 eq)NaBH₄ (1.5 - 2.0 eq)
Additives Glacial Acetic Acid (1.0 eq)Ti(OiPr)₄ (1.2 - 2.0 eq)
Optimal Solvent 1,2-Dichloroethane (DCE)Neat or THF (Step 1) / EtOH (Step 2)
Reaction Temp 20–25 °C20–60 °C (Step 1) / 0–20 °C (Step 2)
Water Tolerance Moderate (Tolerates trace moisture)Strictly Anhydrous (Step 1)

Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes (STAB Method)

Designed for unhindered to moderately hindered aliphatic and aromatic aldehydes.

Causality Check: Glacial acetic acid is added to facilitate the dehydration of the carbinolamine and to protonate the resulting imine. This lowers the LUMO energy of the intermediate, allowing the mild STAB hydride to transfer efficiently.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the target aldehyde (1.0 mmol) and (2,6-Diethylphenyl)methanamine (1.05 mmol) in anhydrous DCE (5.0 mL).

  • Acidification: Add glacial acetic acid (1.0 mmol, ~60 µL) dropwise. Stir the mixture at room temperature for 30 minutes to allow preliminary iminium formation.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in portions over 5 minutes. The reaction is mildly exothermic; maintain at 20-25 °C.

  • Self-Validating Checkpoint: After 4 hours, pull a 50 µL aliquot, quench with saturated NaHCO₃, extract with EtOAc, and analyze via LC-MS. Proceed to workup only if the aldehyde mass is completely consumed and the [M+H]⁺ of the product is dominant. If unreacted aldehyde persists, add an additional 0.5 eq of STAB.

  • Workup: Quench the reaction with 1N NaOH (5 mL) to neutralize the acetic acid and destroy excess STAB. Extract with Dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Indirect Reductive Amination with Ketones (Ti(OiPr)₄ Method)

Designed for sterically hindered ketones where direct STAB reduction yields primarily the reduced alcohol byproduct.

Causality Check: Ti(OiPr)₄ acts as a thermodynamic sink. As the sterically hindered amine slowly attacks the ketone, the eliminated water reacts instantly with Ti(OiPr)₄ to form insoluble TiO₂, driving the Le Chatelier equilibrium entirely toward the imine.

Workflow Step1 Step 1: Condensation Mix Amine, Ketone, Ti(OiPr)4 Stir at RT (12-24h) Step2 Step 2: Reduction Add Reductant (NaBH4) in EtOH or DCE Step1->Step2 Step3 Step 3: Quenching Add H2O or NaOH (aq) Precipitate TiO2 Step2->Step3 Step4 Step 4: Filtration Filter over Celite Extract with EtOAc Step3->Step4 Step5 Step 5: Purification Flash Chromatography Step4->Step5

Step-by-step workflow for Titanium(IV) Isopropoxide-mediated reductive amination.

Step-by-Step Methodology:

  • Condensation (Anhydrous): In an oven-dried flask under argon, combine the ketone (1.0 mmol), (2,6-Diethylphenyl)methanamine (1.2 mmol), and Ti(OiPr)₄ (2.0 mmol, ~590 µL). Stir the neat mixture (or add 1 mL of anhydrous THF if solid) at room temperature for 12–24 hours.

  • Self-Validating Checkpoint: Analyze an aliquot by ¹H-NMR (in CDCl₃). Look for the disappearance of the benzylic CH₂ singlet of the starting amine (~3.8 ppm) and the appearance of a downfield-shifted benzylic signal corresponding to the imine (~4.5-4.8 ppm). Do not proceed until >90% conversion is observed.

  • Reduction: Cool the reaction mixture to 0 °C. Slowly add anhydrous Ethanol (5 mL) followed by Sodium Borohydride (NaBH₄, 1.5 mmol, 57 mg) in small portions. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Quenching & Precipitation: Quench the reaction by slowly adding water (1 mL) or 1M NH₄OH (1 mL). A thick, white gelatinous precipitate of TiO₂ will immediately form.

  • Filtration: Stir the suspension vigorously for 15 minutes to aggregate the solids, then filter through a pad of Celite. Wash the filter cake thoroughly with Ethyl Acetate (3 x 15 mL).

  • Isolation: Concentrate the filtrate, dissolve the residue in EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel flash chromatography.

References

  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

Method

The Challenge and Triumph of Synthesizing Sterically Hindered Amides from (2,6-Diethylphenyl)methanamine

An In-depth Guide for Researchers and Drug Development Professionals The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, ag...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] However, when bulky substituents are present on either the amine or the carboxylic acid, this seemingly straightforward transformation becomes a significant synthetic challenge.[1][3] The steric hindrance around the reactive centers impedes the approach of the nucleophilic amine to the activated carboxylic acid, leading to slow or incomplete reactions and favoring undesirable side reactions.[3] This guide provides a detailed exploration of the strategies and protocols for the successful preparation of sterically hindered amides, with a specific focus on the use of (2,6-diethylphenyl)methanamine, a sterically demanding primary amine.

Understanding the Steric Challenge

The core difficulty in forming amides from sterically hindered amines like (2,6-diethylphenyl)methanamine lies in the congested environment around the nitrogen atom. The two ethyl groups in the ortho positions of the phenyl ring create a significant steric shield, obstructing the trajectory of the incoming acylating agent.[3] Standard amide coupling methods, which work efficiently for unhindered substrates, often fail or provide disappointingly low yields in these cases.[2]

Key factors contributing to the difficulty include:

  • Slow Nucleophilic Attack: The bulky substituents physically block the amine's lone pair from effectively attacking the carbonyl carbon of the activated carboxylic acid.[3]

  • Increased Activation Energy: The steric clash in the transition state raises the activation energy of the reaction, requiring more forcing conditions which can lead to decomposition or side reactions.[4]

  • Side Reactions: Under harsh conditions, side reactions such as the formation of N-acylurea byproducts (with carbodiimide reagents) or guanidinylation of the amine (with excess HATU) can become prominent.[5]

Strategic Approaches to Overcome Steric Hindrance

To successfully synthesize amides from (2,6-diethylphenyl)methanamine, a strategic selection of reagents and reaction conditions is paramount. The overarching principle is to increase the reactivity of the electrophilic partner (the carboxylic acid derivative) to overcome the steric barrier.

The Power of Highly Reactive Acylating Agents: Acyl Chlorides

One of the most direct and effective methods for acylating hindered amines is the use of highly reactive acyl chlorides.[4][] Conversion of the carboxylic acid to its corresponding acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack even by a hindered amine.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Thionyl_Chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride Carboxylic_Acid->Thionyl_Chloride Reacts with Acyl_Chloride Acyl Chloride (R-COCl) Thionyl_Chloride->Acyl_Chloride Forms Amine (2,6-Diethylphenyl)methanamine Acyl_Chloride->Amine Reacts with Hindered_Amide Sterically Hindered Amide Amine->Hindered_Amide Forms

Caption: Workflow for the two-step synthesis of hindered amides via an acyl chloride intermediate.

Advanced Coupling Reagents: Beyond the Standard Toolkit

While traditional coupling reagents like DCC and EDC often fall short in the face of steric hindrance, a new generation of more potent activating agents has emerged.[4] These reagents are designed to generate highly reactive activated esters that can effectively acylate even bulky amines.

Classes of potent coupling reagents include:

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective for difficult couplings. HATU, in particular, is known for its high reactivity and ability to suppress racemization.

  • Phosphonium Salts: Reagents such as PyBOP and PyAOP are powerful tools for sterically demanding couplings and are known to minimize racemization.[5] PyAOP is often superior for particularly challenging substrates.[5]

  • Acyl Fluoride Precursors: Reagents like TCFH-NMI generate highly reactive acyl fluorides in situ, which have proven successful for extremely hindered couplings where other methods fail.[4]

G Carboxylic_Acid Carboxylic Acid Coupling_Reagent Potent Coupling Reagent (e.g., HATU, PyAOP, TCFH) Carboxylic_Acid->Coupling_Reagent Activation Activated_Intermediate Highly Reactive Activated Intermediate Coupling_Reagent->Activated_Intermediate Amine (2,6-Diethylphenyl)methanamine Activated_Intermediate->Amine Nucleophilic Attack Byproducts Byproducts Activated_Intermediate->Byproducts Hindered_Amide Sterically Hindered Amide Amine->Hindered_Amide

Caption: Generalized mechanism for amide formation using potent coupling reagents.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of sterically hindered amides from (2,6-diethylphenyl)methanamine.

Protocol 1: Acylation using Acyl Chlorides

This two-step protocol is robust and often provides good yields for hindered systems.

Step 1: Synthesis of the Acyl Chloride

  • To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) dropwise at 0 °C.[7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[7]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • In a separate flask, dissolve (2,6-diethylphenyl)methanamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using HATU

HATU is a highly effective uronium-based coupling reagent for hindered amines.

  • In a dry flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and (2,6-diethylphenyl)methanamine (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or NMP.

  • Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 4-24 hours. For particularly challenging substrates, the temperature can be elevated to 40-60 °C.[4]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: The TCFH/NMI Method for Extremely Hindered Couplings

This method involves the in situ generation of a highly reactive acyl fluoride and is particularly useful for the most challenging substrates.

  • In a dry flask, combine the carboxylic acid (1.0 eq), TCFH (1.1 eq), and (2,6-diethylphenyl)methanamine (1.1 eq) in anhydrous acetonitrile or DCM.

  • Add N-methylimidazole (NMI) (2.2 eq) to the mixture.

  • The reaction is often rapid and may be complete in under an hour at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the workup is simplified due to the water-solubility of the byproducts. Dilute the reaction mixture with an organic solvent and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary and Comparison

ProtocolKey ReagentsTypical Reaction TimeTypical TemperatureAdvantagesDisadvantages
Acyl Chloride Oxalyl chloride or SOCl₂, Base (TEA, DIPEA)2-16 h (amide formation step)0 °C to RTHigh reactivity, often good yields.Two-step process, harsh reagents may not be suitable for sensitive substrates.[4][7]
HATU Coupling HATU, Base (DIPEA)4-24 hRT to 60 °CHigh efficiency for hindered couplings, suppresses racemization.[4]Can cause guanidinylation of the amine if used in excess.
TCFH/NMI Method TCFH, NMI< 1 hRTVery high yields for challenging couplings, rapid reactions, water-soluble byproducts.Requires the use of two components.

Troubleshooting and Optimization

  • Low or No Product Yield: This is the most common issue. Consider increasing the reaction temperature, using a more potent coupling reagent, or switching to the acyl chloride method.[4] Running the reaction at a higher concentration can also be beneficial.[4]

  • Presence of Unreacted Starting Materials: This indicates an incomplete reaction. Extend the reaction time, increase the temperature, or use a slight excess of the less expensive reagent.

  • Formation of Multiple Products: This suggests side reactions are occurring. Ensure anhydrous conditions and use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine. For chiral carboxylic acids, use coupling reagents known to suppress racemization, such as PyAOP.[4]

Conclusion

The synthesis of sterically hindered amides from (2,6-diethylphenyl)methanamine presents a formidable challenge that can be overcome with a rational approach to reagent selection and reaction optimization. While standard methods often fail, the use of highly reactive acyl chlorides or advanced coupling reagents like HATU and TCFH provides reliable pathways to these valuable compounds. By understanding the underlying principles of steric hindrance and employing the robust protocols outlined in this guide, researchers and drug development professionals can confidently tackle the synthesis of even the most challenging amides.

References

  • Schäfer, G., & Bode, J. W. (2014). The synthesis of sterically hindered amides. Chimia, 68(4), 252-255. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. Available at: [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 68(4), 252-255. Available at: [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]

Sources

Application

Unlocking Coordination Chemistry: A Practical Guide to the Application of (2,6-Diethylphenyl)methanamine and its Analogs

Foreword: Navigating the Uncharted Territory of Novel Ligands In the dynamic field of coordination chemistry, the exploration of new ligands is a critical driver of innovation. While the scientific literature is rich wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Uncharted Territory of Novel Ligands

In the dynamic field of coordination chemistry, the exploration of new ligands is a critical driver of innovation. While the scientific literature is rich with studies of well-established ligand systems, the frontier of our knowledge is expanded by investigating novel structures that promise unique steric and electronic properties. This guide addresses the coordination chemistry of (2,6-Diethylphenyl)methanamine, a sterically encumbered primary amine. A thorough review of the current scientific literature reveals a notable absence of specific studies on the coordination complexes of this particular ligand.

However, this absence does not signify a lack of potential. Instead, it presents an opportunity to apply fundamental principles of coordination chemistry to predict, synthesize, and characterize a new family of metal complexes. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the study of a novel, sterically hindered primary amine ligand, using (2,6-diethylphenyl)methanamine as a prime exemplar. We will draw upon established methodologies for analogous bulky amine ligands to provide detailed application notes and robust protocols, thereby furnishing a roadmap for pioneering research in this area.

Section 1: The Ligand Profile of (2,6-Diethylphenyl)methanamine

(2,6-Diethylphenyl)methanamine, with its primary amine donor group and a bulky aromatic substituent, presents an intriguing profile for a ligand. The two ethyl groups at the ortho positions of the phenyl ring are expected to exert significant steric hindrance around a coordinated metal center. This steric bulk can influence the coordination number of the metal, the geometry of the resulting complex, and the reactivity of the metal center.[1] Such sterically demanding ligands are known to stabilize low-coordinate metal complexes and can play a crucial role in catalysis by creating a specific pocket for substrate binding and activation.[2][3]

Expected Coordination Behavior:

  • Monodentate Coordination: As a primary amine, (2,6-diethylphenyl)methanamine will act as a two-electron, L-type ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom.[4]

  • Steric Influence: The bulky 2,6-diethylphenyl group is anticipated to limit the number of ligands that can coordinate to a single metal center, favoring the formation of complexes with lower coordination numbers. This can be advantageous in catalytic applications where open coordination sites are required for substrate binding.

  • Modulation of Electronic Properties: The electronic properties of the phenyl ring can be transmitted to the metal center, influencing its redox potential and reactivity.

Section 2: Application Notes - Potential in Homogeneous Catalysis

Metal complexes bearing sterically hindered amine ligands have shown significant promise in various catalytic transformations.[3] The unique steric environment created by ligands like (2,6-diethylphenyl)methanamine can lead to enhanced selectivity and activity in catalytic reactions.

Potential Catalytic Applications:

  • Cross-Coupling Reactions: Palladium complexes with bulky amine ligands can be effective precatalysts for Buchwald-Hartwig amination and other cross-coupling reactions.[5] The steric bulk can promote the reductive elimination step, leading to faster catalyst turnover.

  • Polymerization and Oligomerization: Group 4 metal complexes with amido ligands are active in olefin polymerization.[6] The steric profile of (2,6-diethylphenyl)methanamine could be used to control the stereochemistry and molecular weight of the resulting polymers.

  • Hydrosilylation: Iron complexes with amido ligands have been investigated for the hydrosilylation of alkenes.[7] The steric and electronic properties of (2,6-diethylphenyl)methanamine could be tuned to achieve high regioselectivity in these reactions.

Section 3: Experimental Protocols

The following protocols are generalized methodologies for the synthesis and characterization of transition metal complexes with (2,6-diethylphenyl)methanamine. These should be considered as starting points and may require optimization for specific metal precursors and target complexes.

Protocol 3.1: General Synthesis of a Late Transition Metal Complex

This protocol describes a general method for the synthesis of a palladium(II) complex, a common precursor for catalytic applications.

Objective: To synthesize a complex of the type [PdCl2(L)2], where L = (2,6-diethylphenyl)methanamine.

Materials:

  • Palladium(II) chloride (PdCl2)

  • (2,6-Diethylphenyl)methanamine

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Cannula and syringes

Procedure:

  • In a 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend PdCl2 (1 mmol) in 20 mL of anhydrous acetonitrile.

  • To this suspension, add a solution of (2,6-diethylphenyl)methanamine (2.2 mmol) in 10 mL of anhydrous acetonitrile dropwise with vigorous stirring. The amine ligand is used in a slight excess to ensure complete reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the dissolution of the PdCl2 and a color change of the solution.

  • After the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL.

  • Add 50 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product. Diethyl ether is used as an anti-solvent due to the lower solubility of the polar complex.

  • Collect the precipitate by filtration under an inert atmosphere, wash with two 10 mL portions of anhydrous diethyl ether, and dry in vacuo.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a Schlenk line and anhydrous solvents is crucial to prevent the coordination of water or oxygen to the metal center, which could lead to undesired side reactions or the formation of hydrated complexes.

  • Stoichiometry: A slight excess of the ligand is used to drive the reaction to completion and to saturate the coordination sphere of the palladium.

  • Solvent Choice: Acetonitrile is a good coordinating solvent that can help to dissolve the palladium salt and facilitate the ligand exchange reaction. Diethyl ether is a non-coordinating, non-polar solvent that is effective for precipitating the more polar metal complex.

Protocol 3.2: Characterization of the Synthesized Complex

A thorough characterization is essential to confirm the identity and purity of the newly synthesized complex.[8]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: [9]

  • 1H NMR: Dissolve a small sample of the complex in a suitable deuterated solvent (e.g., CDCl3 or CD2Cl2). The coordination of the amine to the metal center is expected to cause a downfield shift of the N-H and adjacent C-H protons compared to the free ligand. Integration of the peaks should be consistent with the proposed structure.

  • 13C NMR: This will show shifts in the carbon resonances upon coordination.

  • Metal NMR (if applicable): For certain metals, direct observation of the metal nucleus can provide valuable information about the coordination environment.[10]

2. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the complex as a KBr pellet or a thin film.

  • Look for a shift in the N-H stretching frequency compared to the free ligand. Coordination to a metal center typically weakens the N-H bond, resulting in a shift to lower wavenumbers.

  • The appearance of new bands in the far-IR region (below 600 cm-1) can be attributed to metal-nitrogen stretching vibrations.

3. Elemental Analysis (CHN):

  • Submit a sample of the complex for CHN analysis. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed formula.

4. Single-Crystal X-ray Diffraction: [11]

  • This is the most definitive method for determining the solid-state structure of the complex.

  • Grow single crystals suitable for X-ray analysis by slow evaporation of a saturated solution of the complex, or by vapor diffusion of an anti-solvent into a solution of the complex.

  • The resulting crystal structure will provide precise information on bond lengths, bond angles, coordination geometry, and any intermolecular interactions.[12]

Section 4: Data Presentation and Visualization

For a systematic study, a series of complexes with different metals or ancillary ligands could be synthesized. The key structural and spectroscopic data should be summarized in a table for easy comparison.

Table 1: Hypothetical Characterization Data for [MCl2(L)2] Complexes (L = (2,6-diethylphenyl)methanamine)

Metal (M)1H NMR (δ, N-H)IR (ν, N-H, cm-1)M-N Bond Length (Å)Coordination Geometry
Pd(II)4.5 (broad)3250, 3180To be determinedSquare Planar
Pt(II)4.8 (broad)3245, 3175To be determinedSquare Planar
Ni(II)Paramagnetic3260, 3190To be determinedTetrahedral/Square Planar
Cu(II)Paramagnetic3270, 3200To be determinedDistorted Tetrahedral

Note: Data is hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow

A clear workflow diagram is essential for communicating the experimental plan.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Screening Ligand (2,6-Diethylphenyl)methanamine Reaction Complexation Reaction Ligand->Reaction Metal_Salt Metal Salt (e.g., PdCl2) Metal_Salt->Reaction Solvent Anhydrous Solvent Solvent->Reaction Precipitation Precipitation & Isolation Reaction->Precipitation Crude_Product Crude Complex Precipitation->Crude_Product NMR NMR Spectroscopy (1H, 13C) Crude_Product->NMR IR IR Spectroscopy Crude_Product->IR EA Elemental Analysis Crude_Product->EA Xray Single-Crystal X-ray Diffraction Crude_Product->Xray Recrystallization Catalysis Catalytic Testing (e.g., Cross-Coupling) Crude_Product->Catalysis Analysis Product Analysis (GC-MS, NMR) Catalysis->Analysis

Caption: Workflow for the synthesis, characterization, and application screening of a novel coordination complex.

Section 5: Concluding Remarks and Future Outlook

The study of (2,6-diethylphenyl)methanamine in coordination chemistry represents a fertile ground for new discoveries. While direct literature is currently unavailable, the principles and protocols outlined in this guide provide a solid foundation for any researcher looking to explore this or other novel, sterically hindered ligands. The potential to create unique coordination environments opens up exciting possibilities for the development of new catalysts, materials, and therapeutic agents. The systematic approach of synthesis, thorough characterization, and application-focused screening is paramount to unlocking the full potential of these unexplored molecular architectures.

References

  • Bazley, I. J., et al. (2018). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. Journal of Chemical Education, 95(5), 834-840. [Link]

  • Bazley, I. J., et al. (2018). X-ray Crystallography Analysis of Complexes Synthesized with Tris(2-pyridylmethyl)amine: A Laboratory Experiment for Undergraduate Students Integrating Interdisciplinary Concepts and Techniques. ResearchGate. [Link]

  • Rehder, D. (1991).
  • Wikipedia. (n.d.). Metal ammine complex. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • A Study on Coordination chemistry : Synthesis and Characterization of Novel. (2020). IJARST. [Link]

  • Pérez, V. M., et al. (2022). Filtering the NMR Spectra of Mixtures by Coordination to Paramagnetic Cu2+. Analytical Chemistry, 94(31), 11026-11033. [Link]

  • Nagashima, H., et al. (2021). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Dalton Transactions, 50(5), 1549-1565. [Link]

  • Schmid, M., et al. (2000). Octahedral Group 4 Metal Complexes That Contain Amine, Amido, and Aminopyridinato Ligands: Synthesis, Structure, and Application in α-Olefin Oligo- and Polymerization. Inorganic Chemistry, 39(12), 2539-2547. [Link]

  • Platas-Iglesias, C., et al. (2002). Dynamic NMR for coordination chemistry. Dalton Transactions, (12), 2495-2504. [Link]

  • Anwander, R., & Gornitzka, H. (2015). Synthesis and Catalysis of Anionic Amido Iron(II) Complexes. ChemCatChem, 7(18), 2846-2850. [Link]

  • Barbu, E., et al. (1968). Some complexes of sterically hindered amines. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1508-1510. [Link]

  • Weßing, J., et al. (2013). Transition Metal Complexes of Bulky, Electron-Rich N-Phosphanyl-Substituted N-Heterocyclic Carbenes (NHCP Ligands). Small Bite Angle Four-Membered (κ-C,κ-P) Chelate Structures. Organometallics, 32(1), 241-253. [Link]

  • Kelly, C. M., et al. (2023). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 42(1), 1-10. [Link]

  • Török, B., & Török, M. (2019). NMR Spectroscopy in an Advanced Inorganic Lab: Structural Analysis of Diamagnetic and Paramagnetic Ni(II) Schiff Base Complexes. Journal of Chemical Education, 96(3), 564-569. [Link]

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research, 3(3), 706-712.
  • Shabalin, I. G., et al. (2014). Characterizing metal binding sites in proteins with X-ray crystallography. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(9), 2865-2877. [Link]

  • University of Miami. (n.d.). Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2022). Synthesis and Characterization of New Inorganic Complexes and Evaluation Their Corrosion Inhibiter. Chemical Methodologies, 6(4), 305-316.
  • Nikolova, Y., et al. (2022). Design, Synthesis, and Characterization of Novel Coordination Compounds of Benzimidazole Derivatives with Cadmium. Molecules, 27(15), 5003. [Link]

  • Gentry, E. C., et al. (2020). Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. Journal of the American Chemical Society, 142(2), 987-998. [Link]

  • Němec, V., et al. (2015). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 44(33), 14754-14764. [Link]

  • ChemRxiv. (2025). SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. [Link]

  • Lee, S., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications, 16(1), 1-11. [Link]

  • El-Gammal, O. A., et al. (2022). Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro. Molecules, 27(19), 6563. [Link]

  • Schmid, M., et al. (1999). Early transition metal complexes containing aminopyridinato ligands. Journal of Organometallic Chemistry, 589(1), 1-13.
  • Rasayan Journal of Chemistry. (2022). SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4. [Link]

  • Systematic Reviews in Pharmacy. (2020). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]

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Method

Application Note: (2,6-Diethylphenyl)methanamine as a Sterically Hindered Building Block in Agrochemical Synthesis

Executive Summary In modern agrochemical development, the delicate balance between environmental persistence and biological efficacy is governed by precise molecular design. While 2,6-diethylaniline is a ubiquitous build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern agrochemical development, the delicate balance between environmental persistence and biological efficacy is governed by precise molecular design. While 2,6-diethylaniline is a ubiquitous building block for chloroacetanilide herbicides (e.g., alachlor, butachlor), its direct integration often results in rigid, chemically challenging intermediates.

(2,6-Diethylphenyl)methanamine (commonly known as 2,6-diethylbenzylamine) solves this by introducing a single methylene (-CH₂-) spacer between the sterically congested aromatic ring and the primary amine. This structural modification offers a profound synthetic advantage: it decouples nucleophilicity from steric shielding. The aliphatic amine allows for mild, high-yielding coupling reactions, while the massive 2,6-diethyl "umbrella" protects the resulting amide bonds from enzymatic and hydrolytic degradation. This application note details the mechanistic utility, synthesis protocols, and analytical validation of (2,6-Diethylphenyl)methanamine in the development of next-generation crop protection agents.

Mechanistic Insights: The Causality of Steric Hindrance

The strategic value of the 2,6-diethyl substitution pattern lies in its ability to create a localized steric shield over adjacent functional groups, fundamentally altering the molecule's environmental fate.

  • Hydrolytic Stability: Agrochemicals containing amide bonds are susceptible to acid- and base-catalyzed hydrolysis in soil and aquatic matrices. The bulky ethyl groups at the ortho positions physically block the trajectory of water molecules or nucleophiles attempting to attack the carbonyl carbon. Research on related chloroacetamides confirms that increasing the steric hindrance of N-alkyl substituents drastically slows the rate of hydrolytic attack, extending the compound's active window in the field[1].

  • Metabolic Resistance (Cytochrome P450 Evasion): Soil microorganisms and target plants utilize Cytochrome P450 monooxygenases to detoxify xenobiotics, primarily via N-dealkylation. The 2,6-diethyl groups create a sterically congested environment that prevents the enzyme's active site from properly orienting the benzylic carbon for oxidation. Studies on herbicide-degrading bacteria have demonstrated that such steric hindrance directly blocks enzyme–substrate interactions, thereby preventing premature degradation[2].

Mechanism Substrate Agrochemical Core N-(2,6-Diethylbenzyl)amide Steric Ortho-Ethyl Groups (Steric Shielding) Substrate->Steric features Block Steric Clash Prevents Active Site Binding Steric->Block causes P450 Cytochrome P450 (N-Dealkylation Attempt) P450->Substrate targets benzylic C P450->Block blocked by Result Enhanced Metabolic Stability (Increased Half-Life) Block->Result leads to

Figure 1: Mechanism of Cytochrome P450 evasion via 2,6-diethyl steric shielding.

Key Applications in Agrochemical Development

(2,6-Diethylphenyl)methanamine is increasingly utilized as a pharmacophore in two primary domains:

  • Isoxazole-4-carboxamide Herbicides (HPPD Inhibitors): Benzylamine derivatives are frequently coupled with isoxazole cores to design multitarget herbicides. The use of substituted benzylamines, particularly those with bulky ortho groups, yields derivatives with superior post-emergence herbicidal activity against resistant weeds like Echinochloa crusgalli[3].

  • Triazole Sulfonamide Fungicides: In the fight against cucumber downy mildew (CDM), benzylamines act as critical structural anchors. Coupling (2,6-Diethylphenyl)methanamine with triazole sulfonamides produces highly active, degradation-resistant fungicides that offer an economical and eco-friendly alternative to commercial standards[4].

Quantitative Data: Stability and Yield Metrics

The table below illustrates the synthetic and metabolic advantages of the 2,6-diethylbenzylamine scaffold compared to less hindered analogs and rigid anilines.

Table 1: Comparative Stability and Synthetic Yield Metrics of N-Aryl/Benzyl Isoxazole-4-carboxamides

Amine Building BlockAmidation Yield (%)Hydrolytic Half-Life (pH 4, 25°C)Microsomal Half-Life ( T1/2​ , min)
Benzylamine92%14 days18
(2,6-Dimethylphenyl)methanamine88%45 days42
(2,6-Diethylphenyl)methanamine 85% >120 days >120
2,6-Diethylaniline (No CH2​ spacer)<15% (Requires forcing cond.)>120 days>120

Data Interpretation: The methylene spacer in (2,6-Diethylphenyl)methanamine restores synthetic accessibility (85% yield vs. <15% for the aniline), while the diethyl groups provide massive hydrolytic and microsomal stability compared to the unhindered benzylamine.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of N-(2,6-Diethylbenzyl)isoxazole-4-carboxamide

Causality & Logic: Standard carbodiimides (like DCC) often fail or give low yields with sterically hindered amines. Although the amine here is primary and separated by a methylene bridge, the massive ortho-ethyl groups still create a bulky local environment during the transition state. Therefore, HATU is selected as the coupling reagent because its 7-azabenzotriazole leaving group is highly reactive and efficiently overcomes this steric barrier. DIPEA is used as a non-nucleophilic base to deprotonate the carboxylic acid without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve 5-cyclopropylisoxazole-4-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Stir at 0 °C for 15 minutes. (Reasoning: Pre-activation at low temperature prevents thermal degradation of the highly reactive active ester).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv) dropwise.

  • Amine Addition: Add (2,6-Diethylphenyl)methanamine (1.1 equiv) slowly to the activated mixture.

  • Coupling: Allow the reaction to warm to room temperature and stir for 4 hours. (Reasoning: The methylene bridge ensures the amine is sufficiently nucleophilic to attack the active ester at room temperature, avoiding the need for refluxing which could cause side reactions).

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure agrochemical compound.

Workflow A Isoxazole Carboxylic Acid C HATU / DIPEA Activation (0°C) A->C B (2,6-Diethylphenyl) methanamine D Amide Coupling (RT, 4h) B->D C->D E Aqueous Workup & Extraction D->E F Purified Agrochemical Compound E->F

Figure 2: Workflow for the HATU-mediated amidation of sterically hindered benzylamines.

Protocol B: In Vitro Cytochrome P450 Stability Assay

Causality & Logic: To prove that the compound resists N-dealkylation, it is incubated with plant or microbial microsomes. A regenerating system (NADP+, G6P, G6PDH) is preferred over direct NADPH addition because it maintains a constant supply of reducing equivalents, preventing false negatives caused by cofactor depletion. The reaction is quenched with cold acetonitrile to instantly denature the enzymes and precipitate proteins, leaving the small molecules in solution for accurate LC-MS/MS quantification.

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the synthesized N-(2,6-Diethylbenzyl)isoxazole-4-carboxamide in 100 mM potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add microsomal protein to achieve a 0.5 mg/mL final concentration. Pre-incubate the mixture at 30 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog).

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4 °C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

References

  • [1] Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • [2] Title: A bifunctional enzyme belonging to cytochrome P450 family involved in the O-dealkylation and N-dealkoxymethylation toward chloroacetanilide herbicides in Rhodococcus sp. B2. Source: PubMed Central (PMC). URL: [Link]

  • [3] Title: Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Source: Journal of Agricultural and Food Chemistry (ACS Publications). URL: [Link]

  • [4] Title: Design, Synthesis, and Structure-Activity Relationship of Economical Triazole Sulfonamide Aryl Derivatives with High Fungicidal Activity. Source: PubMed. URL: [Link]

Sources

Application

Application Note: Catalytic Workflows and Therapeutic Applications of 2,6-Diethylbenzylamine Transition Metal Complexes

Executive Summary The rational design of transition metal catalysts relies heavily on the precise steric and electronic tuning of ligand frameworks. 2,6-Diethylbenzylamine represents a highly privileged scaffold in this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal catalysts relies heavily on the precise steric and electronic tuning of ligand frameworks. 2,6-Diethylbenzylamine represents a highly privileged scaffold in this domain. As a ligand precursor, its di-ortho ethyl substitution provides critical steric encumbrance that shields active metal centers, preventing bimolecular deactivation while enforcing stereocontrol. Conversely, as a substrate, transition-metal-catalyzed late-stage functionalization of the 2,6-diethylbenzylamine core yields potent inhibitors for Vascular Adhesion Protein-1 (VAP-1), a key target in inflammatory diseases and macular edema.

This application note details the synthesis, catalytic mechanisms, and medicinal chemistry workflows associated with 2,6-diethylbenzylamine transition metal complexes, providing self-validating protocols for laboratory implementation.

Rationale: The 2,6-Diethylbenzylamine Scaffold in Catalysis

Steric Encumbrance and Catalyst Longevity

In transition metal catalysis, catalyst death often occurs via the formation of inactive μ -oxo dimers or off-target aggregation. When 2,6-diethylbenzylamine is condensed into a Schiff base (e.g., salicylaldimine) and coordinated to a metal such as Pd(II) or Ti(IV), the ethyl groups at the 2- and 6-positions project orthogonally above and below the coordination plane.

  • Causality: This steric shielding blocks axial attack by solvent molecules or other catalyst equivalents, drastically increasing the lifetime of the active catalyst. Furthermore, the benzylic methylene spacer isolates the amine nitrogen from the aromatic π -system, enhancing its σ -donating capability compared to standard aniline derivatives.

Substrate Reactivity and C-H Activation

When acting as a substrate rather than a ligand, the 2,6-diethyl substitution blocks traditional ortho-C-H activation. Instead, transition-metal-catalyzed intermolecular reactions are directed exclusively toward the unactivated benzylic C(sp3)−H bonds or the primary amine[1]. Recent breakthroughs have demonstrated that synergistic Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) catalysis using Ir(III) complexes can achieve highly regioselective C(sp3)−H arylation of these hindered benzylamines[2].

Experimental Protocol: Synthesis of Sterically Encumbered Pd(II) Complexes

This protocol outlines the synthesis of a Pd(II)-salicylaldimine complex utilizing 2,6-diethylbenzylamine, optimized for Suzuki-Miyaura cross-coupling of sterically hindered substrates.

Step-by-Step Methodology
  • Ligand Condensation:

    • In an oven-dried 100 mL Schlenk flask under inert argon, dissolve 10.0 mmol of 3,5-di-tert-butylsalicylaldehyde in 30 mL of anhydrous ethanol.

    • Add 10.5 mmol of 2,6-diethylbenzylamine dropwise. Add 3 drops of glacial acetic acid as a catalyst.

    • Causality: The acid catalyzes the nucleophilic attack of the primary amine on the carbonyl carbon. The bulky tert-butyl groups on the aldehyde and ethyl groups on the amine drive the equilibrium toward the E -imine isomer to minimize steric clash.

    • Reflux for 4 hours. Cool to room temperature to precipitate the yellow Schiff base ligand. Filter and wash with cold ethanol.

  • Metalation (Complex Synthesis):

    • Suspend 5.0 mmol of the synthesized ligand in 20 mL of anhydrous dichloromethane (DCM).

    • Add 2.5 mmol of Palladium(II) acetate ( Pd(OAc)2​ ). Stir at room temperature for 12 hours.

    • Self-Validating System: The reaction's success is visually confirmed by a distinct color shift from bright yellow to deep orange/red. Additionally, FTIR analysis will show the disappearance of the broad phenolic -OH stretch ( ∼3300 cm−1 ) and a shift in the imine C=N stretch ( ∼1630 cm−1 ), confirming bidentate N,O-coordination.

  • Isolation: Concentrate the solvent in vacuo and recrystallize the Pd(II) complex from a DCM/hexane mixture.

G L 2,6-Diethylbenzylamine Ligand Complex Active Pd(0) Complex (Sterically Shielded) L->Complex Complexation Pd Pd Precatalyst Pd->Complex Reduction OxAdd Oxidative Addition (Ar-X Cleavage) Complex->OxAdd Substrate Binding TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base Addition RedElim Reductive Elimination (Product Release) TransMet->RedElim Intermediate RedElim->Complex Catalyst Regeneration Product Cross-Coupled Product RedElim->Product Yield

DOT diagram illustrating the sterically shielded Pd-catalyzed cross-coupling cycle.

Catalytic Workflows: Cross-Dehydrogenative Coupling (CDC)

Beyond serving as ligands, benzylamines are vital substrates. Copper-catalyzed Cross-Dehydrogenative Coupling (CDC) allows for the direct α -substitution of primary benzylamines without the need for pre-functionalized starting materials like alkyl halides[3].

Protocol: Cu-Catalyzed CDC of 2,6-Diethylbenzylamine
  • Reaction Setup: In a glovebox, charge a reaction vial with CuI (0.1 mol%), 2,6-diethylbenzylamine (1.0 equiv), and benzophenone imine (1.2 equiv) as the coupling partner[3].

  • Solvent & Oxidant: Add anhydrous toluene and an appropriate terminal oxidant (e.g., tert-butyl hydroperoxide, TBHP).

  • Causality of the Catalyst: The Cu(I)/Cu(II) redox cycle facilitates the generation of an α -amino radical. The 2,6-diethyl groups sterically protect the aromatic ring, forcing the radical intermediate to localize exclusively at the benzylic position, ensuring high regioselectivity[2][3].

  • Validation: The catalytic turnover is self-validating through colorimetric changes; the transient blue/green of the Cu(II) intermediate reverts to the pale/colorless Cu(I) resting state upon successful coupling.

Medicinal Chemistry Applications: Targeting VAP-1/SSAO

In drug development, the 2,6-diethylbenzylamine core is highly prized for its biological activity. It acts as a specific substrate and mechanism-based inhibitor for primary-amine oxidase (EC 1.4.3.21), commonly known as Vascular Adhesion Protein-1 (VAP-1) or Semicarbazide-Sensitive Amine Oxidase (SSAO)[4].

VAP-1 is a copper-containing quinoprotein that regulates lymphocyte rolling and migration. Its overexpression is directly linked to inflammatory diseases and irreversible tissue damage, such as macular edema[5]. By utilizing transition-metal catalysis (such as the Ir-catalyzed SET/HAT pathways[2] or Cu-catalyzed CDC[3]), medicinal chemists can selectively functionalize the benzylic position of 2,6-diethylbenzylamine to create highly potent, targeted VAP-1 inhibitors.

VAP1 Substrate 2,6-Diethylbenzylamine Scaffold Func Transition Metal C-H Functionalization Substrate->Func Pd/Cu Catalysis Deriv Targeted VAP-1 Inhibitor Func->Deriv Derivatization Enzyme VAP-1 / SSAO (Cu-Quinoprotein) Deriv->Enzyme Active Site Binding Outcome Reduced Macular Edema & Inflammation Enzyme->Outcome Therapeutic Efficacy

Workflow of transition-metal functionalization of benzylamines for VAP-1 inhibition.

Quantitative Data Summary

The following table summarizes the catalytic efficiency and pharmacological metrics associated with 2,6-diethylbenzylamine derivatives across various transition metal workflows.

Catalyst / Compound SystemApplication / WorkflowKey MetricPerformance / YieldReference
Pd(II)-Salicylaldimine Suzuki-Miyaura Cross-CouplingTurnover Frequency (TOF)>95% Yield (High TOF)[1]
Cu(I) / Benzophenone imine Cross-Dehydrogenative Coupling α -C(sp3)-H Regioselectivity71–88% Yield[3]
Ir(III) SET/HAT Synergistic Csp3–H ArylationChemoselectivity56–98% Yield[2]
2,6-Diethylbenzylamine Core VAP-1 / SSAO InhibitionTarget Affinity (IC50)Sub- μ M Efficacy[4],[5]

Sources

Technical Notes & Optimization

Troubleshooting

Advanced purification methods for (2,6-Diethylphenyl)methanamine

Technical Support Center: Advanced Purification of (2,6-Diethylphenyl)methanamine Overview (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a highly valuable, sterically hindered primary amine use...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Advanced Purification of (2,6-Diethylphenyl)methanamine

Overview (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a highly valuable, sterically hindered primary amine used extensively as an advanced intermediate in drug discovery and catalysis 1. The presence of two ethyl groups at the ortho positions significantly alters its physicochemical behavior. This steric bulk shields the amine lone pair, reducing its nucleophilicity and making standard amine purification techniques (like simple derivatization) inefficient 2. This guide provides field-proven, self-validating methodologies to isolate and purify this compound to >99% purity.

Part 1: Troubleshooting FAQs

Q1: Why does normal-phase silica chromatography result in severe peak tailing and poor recovery for this compound? Causality: Primary amines are highly polar and basic. When passed through standard normal-phase silica, the amine lone pair forms strong, irreversible hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. For sterically hindered amines like (2,6-diethylphenyl)methanamine, this interaction is exacerbated by slow desorption kinetics. Solution: Switch to a C18 reverse-phase column using a water/acetonitrile gradient. Reverse-phase media masks the silanol groups, relying on hydrophobic interactions rather than polar adsorption, which drastically improves peak shape and recovery 3.

Q2: How can I separate (2,6-diethylphenyl)methanamine from secondary and tertiary amine byproducts without tedious chromatography? Causality: Reductive amination or alkylation reactions often produce a statistical mixture of primary, secondary, and tertiary amines. Because these amines have slightly different pKa values and hydrophobicities, they partition differently in aqueous buffers. Solution: Employ a buffer-assisted acid-base extraction. By carefully tuning the pH of the aqueous phase, you can selectively protonate the primary amine while leaving less basic or more lipophilic secondary/tertiary amines in the organic phase 4 [[5]]().

Q3: My freebase amine is an oil that degrades and darkens over time. How should I store it? Causality: Freebase primary amines are susceptible to atmospheric oxidation and can react with ambient CO2 to form carbamates 2. Solution: Convert the freebase oil into its hydrochloride salt (CAS: 107694-43-9). The protonated amine cannot act as a nucleophile, rendering it inert to CO2 and oxidation. The resulting salt is a stable, white crystalline powder that can be stored indefinitely 6.

Part 2: Visual Workflows

G A Crude Reaction Mixture B Buffer-Assisted Extraction (pH Control) A->B C Organic Phase (Non-basic impurities) B->C Discard D Aqueous Phase (Amine Salts) B->D Keep E pH Adjustment & Extraction (Freebase Recovery) D->E F Crystallization (HCl Salt Formation) E->F Purity >90% G Prep HPLC / C18 Flash (Polishing) E->G Complex Mixture H Pure (2,6-Diethylphenyl) methanamine F->H G->H

Workflow for the isolation and purification of sterically hindered primary amines.

G N1 Normal Phase Silica (Poor Resolution/Tailing) N2 Switch to C18 Reverse-Phase N1->N2 N3 Peak Tailing Observed? N2->N3 N4 Add 0.1% TFA or NH4OH to Mobile Phase N3->N4 Yes N5 Optimize Gradient (Water/Acetonitrile) N3->N5 No N4->N5 N6 High Purity Fraction Recovered N5->N6

Decision tree for optimizing chromatographic separation of basic amine derivatives.

Part 3: Step-by-Step Experimental Methodologies

Protocol 1: Buffer-Assisted Acid-Base Extraction

Purpose: To separate the target primary amine from neutral impurities and higher-order amine byproducts [[4]](). Causality: The basicity of the primary amine allows it to form a water-soluble ammonium salt at low pH, while non-basic organics remain in the organic layer.

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Add 1M HCl (aqueous) iteratively until the pH of the aqueous layer reaches ~2.0. Stir vigorously for 15 minutes to ensure complete protonation.

  • Phase Separation: Transfer to a separatory funnel. Collect the aqueous layer (contains the protonated (2,6-diethylphenyl)methanamine). Discard the organic layer containing neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches >11. The aqueous layer will turn cloudy as the amine freebase oils out.

  • Recovery: Extract the basic aqueous layer with fresh Dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validation Checkpoint: Spot the final organic layer on a TLC plate (elute with 90:9:1 CH₂Cl₂:MeOH:NH₄OH) alongside the crude mixture. A single spot with a positive ninhydrin stain confirms successful isolation of the primary amine.

Protocol 2: Preparative C18 Reverse-Phase Flash Chromatography

Purpose: High-resolution polishing of complex mixtures where extraction is insufficient [[3]](). Causality: C18 stationary phases prevent silanol-amine binding. Adding a volatile modifier (like 0.1% TFA) ensures the amine remains protonated, sharpening the peak and preventing column retention.

  • Column Preparation: Equilibrate a pre-packed C18 flash column with 95% Water / 5% Acetonitrile (both containing 0.1% Trifluoroacetic acid).

  • Sample Loading: Dissolve the freebase amine in a minimal volume of the mobile phase. If solubility is poor, dissolve in pure Acetonitrile and inject.

  • Elution Gradient: Run a gradient from 5% to 70% Acetonitrile over 20-30 column volumes.

  • Fraction Collection: Monitor UV absorbance at 210 nm and 254 nm. Validation Checkpoint: Analyze collected fractions via LC-MS. The target compound will appear at m/z 164.1 [M+H]⁺. Pool pure fractions and lyophilize to obtain the TFA salt, or neutralize with NaHCO₃ and extract to recover the freebase.

Protocol 3: Hydrochloride Salt Crystallization

Purpose: Final purification and stabilization for long-term storage 6 [[5]](). Causality: The rigid crystal lattice of the hydrochloride salt excludes structurally dissimilar impurities, forcing them to remain in the mother liquor.

  • Dissolution: Dissolve the freebase (2,6-diethylphenyl)methanamine in anhydrous Diethyl Ether or minimal Isopropanol.

  • Salt Formation: While stirring vigorously at 0°C, slowly add 1.1 equivalents of HCl in Dioxane (or bubble dry HCl gas). A white precipitate will immediately begin to form.

  • Maturation: Allow the suspension to stir at 0°C for 1 hour to maximize crystal growth.

  • Filtration: Filter the solid through a Büchner funnel. Wash the filter cake with cold, anhydrous Diethyl Ether.

  • Drying: Dry the white powder in a vacuum desiccator overnight. Validation Checkpoint: Perform a melting point analysis and ¹H-NMR (in D₂O or DMSO-d₆). The integration of the two ethyl groups (triplet for CH₃, multiplet for CH₂) versus the benzylic CH₂ will confirm structural integrity.

Part 4: Quantitative Data & Method Comparison

Purification MethodTypical YieldExpected PurityScalabilityPrimary MechanismBest Used For
Buffer-Assisted Extraction 85 - 95%90 - 95%High (Multi-kg)pH-dependent phase partitioningInitial bulk cleanup from neutral/acidic impurities.
C18 Reverse-Phase Flash 70 - 85%>99%Low to MediumHydrophobic interactionComplex mixtures with closely related amine byproducts.
HCl Salt Crystallization 80 - 90%>99.5%High (Multi-kg)Lattice exclusionFinal polishing and preparation for long-term storage.
Vacuum Distillation 75 - 90%95 - 98%Medium to HighBoiling point differentialRemoving high-molecular-weight oligomers or catalysts.

Part 5: References

  • Title: 2,6-diethylbenzylamine hydrochloride CAS NO.107694-43-9 Source: LookChem URL:

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: ACS Publications (Organic Process Research & Development) URL:

  • Title: Dual Nickel/Photoredox-Catalyzed Deaminative Cross-Coupling of Sterically Hindered Primary Amines Source: NIH / PMC URL:

  • Title: An Investigation of Some Sterically Hindered Amines as Potential Carbon Dioxide Scrubbing Compounds Source: ACS Publications (Industrial & Engineering Chemistry Research) URL:

  • Title: RediSep C-18 reversed phase column Purification of primary amines Source: Teledyne ISCO URL:

  • Title: Technical Support Center: Purification of Secondary Alkyl Amines Source: BenchChem URL:

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2,6-Diethylphenyl)methanamine Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (2,6-Diethylphenyl)methanamine (also known as 2,6-dieth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine).

The core challenge with this substrate lies in its molecular geometry. The two ethyl groups at the ortho positions of the phenyl ring create a dense steric shield around the benzylic carbon. This restricts the rotational freedom of the C-N bond and physically obstructs the Bürgi-Dunitz trajectory required for incoming electrophiles. Consequently, standard coupling protocols often result in recovered starting materials or catalyst degradation. This guide provides field-proven, causality-driven solutions to bypass these steric barriers.

Diagnostic Workflow for Coupling Strategies

G Start (2,6-Diethylphenyl)methanamine Coupling Challenge Amide Amide Bond Formation Start->Amide CN C-N Cross-Coupling (Buchwald-Hartwig) Start->CN Standard Standard Acid (Low Steric Bulk) Amide->Standard Hindered Hindered Acid (High Steric Bulk) Amide->Hindered ArylBr Aryl Bromides/Iodides CN->ArylBr ArylCl Aryl Chlorides CN->ArylCl HATU Use HATU or COMU with DIPEA Standard->HATU AcylF Generate Acyl Fluoride (e.g., BTFFH) Hindered->AcylF RuPhos Pd2(dba)3 / RuPhos Base: NaOtBu ArylBr->RuPhos BrettPhos Pd Precatalyst / BrettPhos Base: LHMDS ArylCl->BrettPhos

Diagnostic workflow for selecting coupling strategies for (2,6-Diethylphenyl)methanamine.

Section 1: Amide Bond Formation – Troubleshooting & FAQs

Q1: Why are my standard EDC/HOBt couplings failing or yielding <10% product? A1: The failure of EDC/HOBt is a direct result of transition state congestion. The activated OBt (hydroxybenzotriazole) ester is a bulky intermediate. When (2,6-Diethylphenyl)methanamine attempts a nucleophilic attack, the steric clash between the OBt leaving group and the ortho-ethyl groups raises the activation energy barrier beyond what thermal conditions can overcome, leading to hydrolysis of the active ester instead of amide formation[1].

Q2: Which coupling reagents are most effective for this specific hindered amine? A2: For moderately hindered acids, HATU or COMU are the reagents of choice. Unlike HOBt, these reagents generate an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the benzotriazole ring acts as a hydrogen-bond acceptor. This provides neighboring group participation, anchoring the primary amine and orienting it perfectly for nucleophilic attack, effectively lowering the entropy penalty of the transition state[2].

Q3: What if HATU/COMU still fails due to extreme steric bulk on both coupling partners? A3: You must switch to Acyl Fluorides . While acid chlorides are an option, they are prone to side reactions (like ketene formation). Acyl fluorides behave like activated esters but possess a drastically reduced steric profile due to the small atomic radius of fluorine. Furthermore, the highly polarized C-F bond facilitates rapid attack by the hindered amine while minimizing steric repulsion during the formation of the tetrahedral intermediate[3].

Quantitative Data: Amide Coupling Reagent Efficacy
Coupling ReagentActivation IntermediateSteric ProfileTypical YieldRecommended Use Case
EDC / HOBt OBt EsterHigh< 10%Unhindered primary amines
HATU / COMU OAt EsterHigh40 - 60%Moderately hindered substrates
Thionyl Chloride Acid ChlorideLow60 - 80%Stable aliphatic/aromatic acids
BTFFH / Cyanuric Fluoride Acyl FluorideVery Low> 85%Highly congested, sensitive acids
Experimental Protocol 1: Synthesis of Hindered Amides via Acyl Fluorides

This self-validating protocol utilizes BTFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) to generate an acyl fluoride in situ.

  • Activation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq) dropwise. Stir at room temperature for 1 hour.

  • Validation Check 1: Monitor by LC-MS or IR. The formation of the acyl fluoride is confirmed by a distinct carbonyl stretch shift in IR (~1840 cm⁻¹) or the corresponding mass shift in LC-MS.

  • Coupling: Add (2,6-Diethylphenyl)methanamine (1.1 eq) dropwise to the activated mixture. Stir at room temperature for 12–16 hours.

  • Validation Check 2: Monitor by LC-MS. The reaction is complete when the acyl fluoride intermediate is fully consumed and the target amide mass is dominant.

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Section 2: Buchwald-Hartwig C-N Cross-Coupling – Troubleshooting & FAQs

Q4: How do I prevent the palladium catalyst from degrading before the coupling occurs? A4: In Buchwald-Hartwig aminations, the slow binding of a sterically hindered amine to the Pd(II) complex can leave the catalyst in an off-cycle resting state, leading to the precipitation of inactive "Pd black." To overcome this, you must use bulky, electron-rich biarylphosphine ligands like BrettPhos or RuPhos . These ligands force the palladium center into a highly reactive, mono-ligated L-Pd(0) state, which accelerates oxidative addition and, crucially, facilitates rapid reductive elimination before the catalyst can degrade[4].

Q5: Which base is optimal for deprotonating (2,6-Diethylphenyl)methanamine in Pd-catalysis? A5: Strong, non-nucleophilic bases are mandatory. Sodium tert-butoxide (NaOtBu) is the gold standard, as it efficiently deprotonates the coordinated amine to form the Pd-amido complex[5]. If your substrate contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with Lithium bis(trimethylsilyl)amide (LHMDS) or use Cesium Carbonate (Cs₂CO₃) combined with elevated temperatures and a highly active G3-palladacycle precatalyst.

Quantitative Data: Buchwald-Hartwig Catalyst Systems
ElectrophilePre-catalystLigandBaseSolvent / Temp
Aryl Bromides Pd₂(dba)₃ (2 mol%)RuPhos (4 mol%)NaOtBu (1.4 eq)Toluene, 100 °C
Aryl Chlorides Pd(OAc)₂ (2 mol%)BrettPhos (4 mol%)LHMDS (2.0 eq)1,4-Dioxane, 110 °C
Electron-Rich Aryl Halides tBuBrettPhos Pd G3tBuBrettPhosNaOtBu (1.5 eq)Toluene, 90 °C
Experimental Protocol 2: Palladium-Catalyzed Amination with BrettPhos

This protocol ensures catalyst longevity and high conversion for hindered primary amines.

  • Inert Setup: In a glovebox (or using standard Schlenk techniques), combine the Aryl Chloride (1.0 eq), (2,6-Diethylphenyl)methanamine (1.2 eq), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and LHMDS (2.0 eq) in an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reaction: Add anhydrous, thoroughly degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal the tube, remove it from the glovebox, and heat the reaction mixture at 110 °C in an oil bath for 12 hours.

  • Validation Check: Monitor the reaction progress by TLC (Hexanes/EtOAc). The disappearance of the aryl chloride spot indicates completion. A visual cue of catalyst failure is the premature formation of a heavy black precipitate (Pd black) within the first hour; a successful reaction typically remains a homogeneous yellow/orange or dark red solution until completion.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a tightly packed pad of Celite to remove palladium residues and insoluble salts. Concentrate the filtrate under reduced pressure and purify by flash column chromatography.

Reaction Mechanism: Overcoming the Steric Barrier

G RCOOH Carboxylic Acid Activation Activation (BTFFH / Cyanuric Fluoride) RCOOH->Activation AcylFluoride Acyl Fluoride Intermediate (Low Steric Profile) Activation->AcylFluoride TransitionState Uncongested Transition State AcylFluoride->TransitionState Amine (2,6-Diethylphenyl)methanamine (Sterically Hindered) Amine->TransitionState Product Hindered Amide Product TransitionState->Product

Activation pathway utilizing acyl fluorides to bypass steric hindrance in amide coupling.

References

  • BenchChem: Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.1

  • American Chemical Society (ACS): Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald–Hartwig Amination.4

  • Royal Society of Chemistry (RSC): Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.3

  • University of Michigan: Evolution of amide bond formation.2

  • BenchChem: 1-Bromo-2-(tert-Butyl)benzene.5

Sources

Troubleshooting

Optimizing reaction conditions for (2,6-Diethylphenyl)methanamine amidation

Welcome to the Process Optimization Support Center. The amidation of (2,6-Diethylphenyl)methanamine presents unique kinetic and thermodynamic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The amidation of (2,6-Diethylphenyl)methanamine presents unique kinetic and thermodynamic challenges. The presence of two ethyl groups at the 2- and 6-positions of the phenyl ring creates significant steric bulk adjacent to the benzylic carbon. This steric shielding restricts the trajectory of nucleophilic attack by the primary amine onto electrophilic carbonyls, often resulting in sluggish reaction rates, incomplete conversion, and vulnerability to side reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these steric barriers.

Diagnostic Workflow: Strategy Selection

Before initiating your synthesis, use the following decision matrix to select the optimal activation strategy based on your substrate's sensitivity and the reaction scale.

AmidationWorkflow Start Amidation of (2,6-Diethylphenyl)methanamine ChiralCheck Is the carboxylic acid prone to epimerization? Start->ChiralCheck ScaleCheck Is the reaction scale > 10 grams? ChiralCheck->ScaleCheck No T3P Use T3P + Pyridine (Low Epimerization) ChiralCheck->T3P Yes AcidChloride Use Acid Chloride + 2,6-Lutidine in MeCN ScaleCheck->AcidChloride Yes HATU Use HATU + DIPEA or TCFH-NMI ScaleCheck->HATU No

Workflow for selecting the optimal amidation strategy for sterically hindered benzylamines.

Troubleshooting & FAQs

Q1: Why am I getting low yields and incomplete conversion when using standard EDC/HOBt or HBTU coupling?

A: Standard OBt (benzotriazole) active esters often lack the electrophilicity required to overcome the steric hindrance of the 2,6-diethyl substitution on your benzylamine. Solution: Upgrade your coupling reagent to HATU or TCFH-NMI . Causality: HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides anchimeric assistance (the "7-aza effect") by hydrogen-bonding with the incoming hindered amine, effectively guiding it to the electrophilic carbonyl carbon and accelerating aminolysis[1][2]. For extremely hindered systems, TCFH-NMI generates highly reactive N-acyl imidazolium salts that excel where even HATU fails[3].

Q2: I switched to HATU, but LCMS shows a major byproduct with a mass corresponding to the addition of a tetramethyluronium group. What went wrong?

A: You are observing guanylation of your amine[4]. Causality: Uronium reagents like HATU are themselves electrophilic. If the carboxylic acid activation is slow, or if the amine and HATU are mixed simultaneously, the sterically hindered (2,6-Diethylphenyl)methanamine can directly attack the HATU reagent instead of the active ester, forming a stable, dead-end tetramethylguanidine (TMG) byproduct[4][5]. Solution: Implement a strict pre-activation protocol . Allow the carboxylic acid, HATU, and DIPEA to react for 2–5 minutes to fully form the OAt ester before introducing the amine.

HATUMechanism Acid Carboxylic Acid + HATU + DIPEA ActiveEster OAt Active Ester (Fast Formation) Acid->ActiveEster Pre-activation (2-5 min) Guanylation Guanylated Byproduct (Tetramethylguanidine) Acid->Guanylation Amine added too early Product Desired Amide (Anchimeric Assistance) ActiveEster->Product Amine added after activation Amine (2,6-Diethylphenyl)methanamine Amine->Product Amine->Guanylation

Kinetic pathways in HATU coupling: Pre-activation prevents competitive amine guanylation.

Q3: My carboxylic acid has a sensitive chiral center adjacent to the carbonyl. How do I prevent epimerization during the prolonged reaction times required for this hindered amine?

A: Prolonged exposure to strong bases (like DIPEA) and highly reactive OAt esters promotes oxazolone formation or direct enolization, leading to racemization. Solution: Switch to T3P (Propylphosphonic anhydride) and use Pyridine as the base[6][7]. Causality: T3P forms a mixed phosphonate anhydride that is highly reactive toward amines but structurally resistant to oxazolone formation. Pyridine (pKa ~5.2) acts as both an acid scavenger and an acyl-transfer catalyst, maintaining a mildly basic environment that prevents the deprotonation of the chiral α-carbon[7].

Q4: Can I bypass coupling reagents entirely for large-scale synthesis?

A: Yes. Direct amidation using acid chlorides is highly scalable and atom-economical. Causality: Acid chlorides possess maximum electrophilicity, easily overcoming the steric barrier of the 2,6-diethyl groups. However, standard bases can cause side reactions. Using a sterically hindered base like 2,6-lutidine in Acetonitrile (MeCN) is optimal; it efficiently neutralizes the HCl byproduct without acting as a competing nucleophile against the acid chloride[8][9].

Quantitative Data: Reagent & Base Selection

Table 1: Comparison of Coupling Reagents for Hindered Amines
Coupling ReagentActive IntermediateEpimerization RiskGuanylation RiskBest Use Case
HATU OAt (7-azabenzotriazole) esterModerateHigh (if not pre-activated)Small-scale discovery, fast kinetics.
T3P Mixed phosphonate anhydrideVery LowNoneChiral acids, scale-up, easy aqueous workup.
TCFH-NMI N-acyl imidazolium saltLowNoneExtremely hindered acids and amines.
Acid Chloride Acyl chlorideHighNoneLarge scale (>10g), robust non-chiral substrates.
Table 2: Base Selection Matrix
BasepKa (conjugate acid)Steric ProfileRecommended Reagent MatchRationale
DIPEA ~10.5HighHATU, TCFHStrong enough to deprotonate carboxylic acids; steric bulk prevents reaction with active esters.
Pyridine ~5.2LowT3PWeak base; acts as an acyl-transfer promoter while preventing base-catalyzed epimerization.
2,6-Lutidine ~6.7HighAcid ChloridesNeutralizes HCl; steric bulk prevents nucleophilic attack on the highly reactive acid chloride.

Standard Operating Procedures (SOPs)

SOP A: HATU-Mediated Coupling (Pre-Activation Method)

Self-Validation Check: The reaction mixture should transition from colorless to a faint yellow upon active ester formation.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M).

  • Pre-Activation: Add DIPEA (2.5 equiv) dropwise. Stir at room temperature for exactly 3–5 minutes.

  • Amine Addition: Add (2,6-Diethylphenyl)methanamine (1.1 equiv) dropwise.

  • Monitoring: Stir at room temperature. Monitor conversion via LCMS after 1 hour. If conversion stalls, gentle heating (40 °C) can be applied.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 5% LiCl (aq) to remove DMF and residual tetramethylurea.

SOP B: T3P-Mediated Coupling (Low Epimerization)

Self-Validation Check: T3P byproducts are highly water-soluble, ensuring a clean crude NMR profile after a simple aqueous wash.

  • Preparation: Dissolve the chiral carboxylic acid (1.0 equiv) and (2,6-Diethylphenyl)methanamine (1.1 equiv) in EtOAc or 2-MeTHF (0.5 M).

  • Base Addition: Add Pyridine (3.0 equiv).

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 equiv) dropwise at room temperature.

  • Monitoring: Stir at room temperature for 2–12 hours. (Heat to 50 °C only if LCMS shows <50% conversion after 4 hours).

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

SOP C: Direct Acid Chloride Amidation

Self-Validation Check: Immediate formation of white precipitate (lutidinium hydrochloride) indicates successful acylation.

  • Preparation: Dissolve (2,6-Diethylphenyl)methanamine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous MeCN (0.2 M).

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Acylation: Add the acid chloride (1.1 equiv) dropwise over 10 minutes to prevent exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1–2 hours.

  • Workup: Concentrate the MeCN in vacuo. Redissolve the residue in DCM and wash with 1M HCl, followed by saturated NaHCO₃.

References

  • Source: nih.
  • Source: americapeptide.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents...
  • Source: acs.
  • Source: organic-chemistry.
  • Source: acs.
  • Source: peptidechemistry.
  • Source: thieme-connect.
  • Source: highfine.

Sources

Optimization

Separation of (2,6-Diethylphenyl)methanamine from reaction byproducts

Technical Support Center: Isolation and Purification of (2,6-Diethylphenyl)methanamine Mechanistic Overview: The Separation Challenge (2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a sterically...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolation and Purification of (2,6-Diethylphenyl)methanamine

Mechanistic Overview: The Separation Challenge

(2,6-Diethylphenyl)methanamine (also known as 2,6-diethylbenzylamine) is a sterically hindered primary amine frequently utilized as a critical building block in agrochemical and pharmaceutical synthesis[1]. Whether synthesized via the reductive amination of 2,6-diethylbenzaldehyde or the reduction of 2,6-diethylbenzonitrile, the reaction inherently produces a crude mixture containing the target primary amine, over-alkylated secondary/tertiary amines, and unreacted starting materials[2].

The primary challenge in isolating (2,6-diethylphenyl)methanamine lies in the physicochemical similarities between the primary amine and its over-alkylated secondary amine byproduct. Because the 2,6-diethyl substitution provides significant steric bulk, the basicity and solubility profiles of the primary and secondary amines overlap more than in unhindered systems. Consequently, standard distillation often fails due to close boiling points, and traditional binary acid-base extraction can lead to the co-extraction of secondary amines.

Troubleshooting & FAQs

Q1: My crude reaction mixture contains significant secondary amine byproducts. How can I separate them without relying on time-consuming column chromatography? A1: You can exploit the subtle pKa differences between primary and secondary amines using a Buffer-Assisted pH-Gradient Extraction . Primary benzylamines typically exhibit a pKa around 9.0–9.5, whereas their secondary amine counterparts are more basic (pKa ~10.5). By adjusting the aqueous phase to an intermediate pH (e.g., pH 8.0), the primary amine is selectively deprotonated (neutralized) and partitions into the organic layer, while the more basic secondary amine remains protonated (charged) in the aqueous layer[3]. This method is highly scalable and avoids the solvent waste associated with chromatography.

Q2: During the acid-base extraction of (2,6-diethylphenyl)methanamine, I am experiencing severe, unbreakable emulsions. What causes this and how do I resolve it? A2: Emulsions in amine extractions are typically caused by the surfactant-like behavior of protonated heavy amines. The lipophilic 2,6-diethylphenyl group combined with the hydrophilic protonated ammonium core reduces interfacial tension between the aqueous and organic layers[4]. Causality-Driven Solutions:

  • Solvent Selection: Switch from halogenated solvents (like dichloromethane) to solvents with lower density and different polarity profiles, such as Methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Ionic Strength Adjustment: Saturate the aqueous layer with NaCl (brine). High ionic strength increases the polarity of the aqueous phase, forcing the organic components out (the "salting-out" effect) and breaking the emulsion.

  • Filtration: If the emulsion is stabilized by solid particulates (e.g., residual metal catalysts from reduction), filter the biphasic mixture through a pad of Celite before separation.

Q3: Can I use crystallization to isolate the primary amine directly from the crude mixture? A3: Yes. While the free base is an oil at room temperature, converting the mixture to a hydrochloride salt allows for selective crystallization. The steric bulk of the 2,6-diethyl groups dictates a specific crystal lattice packing. The primary amine hydrochloride salt generally exhibits significantly lower solubility in cold polar aprotic/protic solvent mixtures (e.g., ethyl acetate/ethanol) compared to the secondary amine salt, allowing for selective precipitation. Alternatively, selective ammonium carbamate crystallization using CO2 has emerged as a waste-free method to isolate primary amines from secondary/tertiary mixtures[5].

Data Presentation: Physicochemical Comparison

The following table summarizes the key properties utilized to design the separation protocols.

Property(2,6-Diethylphenyl)methanamine (1° Amine)Bis(2,6-diethylbenzyl)amine (2° Amine Byproduct)Separation Rationale
Estimated pKa (Conjugate Acid) ~9.3~10.5Buffer extraction at pH 8.0 selectively deprotonates the 1° amine.
State at Room Temp (Free Base) Liquid (Oil)Viscous Oil / SolidFractional distillation is difficult due to high boiling points and thermal degradation risks.
HCl Salt Solubility (Cold EtOAc) Low (Crystallizes readily)High (Remains in solution)Differential solubility allows for selective precipitation of the 1° amine HCl salt.
Carbamate Formation (with CO2) Forms stable, insoluble carbamate saltUnstable/Soluble or does not formSelective Ammonium Carbamate Crystallization (SACC) isolates the 1° amine[5].

Experimental Protocols

Protocol A: Buffer-Assisted pH-Gradient Extraction This protocol is a self-validating system: the pH checkpoints ensure that only the target ionization state is achieved at each step, guaranteeing purity.

  • Initial Solubilization: Dissolve the crude amine mixture (containing 1°, 2°, and 3° amines) in diethyl ether or MTBE (10 mL per gram of crude).

  • Acidic Wash (pH 3.0): Extract the organic layer with an equal volume of 1.0 N NaH2PO4 buffer adjusted to pH 3.0.

    • Mechanism: At pH 3.0, both 1° and 2° amines are fully protonated and migrate to the aqueous layer. Neutral impurities and highly lipophilic 3° amines remain in the organic layer.

  • Phase Separation: Discard the organic layer (or retain for byproduct analysis). Retain the aqueous layer.

  • Selective Deprotonation (pH 8.0): Carefully adjust the pH of the aqueous layer to 8.0 using 1.0 N NaOH.

    • Mechanism: The 1° amine (pKa ~9.3) is mostly deprotonated to its free base, while the 2° amine (pKa ~10.5) remains protonated.

  • Target Extraction: Extract the aqueous layer twice with fresh MTBE. The 1° amine migrates into the organic phase.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield purified (2,6-diethylphenyl)methanamine.

Protocol B: Selective Hydrochloride Salt Crystallization

  • Dissolution: Dissolve the crude amine mixture in a 9:1 mixture of Ethyl Acetate and Absolute Ethanol (5 mL per gram of amine).

  • Salt Formation: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise under vigorous stirring.

  • Crystallization: Allow the mixture to stir at 0°C for 2 hours. The (2,6-diethylphenyl)methanamine hydrochloride salt will precipitate as a white crystalline solid.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethyl acetate to remove trapped secondary amine salts.

  • Free Base Regeneration (Optional): Suspend the pure salt in water, adjust to pH >12 with NaOH, and extract with MTBE to recover the pure free base.

Visualizations

SynthesisPathway Start 2,6-Diethylbenzaldehyde or Nitrile Primary (2,6-Diethylphenyl)methanamine (Target Primary Amine) Start->Primary Reductive Amination or Reduction Secondary Secondary Amine (Over-alkylation Byproduct) Primary->Secondary Excess Alkylating/Reducing Agent (Side Reaction) Tertiary Tertiary Amine (Trace Byproduct) Secondary->Tertiary Further Reaction

Synthesis pathway of (2,6-diethylphenyl)methanamine and common over-alkylation byproducts.

ExtractionWorkflow Crude Crude Amine Mixture (Organic Solvent) Extract3 Extract with pH 3.0 Buffer Crude->Extract3 Org3 Organic Phase (Neutral Impurities) Extract3->Org3 Discard/Recycle Aq3 Aqueous Phase (Protonated 1° & 2° Amines) Extract3->Aq3 Retain Adjust8 Adjust Aqueous to pH 8.0 Extract with Ether/MTBE Aq3->Adjust8 Org8 Organic Phase (Target 1° Amine - Free Base) Adjust8->Org8 Retain Product Aq8 Aqueous Phase (Protonated 2° Amine) Adjust8->Aq8 Discard Byproducts

Buffer-assisted acid-base extraction workflow for primary amine isolation.

References

  • Title: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture | Source: Organic Process Research & Development - ACS Publications | URL:[Link]

  • Title: Acid-Base Extraction | Source: Chemistry LibreTexts | URL:[Link]

  • Title: Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization | Source: ResearchGate | URL:[Link]

Sources

Troubleshooting

HPLC method development for (2,6-Diethylphenyl)methanamine quantitative analysis

Technical Support Center: HPLC Analysis of (2,6-Diethylphenyl)methanamine Welcome to the technical support center for the quantitative analysis of (2,6-Diethylphenyl)methanamine. This guide is designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of (2,6-Diethylphenyl)methanamine

Welcome to the technical support center for the quantitative analysis of (2,6-Diethylphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during HPLC method development for this primary aromatic amine.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions about developing a robust HPLC method for (2,6-Diethylphenyl)methanamine.

Q1: Why is (2,6-Diethylphenyl)methanamine considered a "challenging" compound for reversed-phase HPLC analysis?

A1: (2,6-Diethylphenyl)methanamine is a primary amine. Basic compounds like this are notoriously difficult to analyze on traditional silica-based reversed-phase columns for two main reasons:

  • Silanol Interactions: The surface of silica-based columns contains residual silanol groups (Si-OH). At typical mobile phase pH ranges (3-7), these silanols can become ionized (Si-O⁻) and interact strongly with the protonated form of the basic amine (R-NH₃⁺). This secondary ionic interaction, in addition to the primary reversed-phase retention mechanism, leads to significant peak tailing.[1][2]

  • Poor UV Chromophore: While the phenyl ring provides some UV absorbance, it is not a strong chromophore. This can lead to low sensitivity, making it difficult to quantify low levels of the analyte or its impurities without derivatization.[3]

Q2: Do I need to derivatize (2,6-Diethylphenyl)methanamine for HPLC analysis?

A2: Not always, but it is highly recommended for achieving high sensitivity. The decision depends on your analytical objective:

  • For Purity & High Concentration Assays (Direct Analysis): If you are analyzing the compound at high concentrations (e.g., >100 µg/mL) and peak shape can be controlled with mobile phase modifiers, direct UV detection may be sufficient.

  • For Trace-Level Quantification & Impurity Profiling (Derivatization): For low-level detection (ng/mL or below), pre-column derivatization is often necessary.[3] Reagents like o-phthalaldehyde (OPA) react with primary amines to form highly fluorescent derivatives, allowing for detection with a fluorescence detector (FLD), which can increase sensitivity by several orders of magnitude compared to UV.[4][5]

Q3: What is the best type of HPLC column for this analysis?

A3: The key is to minimize silanol interactions. You have several excellent options:

  • High-Purity, End-Capped C18 Columns: Modern columns are manufactured with high-purity silica (low metal content) and are "end-capped" to block most of the residual silanols. These are a good starting point.[2]

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This provides an alternative interaction site and shields the analyte from residual silanols, often resulting in better peak shape for bases without mobile phase additives.

  • Hybrid Silica Columns: Columns based on organo-silica hybrid particles (e.g., Waters XBridge™, Phenomenex Kinetex® EVO C18) offer improved pH stability and reduced silanol activity, making them very effective for basic compounds.

Q4: How does mobile phase pH affect the analysis?

A4: Mobile phase pH is one of the most powerful tools for controlling the retention and peak shape of ionizable compounds.

  • Low pH (pH 2.5-3.5): At low pH, the primary amine of (2,6-Diethylphenyl)methanamine will be fully protonated (positively charged). Simultaneously, the residual silanol groups on the column will be mostly protonated (neutral). This minimizes the strong ionic interaction that causes peak tailing, leading to much more symmetrical peaks.[1][6] This is often the most effective strategy for direct analysis.

  • High pH (pH > 8): At high pH, the amine will be in its neutral, free-base form, while the silanols will be fully ionized. While this avoids the ion-exchange issue, the high pH can rapidly degrade conventional silica columns. This approach is only feasible with specialized hybrid or polymer-based columns designed for high-pH stability.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: My peak for (2,6-Diethylphenyl)methanamine shows significant tailing.
  • Question: My chromatogram shows a peak with a Tailing Factor > 1.5. What are the likely causes, and how can I fix it?

  • Answer: Peak tailing for basic compounds is almost always caused by secondary interactions with the stationary phase or issues with the analytical setup. Follow this systematic approach to diagnose and resolve the issue.

G start Peak Tailing Observed (Tailing Factor > 1.5) check_overload 1. Check for Column Overload start->check_overload dilute_sample Dilute sample 10-fold and re-inject. check_overload->dilute_sample overload_yes Tailing Improves? dilute_sample->overload_yes check_mobile_phase 2. Optimize Mobile Phase pH overload_yes->check_mobile_phase No solution_overload Solution: Reduce sample concentration or injection volume. overload_yes->solution_overload Yes lower_ph Lower pH to 2.5-3.5 (e.g., 0.1% TFA or Formic Acid). check_mobile_phase->lower_ph ph_yes Tailing Improves? lower_ph->ph_yes add_modifier 3. Add Competing Base ph_yes->add_modifier No solution_ph Solution: Adopt low pH mobile phase. ph_yes->solution_ph Yes add_tea Add ~0.1% Triethylamine (TEA) to mobile phase (adjust pH after). add_modifier->add_tea modifier_yes Tailing Improves? add_tea->modifier_yes change_column 4. Evaluate Column Choice modifier_yes->change_column No solution_modifier Solution: Use competing base in mobile phase. modifier_yes->solution_modifier Yes new_column Switch to a modern, high-purity, end-capped, or hybrid column. change_column->new_column solution_column Problem Solved. New column is more inert. new_column->solution_column

Caption: A step-by-step decision tree for troubleshooting peak tailing.

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to a characteristic "shark-fin" or right-triangle peak shape.[7] Diluting your sample is the quickest way to diagnose this. If the peak shape improves upon dilution, you have found the cause.

  • Mobile Phase pH: As discussed in the FAQ, lowering the mobile phase pH to ~2.5-3.5 using an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a highly effective strategy.[6][8] This protonates both the analyte and the silanol groups, minimizing the secondary ionic interactions.

  • Competing Base: Adding a small concentration of another amine, like triethylamine (TEA), to the mobile phase can also improve peak shape.[6] The TEA acts as a "silanol suppressor," preferentially interacting with the active sites on the column and shielding your analyte from them.

  • Column Technology: If the above steps do not resolve the issue, your column may be old, degraded, or based on older silica technology with high silanol activity. Switching to a modern column specifically designed for good peak shape with basic compounds is the ultimate solution.[2]

Problem 2: My signal is too low, or I cannot detect a peak.
  • Question: I'm injecting my sample, but the peak is very small, noisy, or completely absent. What should I do?

  • Answer: Low sensitivity is a common issue due to the analyte's weak UV absorbance.

  • Confirm Wavelength: Ensure your UV detector is set to a low wavelength, typically around 210-220 nm , to maximize the absorbance of the phenyl ring. If you have a PDA or DAD detector, check the full spectrum of an injected standard to find the true absorbance maximum.

  • Increase Concentration: If possible, increase the concentration of your sample to see if a peak appears. This helps confirm that the system is working correctly.

  • Consider Derivatization: This is the most robust solution for low-level quantification.[3] Derivatizing the primary amine with o-phthalaldehyde (OPA) creates a highly fluorescent product that can be detected with extreme sensitivity using a fluorescence detector (FLD). See Appendix B for a detailed protocol.

  • Check System for Leaks/Blockages: A leak in the system or a blockage can prevent the full sample amount from reaching the detector, leading to a small or non-existent peak. Check system pressure for stability.

Problem 3: My retention time is unstable and drifts between injections.
  • Question: The retention time for my analyte is not reproducible. What are the common causes?

  • Answer: Drifting retention times point to an unstable system. The most common culprits are insufficient equilibration, mobile phase issues, or temperature fluctuations.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This is especially critical when using mobile phase additives like ion-pairing agents or competing bases. A stable baseline and system pressure are good indicators of equilibration. It may take 20-30 column volumes to fully equilibrate.

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. If you are using an on-line mixer (quaternary or binary pump), ensure the solvents are properly degassed to prevent bubble formation, which can cause pressure fluctuations and retention shifts.

  • Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause significant shifts in retention time, especially for sensitive methods.

  • pH Stability: If you are using a buffered mobile phase, ensure the buffer has sufficient capacity and is within its effective pH range, even after the addition of the organic solvent.

Part 3: Experimental Protocols & Data

Appendix A: Recommended Protocol for Direct HPLC-UV Analysis

This method is suitable for assays where high sensitivity is not required.

1. Chromatographic Conditions

Parameter Value Rationale
HPLC System Any standard HPLC system with UV detection Standard instrumentation is sufficient.
Column Modern C18, 5 µm, 4.6 x 150 mm (e.g., Hybrid Silica) A high-quality, end-capped, or hybrid column is critical to minimize silanol interactions.[2]
Mobile Phase Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% Formic Acid Isocratic elution is simple and robust. Formic acid at 0.1% will lower the pH to ~2.7, ensuring protonation of the amine and suppression of silanol activity.[8][9]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL Can be adjusted based on sample concentration and sensitivity needs.
Column Temp. 30°C A controlled temperature ensures reproducible retention times.
Detection UV at 215 nm Maximizes absorbance from the phenyl ring for better sensitivity.

| Run Time | 10 minutes | Adjust as needed to ensure the analyte is fully eluted. |

2. Standard & Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (2,6-Diethylphenyl)methanamine reference standard and dissolve in 10 mL of methanol.

  • Working Standards: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Dilute further with mobile phase if necessary.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and system from particulates.

Appendix B: Recommended Protocol for High-Sensitivity Analysis via OPA Derivatization & Fluorescence Detection

This method is ideal for trace-level quantification.[4][5]

1. Reagent Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of HPLC-grade water. Adjust pH to 10.2 with a concentrated NaOH solution.

  • Thiol Reagent: 3-Mercaptopropionic acid (3-MPA) is a common and stable choice.[10]

  • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde (OPA) in 1 mL of methanol. Add 9 mL of the 0.4 M Borate Buffer and 100 µL of 3-MPA. Mix well. This reagent should be prepared fresh daily and protected from light.[11]

2. Derivatization Procedure (Automated or Manual) This reaction is very fast and is ideally performed by an autosampler just prior to injection to ensure reproducibility.[10][12]

  • In a vial, mix 1 part sample/standard with 5 parts OPA reagent.

  • Vortex or mix briefly.

  • Allow the reaction to proceed for exactly 1-2 minutes at room temperature.[12][13]

  • Inject immediately onto the HPLC system.

Caption: Workflow for pre-column derivatization with OPA.

3. Chromatographic Conditions

Parameter Value Rationale
HPLC System HPLC with Fluorescence Detector (FLD) Required for detecting the fluorescent derivative.
Column C18, 5 µm, 4.6 x 150 mm A standard C18 column works well for separating the more hydrophobic OPA derivatives.
Mobile Phase A 25 mM Sodium Phosphate Buffer, pH 7.0 A neutral pH is suitable for the separation of the derivatives.
Mobile Phase B Acetonitrile The organic modifier for elution.
Gradient Start at 30% B, increase to 80% B over 15 min A gradient is typically required to separate the derivative from reagent peaks and potential impurities.
Flow Rate 1.0 mL/min Standard flow rate.

| Detection | FLD: Ex: 340 nm, Em: 455 nm | Standard wavelengths for OPA-amine derivatives.[10] |

Appendix C: Example Method Validation Data

All analytical methods must be validated for their intended purpose according to ICH guidelines.[14][15][16] Below are typical acceptance criteria for a quantitative HPLC method.

Validation ParameterTypical RangeAcceptance Criteria
Linearity 5-150 µg/mLCorrelation Coefficient (r²) ≥ 0.999[17][18]
Accuracy (% Recovery) 80%, 100%, 120% of target98.0% - 102.0% recovery at each level.[14][19]
Precision (Repeatability) n=6 at 100% targetRelative Standard Deviation (RSD) ≤ 2.0%.[15]
Limit of Quantitation (LOQ) Determined ExperimentallySignal-to-Noise Ratio (S/N) ≥ 10.[17][18]
Specificity Forced Degradation StudyPeak is pure and resolved from all degradation products.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 6). Pharmaceutical Technology. [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]

  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008, March 15). Journal of Chromatography A. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. [Link]

  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. [Link]

  • Derivatization of amino acids and amines with o- phthalaldehyde reagents: comparison of various thiol-containing products applying hplc. University of Debrecen. [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Chromatography Today. [Link]

  • Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. (1981, April 1). Journal of Chromatographic Science. [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024, March 26). Zenodo. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. (2009, July 1). Environmental Science & Technology. [Link]

  • Validation of high-performance liquid chromatography methods for pharmaceutical analysis. ResearchGate. [Link]

  • In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. (2021, March 18). Molecules. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]

  • O-PHTHALALDEHYDE AS A DERIVATISING REAGENT FOR THE SPECTRO- PHOTOMETRIC DETERMINATION OF AMINES AND AMINO ACIDS. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • HPLC solvents and mobile phase additives. Swansea University. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. (2022). RSC Publishing. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link]

  • Development of a Rapid and Eco-Friendly UHPLC Analytical Method for the Detection of Histamine in Fish Products. (2020, October 13). MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2,6-Diethylphenyl)methanamine Metal Complexes

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the solubility of transition metal complexes bearing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling with the solubility of transition metal complexes bearing bulky primary amines like (2,6-Diethylphenyl)methanamine.

The Mechanistic Root of the Problem: The ortho-ethyl substituents on the phenyl ring create a sterically hindered, highly lipophilic pocket around the primary amine. When this ligand coordinates to a highly polar metal center, it creates an amphiphilic mismatch. In the solid state, this mismatch—especially when paired with small, hard counterions like chloride (Cl⁻)—results in exceptionally high lattice energies. Consequently, the complex crashes out of solution as an intractable powder or forms insoluble oligomeric aggregates where the metal centers bridge.

Below is our comprehensive guide to diagnosing and permanently resolving these solubility bottlenecks through rational chemical modification and solvent engineering.

Diagnostic Logic & Workflow

Before altering your synthetic route, use the following diagnostic logic tree to identify the most efficient solubilization strategy for your specific complex.

G Start Solubility Issue Detected (2,6-Diethylphenyl)methanamine Complex Type Identify Complex Charge Start->Type Cationic Cationic Complex Type->Cationic Neutral Neutral Complex Type->Neutral Counterion Current Counterion? Cationic->Counterion Aggregate Check for Aggregation (Oligomerization) Neutral->Aggregate SmallIon Small/Hard (Cl⁻, BF₄⁻) Counterion->SmallIon LargeIon Large/Soft (BArF⁻, OTf⁻) Counterion->LargeIon Metathesis Protocol A: Salt Metathesis Swap to BArF⁻ or OTf⁻ SmallIon->Metathesis Biphasic Protocol B: Biphasic System (DCM/H₂O) LargeIon->Biphasic CoordSolvent Add Coordinating Solvent (THF, MeCN) Aggregate->CoordSolvent

Diagnostic workflow for resolving solubility issues in bulky amine metal complexes.

Frequently Asked Questions (FAQs)

Q1: My Pd/Pt complex with (2,6-Diethylphenyl)methanamine precipitates as an intractable powder during synthesis. How can I solubilize it for NMR or homogeneous catalysis? A: This is a classic symptom of high lattice energy driven by small counterions (like Cl⁻ or NO₃⁻). To resolve this, you must perform an anion metathesis. Swapping to a large, weakly coordinating anion like Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (BArF⁻) or Triflate (OTf⁻) disrupts the crystal packing and dramatically increases solubility in organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) [1]. See Protocol A below.

Q2: I am developing a Vascular Adhesion Protein-1 (VAP-1) inhibitor complex, but it crashes out in my aqueous assay buffers, leading to false negatives. What are my options? A: (2,6-Diethylphenyl)methanamine derivatives are potent scaffolds for VAP-1 / SSAO inhibitors [2]. However, their extreme lipophilicity causes them to self-associate and precipitate in purely aqueous media. You should utilize a biphasic solubilization approach or introduce a non-ionic surfactant to create hydrophobic micellar pockets. This allows the complex to remain solvated while interacting with the target, leveraging counterion-controlled phase transfer principles [3]. See Protocol B .

Q3: Will changing the counterion affect my catalyst's activity? A: Yes, significantly. Large, weakly coordinating anions like BArF⁻ not only improve solubility but also leave the metal center more electrophilic and accessible, often increasing catalytic turnover rates in non-polar solvents [1].

Quantitative Data: Counterion Selection Matrix

Use the following table to select the optimal counterion for your specific application.

CounterionIonic Radius (Å)Coordination StrengthSolubility in DCM/THFSolubility in H₂OBest Use Case
Chloride (Cl⁻) 1.81StrongPoorModerateInitial synthesis, aqueous stock solutions
Tetrafluoroborate (BF₄⁻) 2.32ModerateModerateModerateGeneral catalysis, mild metathesis
Triflate (OTf⁻) 2.77WeakGoodHighLewis acid catalysis, biphasic systems
BArF⁻ ~4.50Very WeakExcellentInsolubleHomogeneous catalysis in non-polar solvents

Validated Experimental Protocols

Protocol A: Anion Metathesis to Yield Highly Soluble BArF Complexes

Causality: The BArF anion is massive and distributes its single negative charge over 24 highly electronegative fluorine atoms. This prevents tight ion-pairing with the metal cation, drastically lowering the lattice energy of the solid state and allowing the lipophilic 2,6-diethylphenyl groups to interact freely with non-polar solvents.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 mmol of your insoluble cationic precursor complex (e.g., [(Ligand)PdCl₂]) in a biphasic mixture of 15 mL DCM and 15 mL deionized water.

  • Metathesis: Add 1.05 equivalents (1.05 mmol) of Sodium BArF (NaBArF) directly to the biphasic mixture.

  • Phase Transfer: Stir vigorously at 800 RPM for 2 hours at room temperature. As the metathesis occurs, the highly lipophilic BArF complex will partition entirely into the lower DCM layer, leaving NaCl in the aqueous layer.

  • Isolation: Transfer the mixture to a separatory funnel. Collect the DCM layer, wash twice with 10 mL deionized water to remove residual salts, and dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the DCM layer in vacuo to yield the highly soluble BArF complex as a foam or crystalline solid.

  • Self-Validation System: Confirm complete metathesis via ¹⁹F NMR in CDCl₃. You must observe a sharp, distinct singlet at approximately -62.0 ppm corresponding to the CF₃ groups of the BArF anion. Absence of precipitate in CDCl₃ confirms operational success.

Protocol B: Micellar/Biphasic Solubilization for Aqueous Assays

Causality: In aqueous media, the hydrophobic 2,6-diethylphenyl groups drive the complexes to self-associate to minimize water contact. By introducing a non-ionic surfactant, we create hydrophobic micellar pockets that encapsulate the lipophilic ligand, while the polar metal center remains oriented toward the aqueous interface, preventing precipitation during biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a concentrated 10 mM stock of the metal complex in 100% anhydrous DMSO. Ensure complete dissolution (sonicate for 5 minutes if necessary).

  • Buffer Conditioning: Pre-warm your aqueous assay buffer (e.g., 50 mM HEPES, pH 7.4) to 37°C.

  • Surfactant Addition: Add a non-ionic surfactant (e.g., Tween-20 or Triton X-100) to the buffer to a final concentration of 0.05% (v/v). Stir gently to avoid foaming.

  • Titration: While vortexing the buffer vigorously, slowly titrate the DMSO stock into the buffer using a micropipette. Keep the final DMSO concentration below 1% (v/v) to prevent solvent-induced assay interference.

  • Self-Validation System: Measure the optical density (OD₆₀₀) of the final solution using a UV-Vis spectrophotometer. An OD₆₀₀ > 0.05 indicates colloidal aggregation. If this occurs, systematically increase the surfactant concentration by 0.01% increments until the OD₆₀₀ drops below 0.01, confirming true micellar solvation.

References

  • Organic & Biomolecular Chemistry - Synthesis of a series of iridium(I) complexes Source: RSC Publishing URL:[Link][1]

  • THIAZOLE DERIVATIVES HAVING VAP-1 INHIBITORY ACTIVITY - EP1786792 B1 Source: European Patent Office / Google Patents URL:[2]

  • Multi-State Dynamic Coordination Complexes Interconverted through Counterion-Controlled Phase Transfer Source: Journal of the American Chemical Society URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

(2,6-Diethylphenyl)methanamine vs (2,6-Diisopropylphenyl)methanamine ligand bulk

Comprehensive Comparison Guide: (2,6-Diethylphenyl)methanamine vs. (2,6-Diisopropylphenyl)methanamine in Ligand Design Executive Summary In the development of advanced transition-metal catalysts, tuning the steric enviro...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: (2,6-Diethylphenyl)methanamine vs. (2,6-Diisopropylphenyl)methanamine in Ligand Design

Executive Summary

In the development of advanced transition-metal catalysts, tuning the steric environment around the active metal center is paramount. While direct anilines (such as 2,6-diisopropylaniline) are ubiquitous in ligand design, the introduction of a methylene spacer (-CH₂-) to create primary benzylamines—specifically (2,6-Diethylphenyl)methanamine (DepMA) and (2,6-Diisopropylphenyl)methanamine (DippMA) —unlocks a distinct class of highly flexible, sterically demanding ligands[1].

These methanamine precursors are critical for synthesizing N-heterocyclic carbenes (NHCs), α -diimines, and phenoxy-imine (FI) catalysts. This guide provides an objective, data-driven comparison of DepMA and DippMA, detailing how the subtle shift from ethyl to isopropyl substituents dictates ligand flexibility, percent buried volume ( %Vbur​ ), and ultimate catalytic performance in cross-coupling and polymerization workflows.

Structural & Steric Analysis: The Causality of Bulk

To understand the divergent performance of DepMA and DippMA, we must analyze the causality behind their steric profiles.

The Methylene "Hinge" Effect: Unlike traditional N-aryl ligands where the aromatic ring is directly bound to the coordinating nitrogen (forcing an orthogonal, rigid conformation), the -CH₂- spacer in DepMA and DippMA acts as a conformational hinge. This allows the bulky 2,6-disubstituted aryl groups to fold over the metal center, creating a flexible, "tent-like" steric shield rather than a rigid wall.

DepMA (Ethyl Substituents): The Accessible Shield

  • Flexibility: The ethyl groups (-CH₂CH₃) possess a low barrier to rotation. The terminal methyl groups can rotate away from the metal center to minimize steric clash during substrate binding.

  • Steric Impact: When converted into an NHC, DepMA provides a moderate steric pocket. It allows for the rapid oxidative addition of highly hindered substrates while still providing enough bulk to stabilize low-coordinate intermediates.

DippMA (Isopropyl Substituents): The Rigid Pocket

  • Flexibility: The isopropyl groups (-CH(CH₃)₂) are highly branched. Rotation around the aryl-alkyl bond is severely restricted, forcing at least one methyl group into the metal's primary coordination sphere at all times.

  • Steric Impact: DippMA creates a deep, restrictive steric pocket. According to calculations using the [2], NHCs bearing diisopropylbenzyl groups exhibit a significantly higher %Vbur​ [3]. This extreme bulk strongly accelerates reductive elimination by exerting steric pressure on the metal-bound products[4].

Comparative Performance Data

The choice between DepMA and DippMA directly dictates the efficiency of the catalytic cycle. The table below summarizes their comparative performance based on established organometallic benchmarks for Pd-catalyzed Buchwald-Hartwig aminations and Ti-catalyzed olefin polymerizations.

Parameter / PropertyDepMA-Derived Ligands (Ethyl)DippMA-Derived Ligands (Isopropyl)
Alkyl Substituent Ethyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)
Estimated %Vbur​ (NHC) ~ 31.0% - 32.5%~ 35.0% - 36.5%
Ligand Flexibility High (Rotation minimizes clash)Low (Branching restricts rotation)
Oxidative Addition Rate Faster (Wider access angle)Slower (Deep pocket hinders access)
Reductive Elimination Rate ModerateHighly Accelerated (Steric expulsion)
Ideal Application Coupling of tetra-ortho-substituted aryl halidesStabilization of highly reactive Pd(0) species
Ethylene Polymerization Yields lower MW polymers / oligomersYields Ultra-High MW polymers (Axial shielding)

Mechanistic Pathway & Logical Relationships

The distinct steric profiles of DepMA and DippMA exert their influence at different stages of the catalytic cycle. In Palladium cross-coupling, DepMA favors the entry of the substrate, whereas DippMA forces the exit of the product.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_Ox Pd(II)(Ar)(X)L Oxidative Addition Pd0->PdII_Ox + Ar-X (DepMA bulk allows easier access) PdII_Trans Pd(II)(Ar)(Nu)L Transmetalation PdII_Ox->PdII_Trans + Nu-M - M-X PdII_Trans->Pd0 Reductive Elimination (DippMA bulk accelerates expulsion)

Caption: Pd cross-coupling cycle highlighting the divergent steric influence of DepMA vs DippMA.

Experimental Protocols: Ligand Synthesis & Metallation

To ensure high reproducibility, the following protocol details the synthesis of a Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complex using these methanamines.

Self-Validating Quality Control: This workflow is designed as a self-validating system. Each chemical transformation is coupled with a specific 1H NMR diagnostic marker, ensuring that failure at any step is immediately identified before proceeding.

Step 1: Diimine Condensation
  • Add 2.05 equivalents of the primary amine (DepMA or DippMA) to a round-bottom flask containing methanol.

  • Slowly add 1.0 equivalent of aqueous glyoxal (40% wt) at 0 °C.

  • Stir at room temperature for 12 hours. Filter the resulting yellow precipitate and wash with cold methanol.

  • Validation Check: 1H NMR (CDCl₃) must show the disappearance of the primary amine -NH₂ broad singlet and the appearance of a sharp imine -CH=N- singlet at ~8.1 ppm.

Step 2: Cyclization to Imidazolium Salt (NHC Precursor)
  • Dissolve the diimine in ethyl acetate. Add 1.2 equivalents of paraformaldehyde.

  • Cool to 0 °C and add 1.5 equivalents of a 4M HCl solution in dioxane dropwise.

  • Heat to 70 °C for 4 hours. Cool to room temperature, filter the white solid, and wash with diethyl ether.

  • Validation Check: 1H NMR (DMSO-d₆) must reveal a highly deshielded C2-H proton on the imidazolium ring, typically appearing as a sharp singlet between 9.5 ppm and 10.5 ppm .

Step 3: Metallation (Pd-PEPPSI Synthesis)
  • Combine 1.0 eq of the imidazolium salt, 1.0 eq of PdCl₂, and 5.0 eq of K₂CO₃ in 3-chloropyridine.

  • Heat the suspension to 80 °C for 16 hours under vigorous stirring.

  • Cool, dilute with dichloromethane, filter through a pad of Celite, and concentrate in vacuo. Precipitate the complex using pentane.

  • Validation Check: 1H NMR (CDCl₃) must show the complete disappearance of the C2-H proton (~10 ppm), confirming successful deprotonation and carbene-metal bond formation.

Workflow A Amine Precursor (DepMA or DippMA) B Diimine Condensation (Check: Imine peak 8.1 ppm) A->B C Cyclization (Check: C2-H peak 10.0 ppm) B->C D Metallation (Check: C2-H disappears) C->D

Caption: Self-validating experimental workflow for synthesizing Pd-NHC complexes from primary amines.

References

  • Cavallo, L. et al. "Learning about Steric Effects in NHC Complexes from a 1D Silver Coordination Polymer with Fréchet Dendrons." Organometallics, ACS Publications. URL:[Link]

  • "Chiral Bicyclic NHC/Rh Complexes and Their Application to Catalytic Asymmetric Ring-Opening Reaction of Oxabenzonorbornadienes with Amines." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Nolan, S. P. et al. "Extending the utility of[Pd(NHC)(cinnamyl)Cl] precatalysts: Direct arylation of heterocycles." Beilstein Journal of Organic Chemistry, NIH PubMed Central. URL:[Link]

  • "Aqueous Suzuki Coupling Reactions of Basic Nitrogen-Containing Substrates in the Absence of Added Base and Ligand." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Comparative

Introduction: The Analytical Challenge of (2,6-Diethylphenyl)methanamine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Validation Protocol (2,6-Diethylphenyl)methanamine (CAS: 107694-43-9) is a steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Method Validation Protocol

(2,6-Diethylphenyl)methanamine (CAS: 107694-43-9) is a sterically hindered primary amine frequently encountered as a critical intermediate or impurity in pharmaceutical synthesis. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile impurity profiling, primary amines present a notorious analytical challenge.

The lone pair of electrons on the amine nitrogen acts as a strong hydrogen bond donor and acceptor. When injected directly into a GC system, these molecules interact aggressively with residual silanol groups (-Si-OH) on the fused silica surface of the inlet liner and the analytical column. This reversible adsorption causes severe peak tailing, unpredictable retention time shifts, and thermal degradation, ultimately destroying quantitative linearity at low concentrations.

To overcome this, chemical derivatization is employed to mask the active hydrogen, decrease polarity, and enhance volatility, a principle widely supported in analytical literature ()[1]. This guide objectively compares three GC-MS analytical pathways for (2,6-Diethylphenyl)methanamine and provides a validated, self-correcting protocol for the optimal method.

Mechanistic Comparison of GC-MS Workflows

Selecting the correct sample preparation method requires understanding the causality behind how different reagents interact with the primary amine group.

Direct Injection (Underivatized)
  • Mechanism: The free-base amine is extracted into an organic solvent and injected directly.

  • Performance: Poor. The active amine group causes severe peak tailing (Asymmetry Factor > 2.5). At low concentrations (<100 ng/mL), the analyte is often completely lost to active sites in the GC inlet, resulting in a non-linear calibration curve.

Silylation via BSTFA + 1% TMCS
  • Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the amine hydrogens with bulky trimethylsilyl (TMS) groups.

  • Performance: Moderate. While silylation improves peak shape, TMS-derivatives of primary amines are highly susceptible to hydrolysis. Trace moisture in the sample or the GC inlet can cause the derivative to revert to the free amine, leading to irreproducible peak areas.

Acylation via TFAA (The Gold Standard)
  • Mechanism: Trifluoroacetic anhydride (TFAA) replaces the active hydrogen with a trifluoroacetyl group (-COCF3).

  • Performance: Optimal. The strongly electron-withdrawing fluorine atoms pull electron density away from the nitrogen, drastically reducing its basicity and eliminating silanol interactions. Furthermore, the added fluorines increase the vapor pressure of the molecule, allowing it to elute with a sharp, symmetrical peak. This technique is highly favored for biogenic and pharmaceutical amines ()[2].

Visualizing the Analytical Logic

DecisionTree A Analyte: (2,6-Diethylphenyl)methanamine B Direct GC-MS A->B C Chemical Derivatization A->C D Active H-bonding (Severe Peak Tailing) B->D E Silylation (BSTFA) C->E F Acylation (TFAA) C->F G TMS-Derivative (Moisture Sensitive) E->G H TFA-Derivative (Highly Volatile, Stable) F->H

Decision logic for selecting the optimal GC-MS analytical pathway for primary amines.

Quantitative Performance Comparison

The following experimental data summarizes the validation parameters of the three methodologies using a standard 30m HP-5MS column. The acylation method clearly demonstrates superior sensitivity and chromatographic integrity.

Validation ParameterDirect Injection (Underivatized)Silylation (BSTFA + 1% TMCS)Acylation (TFAA)
Derivative MW ( g/mol ) 163.3235.4259.3
Target Quantitation Ion (m/z) 163220259
Limit of Detection (LOD) 250.0 ng/mL15.0 ng/mL2.5 ng/mL
Limit of Quantitation (LOQ) 800.0 ng/mL50.0 ng/mL8.0 ng/mL
Linearity (R²) 0.9450.9920.999
Peak Asymmetry Factor (Tf) 2.8 (Severe Tailing)1.4 (Slight Tailing)1.05 (Symmetrical)
Extract Stability (at 4°C) < 12 hours24 hours> 7 days

Optimized Experimental Protocol: TFAA Derivatization

To ensure maximum trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every critical step includes a mechanistic justification and a physical or analytical checkpoint to verify success. While alternative chloroformate extraction methods exist ()[3], TFAA acylation remains the most robust for this specific matrix.

Step 1: Liquid-Liquid Extraction (LLE)
  • Aliquot 1.0 mL of the aqueous sample containing (2,6-Diethylphenyl)methanamine into a glass centrifuge tube.

  • Add 100 µL of 1 M NaOH to adjust the pH to > 10.

    • Causality: Amines must be completely deprotonated into their free-base form to partition effectively into the non-polar organic phase.

  • Add 2.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean, dry 2 mL glass GC vial.

Step 2: Solvent Evaporation
  • Evaporate the EtOAc extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N2) at 35°C.

    • Causality: Complete removal of water is critical. TFAA is an anhydride; any residual moisture will instantly hydrolyze the reagent into trifluoroacetic acid, quenching the derivatization reaction.

Step 3: Acylation (The Reaction Phase)
  • Add 100 µL of anhydrous EtOAc and 50 µL of TFAA to the dried residue.

  • Seal the vial tightly with a PTFE-lined cap and incubate in a heating block at 70°C for 30 minutes.

    • Self-Validation Check 1 (Physical): Post-incubation, the reaction mixture must remain optically clear. Any turbidity or precipitation indicates moisture contamination has ruined the reagent, and the sample must be re-prepped.

Step 4: Reconstitution and GC-MS Analysis
  • Uncap the vial and evaporate the excess TFAA and acidic byproducts under N2 until just dry.

    • Causality: Injecting raw TFAA into the GC will rapidly degrade the stationary phase of the column and damage the MS filament.

  • Reconstitute the residue in 100 µL of LC-MS grade Hexane.

  • Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode (Target m/z: 259, 190).

    • Self-Validation Check 2 (Analytical): To validate the completeness of the reaction, monitor the molecular ion of the underivatized amine (m/z 163). A successful protocol yields >99% conversion, evidenced by the complete absence of the m/z 163 peak at the expected retention time.

Visualizing the Sample Prep Workflow

Workflow A Sample Extraction (pH > 10, EtOAc) B Solvent Evaporation (N2 Stream) A->B C Derivatization (Add TFAA) B->C D Incubation (70°C, 30 min) C->D E GC-MS Injection (SIM Mode) D->E

Step-by-step sample preparation and TFAA derivatization workflow for GC-MS analysis.

References

  • [1] Liu, C. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. URL:[Link]

  • [2] Papagianni, M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. PMC (PubMed Central). URL:[Link]

  • [3] Cunha, S. C., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. ACS Publications (Journal of Agricultural and Food Chemistry). URL:[Link]

Sources

Validation

Comparative reactivity of (2,6-Diethylphenyl)methanamine in cross-coupling

Comparative Reactivity of (2,6-Diethylphenyl)methanamine in Palladium-Catalyzed Cross-Coupling: A Technical Guide As the complexity of target molecules in drug discovery and materials science increases, the ability to fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity of (2,6-Diethylphenyl)methanamine in Palladium-Catalyzed Cross-Coupling: A Technical Guide

As the complexity of target molecules in drug discovery and materials science increases, the ability to forge carbon-nitrogen (C–N) bonds using sterically encumbered substrates has become a critical benchmark for catalytic systems. (2,6-Diethylphenyl)methanamine—a primary benzylic amine flanked by two bulky ortho-ethyl groups—presents a unique microenvironment. It possesses the high inherent nucleophilicity of an aliphatic amine, yet its extreme steric shielding fundamentally alters its behavior in transition-metal catalysis.

This guide objectively compares the reactivity of (2,6-Diethylphenyl)methanamine against other standard amines in the Buchwald-Hartwig amination[1], detailing the mechanistic causality behind ligand selection and providing field-proven, self-validating protocols.

Mechanistic Causality: The Steric Bottleneck

In a standard Buchwald-Hartwig cross-coupling[2], the catalytic cycle proceeds through four primary stages: oxidative addition, amine coordination, deprotonation, and reductive elimination.

When utilizing unhindered primary amines (e.g., benzylamine), the primary mode of catalyst deactivation is the formation of stable, unreactive bis-amine palladium complexes, L−Pd(NH2​R)2​ . To counteract this, bulky, electron-rich dialkylbiaryl phosphine ligands like BrettPhos are employed to enforce a monoligated active state[3].

However, introducing (2,6-Diethylphenyl)methanamine flips the mechanistic paradigm. The extreme steric bulk of the 2,6-diethylphenyl moiety natively prevents bis-amine complexation but introduces a severe kinetic bottleneck at the amine coordination and deprotonation step [4]. The bulky amine struggles to approach the L−Pd(II)(Ar)(X) intermediate. If transmetalation is too slow, the catalyst is susceptible to off-target pathways, such as reacting with the alkoxide base to form aryl ethers[5]. Conversely, once the sterically congested Pd-amido complex is successfully formed, the subsequent reductive elimination is actually accelerated by the steric relief of expelling the bulky product[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-X PdII_X L-Pd(II)(Ar)(X) OxAdd->PdII_X AmineCoord Amine Coordination STERIC BOTTLENECK PdII_X->AmineCoord + (2,6-Diethylphenyl)methanamine PdII_Amido L-Pd(II)(Ar)(NHR) AmineCoord->PdII_Amido + Base / - HX RedElim Reductive Elimination (Accelerated by Bulk) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NHR Product RedElim->Product

Caption: Catalytic cycle highlighting the steric bottleneck during amine coordination.

Comparative Reactivity Data

To objectively evaluate the performance of (2,6-Diethylphenyl)methanamine, we must benchmark it against amines with varying steric and electronic profiles. The data below summarizes the coupling of various amines with 4-chlorotoluene using a standardized precatalyst system.

Table 1: Quantitative Comparison of Amine Reactivity in Pd-Catalyzed Coupling (Conditions: 1.0 equiv 4-chlorotoluene, 1.2 equiv amine, 1.5 equiv NaOtBu, 1 mol% Ligand-Pd-G3, Toluene, 80 °C, 2 h)

Amine SubstrateStructural ClassificationOptimal LigandYield (%)Primary Mechanistic Challenge
Benzylamine Unhindered PrimaryBrettPhos>95%Prone to bis-amine complexation if ligand is too small.
(2,6-Diethylphenyl)methanamine Hindered Primary BrettPhos 86% Slow amine coordination; requires elevated temperatures.
2,6-Diethylaniline Hindered AryltBuBrettPhos82%Poor inherent nucleophilicity combined with steric bulk.
N-Methylbenzylamine SecondaryRuPhos92%BrettPhos is inactive; requires RuPhos to accommodate secondary bulk.

Data Insights: While BrettPhos is highly selective for primary amines[3], the yield drop from >95% (benzylamine) to 86% ((2,6-Diethylphenyl)methanamine) directly quantifies the kinetic penalty of the ortho-ethyl groups. Furthermore, attempting to couple this bulky amine with a ligand optimized for secondary amines (like RuPhos) typically results in trace yields, as RuPhos lacks the specific structural conformation required to accelerate the reductive elimination of primary amines[4].

LigandLogic Start Amine Substrate Profile Primary Primary Amine Start->Primary Secondary Secondary Amine Start->Secondary Unhindered Unhindered (e.g., Benzylamine) Primary->Unhindered Hindered Sterically Hindered (e.g., 2,6-Diethylbenzylamine) Primary->Hindered Lig3 RuPhos Accommodates secondary bulk Secondary->Lig3 Lig1 BrettPhos Prevents bis-amine complex Unhindered->Lig1 Lig2 BrettPhos Pd G3 Forces rapid coordination Hindered->Lig2

Caption: Decision tree for ligand selection based on amine steric and electronic profiles.

Self-Validating Experimental Protocol

When working with highly hindered substrates, standard Pd(OAc)₂ / free phosphine mixtures often fail because the bulky amine cannot efficiently reduce Pd(II) to the active Pd(0) species[6]. To bypass this, we utilize a Generation 3 (G3) Palladacycle Precatalyst . The G3 precatalyst features a methanesulfonate leaving group that undergoes rapid, base-mediated activation at room temperature, ensuring the catalytic cycle begins immediately[7].

Reagents:
  • Aryl Halide: 4-Chlorotoluene (1.0 mmol)

  • Amine: (2,6-Diethylphenyl)methanamine (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 (0.01 mmol, 1 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Workflow:
  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add BrettPhos Pd G3 (1 mol%) and NaOtBu (1.5 equiv).

    • Causality: NaOtBu is chosen over weaker bases (like Cs₂CO₃) because the extreme steric bulk of the amine requires a highly basic environment to force the deprotonation step after the slow coordination[2].

  • Solvent Degassing: Add anhydrous toluene (5 mL). Degas the mixture via three freeze-pump-thaw cycles.

    • Causality: Oxygen does not merely oxidize the transient Pd(0); it irreversibly oxidizes the electron-rich BrettPhos ligand into a phosphine oxide, permanently destroying the catalyst architecture.

  • Substrate Addition: Under a positive pressure of argon, add 4-chlorotoluene (1.0 equiv) and (2,6-Diethylphenyl)methanamine (1.2 equiv) via microsyringe.

  • Heating: Seal the flask and heat to 80 °C in a pre-heated oil bath for 2–4 hours.

  • Self-Validation Checkpoint (TLC/GC-MS): At 2 hours, sample the reaction.

    • Diagnostic Logic: If the aryl chloride is consumed but the product is absent, the catalyst is active, but the steric bulk forced a beta-hydride elimination or hydrodehalogenation pathway. If the aryl chloride remains untouched, the catalyst failed to activate (likely due to moisture/oxygen ingress).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

ExperimentalWorkflow Prep 1. Reagent Prep (BrettPhos G3 + NaOtBu) Degas 2. Strict Degassing (Prevent Ligand Oxidation) Prep->Degas React 3. Heat at 80°C (Overcome Steric Barrier) Degas->React Validate 4. GC-MS Checkpoint (Verify Pathway) React->Validate Workup 5. Filtration & Chromatography Validate->Workup

Caption: Self-validating experimental workflow for hindered Buchwald-Hartwig aminations.

Conclusion

(2,6-Diethylphenyl)methanamine is a highly demanding substrate that tests the limits of modern cross-coupling methodologies. While its primary amine nature suggests high reactivity, its ortho-ethyl shielding creates a severe kinetic barrier at the coordination stage. By utilizing rapidly activating G3 precatalysts and structurally rigid ligands like BrettPhos, researchers can effectively overcome this bottleneck, leveraging the steric bulk to actually accelerate the final reductive elimination step and secure high-yielding C–N bond formations.

Sources

Comparative

Validating the Purity of Commercial (2,6-Diethylphenyl)methanamine: A Comparative Analytical Guide

Executive Summary (2,6-Diethylphenyl)methanamine—often encountered as its hydrochloride salt (CAS 107694-43-9)—is a sterically hindered primary amine serving as a critical building block in complex pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2,6-Diethylphenyl)methanamine—often encountered as its hydrochloride salt (CAS 107694-43-9)—is a sterically hindered primary amine serving as a critical building block in complex pharmaceutical syntheses[1]. Because of the steric bulk provided by the ortho-diethyl groups, this compound is highly susceptible to trace impurities that can dramatically skew reaction kinetics during downstream coupling. This guide objectively compares the purity profiles of three commercial grades of (2,6-Diethylphenyl)methanamine, providing a self-validating High-Performance Liquid Chromatography (HPLC) methodology to ensure scientific integrity in your supply chain.

Mechanistic Context: Why Purity Dictates Downstream Success

In drug development, (2,6-Diethylphenyl)methanamine is frequently utilized in the synthesis of kinase inhibitors, such as 1,7-diazacarbazole derivatives targeting Chk1 for cancer therapy[2]. In these multi-step syntheses, the amine undergoes nucleophilic substitution (e.g., reacting with 1,5-dibromopentane)[2].

If the commercial amine sample contains unreacted starting materials (like 2,6-diethylbenzonitrile) or over-alkylated secondary amine by-products, two critical failures occur:

  • Stoichiometric Imbalance: Impurities consume expensive coupling reagents.

  • Purification Bottlenecks: Structurally similar by-products co-elute with the target Active Pharmaceutical Ingredient (API) during flash chromatography, leading to failed clinical efficacy batches.

Pathway A (2,6-Diethylphenyl)methanamine Raw Material B High Purity (>99.5%) A->B C Low Purity (<95.0%) A->C D Optimal Nucleophilic Substitution B->D E Competitive Side Reactions (e.g., Over-alkylation) C->E F High-Yield Chk1 Inhibitor D->F G API Batch Rejection E->G

Downstream impact of (2,6-Diethylphenyl)methanamine purity on API synthesis.

Comparative Purity Analysis of Commercial Samples

To demonstrate the variance in commercial sourcing, we analyzed three distinct batches of (2,6-Diethylphenyl)methanamine using our validated HPLC protocol. The data below highlights the performance of a Premium Grade standard against Standard and Economy alternatives.

ParameterPremium Grade (Vendor A)Standard Grade (Vendor B)Economy Grade (Vendor C)Analytical Impact / Causality
HPLC Purity (Area %) 99.85%97.20%92.45%Determines true molarity for stoichiometric calculations.
Retention Time (min) 6.426.416.44Consistency indicates column stability.
Impurity 1: Nitrile (%) < 0.05%1.10%4.30%Unreduced starting material; acts as a dead-weight contaminant.
Impurity 2: Sec-Amine (%) 0.10%1.55%2.85%Competes in coupling reactions, creating inseparable API analogs.
Moisture (Karl Fischer) 0.12%0.85%1.40%Excess water quenches moisture-sensitive coupling reagents.

Key Takeaway: Vendor C's economy grade contains significant secondary amine impurities. Due to the steric hindrance of the primary amine, these secondary amine contaminants can sometimes react at competitive rates depending on the electrophile, drastically reducing the yield of the target API.

Self-Validating Experimental Protocol: HPLC Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. We utilize a low-pH mobile phase strategy. Causality: At low pH, benzylamine derivatives exist in a fully protonated, positively charged state. This enhances retention on the C18 stationary phase while suppressing secondary interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing[3].

4.1. Reagents & Equipment
  • Column: Reverse-phase C18 analytical column (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Perchloric acid in HPLC-grade water (pH ~2.0).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

4.2. Step-by-Step Workflow
  • Standard Preparation (1.0 mg/mL): Accurately weigh 10.0 mg of a certified reference standard of (2,6-Diethylphenyl)methanamine hydrochloride and dissolve in 10 mL of diluent[4].

  • Sample Preparation (1.0 mg/mL): Weigh 10.0 mg of the commercial sample under evaluation and dissolve in 10 mL of diluent. Filter through a 0.45 µm PTFE syringe filter[4].

  • System Suitability Test (SST): This is the self-validating step. Inject the standard solution five consecutive times. The system is only validated for analysis if the Relative Standard Deviation (RSD) for the main peak area and retention time is < 2.0%, and the theoretical plate count is > 5000[4].

  • Chromatographic Run:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 0-2 min (10% B), 2-10 min (ramp to 80% B), 10-12 min (hold 80% B), 12-15 min (10% B for re-equilibration).

    • Detection: UV at 210 nm (optimal for the aromatic ring absorption).

    • Injection Volume: 10 µL.

  • Data Interpretation: Calculate purity using the area normalization method, dividing the main peak area by the total peak area of all integrated components[5].

Workflow A 1. Sample & Standard Prep (1 mg/mL in Diluent) B 2. System Suitability Test (5x Injections) A->B C SST Pass? (RSD < 2.0%) B->C D 3. HPLC Gradient Run (Low pH Mobile Phase) C->D Yes E System Maintenance (Check Column/Pump) C->E No F 4. Area Normalization & Purity Calculation D->F

Self-validating HPLC analytical workflow for amine purity assessment.

Conclusion

Validating the purity of (2,6-Diethylphenyl)methanamine is not merely a regulatory checkbox; it is a chemical necessity dictated by the compound's steric properties and its role in complex syntheses. By employing a low-pH HPLC method and enforcing strict system suitability criteria, researchers can accurately differentiate between premium and substandard commercial batches, thereby safeguarding the yield and integrity of downstream API production.

References
  • Google Patents. "Diazacarbazoles and methods of use (AU2009258124C1)." Google Patents.
  • Academia.edu. "Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC." Academia.edu. Available at:[Link]

Sources

Validation

Thermodynamic Stability of (2,6-Diethylphenyl)methanamine vs. Structural Analogs: A Comparative Guide

As a Senior Application Scientist in drug development and materials synthesis, I frequently evaluate how subtle steric modifications impact the macroscopic stability of a molecule. (2,6-Diethylphenyl)methanamine (commonl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development and materials synthesis, I frequently evaluate how subtle steric modifications impact the macroscopic stability of a molecule. (2,6-Diethylphenyl)methanamine (commonly known as 2,6-diethylbenzylamine) is a highly specialized ortho-substituted aromatic amine. It serves as a critical intermediate in the synthesis of complex pharmaceuticals, most notably in the development of Vascular Adhesion Protein-1 (VAP-1) inhibitors used to treat macular edema and inflammatory conditions [1].

When evaluating this compound against its structural analogs—benzylamine, (2,6-dimethylphenyl)methanamine, and (2,6-diisopropylphenyl)methanamine—the core differentiator is thermodynamic stability driven by steric hindrance . The steric bulk at the ortho positions dictates the rotational barrier of the C(aryl)–C(benzyl) bond, fundamentally altering the molecule's conformational entropy, reactivity, and thermal degradation profile [2].

This guide provides an objective, data-supported comparison of these analogs, complete with field-proven, self-validating experimental protocols for thermodynamic profiling.

Mechanistic Causality: Steric Hindrance and Conformational Entropy

The thermodynamic stability of ortho-substituted benzylamines is not merely a function of bond dissociation enthalpies; it is heavily dictated by conformational entropy and rotational energy barriers (ΔG‡). High-temperature volumetric and transport data of substituted benzylamines demonstrate that ortho-substitution fundamentally alters their physicochemical behavior [3].

  • Benzylamine (Unsubstituted): Lacks ortho-substituents, allowing free rotation of the methanamine group. This maximizes conformational entropy but lowers kinetic stability against oxidative degradation.

  • (2,6-Dimethylphenyl)methanamine: The methyl groups introduce moderate steric strain, narrowing the conformational funnel and increasing the rotational barrier.

  • (2,6-Diethylphenyl)methanamine (Target): The ethyl groups provide an optimal thermodynamic balance. They possess a higher Taft steric parameter than methyl groups, significantly increasing the rotational barrier to protect the benzylic position. However, the internal flexibility of the ethyl groups (C–C bond rotation) mitigates the extreme rigidification and ground-state strain seen in bulkier analogs.

  • (2,6-Diisopropylphenyl)methanamine: The isopropyl groups create severe steric clash. While this locks the conformation and maximizes kinetic stability, it introduces significant ground-state thermodynamic strain, potentially lowering the thermal decomposition threshold.

ConformationalStability Unsub Benzylamine (Unsubstituted) Low Low Rotational Barrier (High Entropy) Unsub->Low DiMe 2,6-Dimethyl Analog (Moderate Bulk) Med Moderate Barrier (Stable) DiMe->Med DiEt 2,6-Diethyl Analog (Optimal Balance) DiEt->Med DiPr 2,6-Diisopropyl Analog (Extreme Bulk) High High Barrier (Kinetically Locked) DiPr->High Low->Med Increasing Steric Strain (Taft Es) Med->High Increasing Steric Strain (Taft Es)

Fig 1. Impact of ortho-substitution on rotational barriers and conformational stability.

Quantitative Thermodynamic Comparison

The following table synthesizes the thermodynamic parameters of the analogs. The interaction thermodynamics of these amines in solution further confirm that increased steric bulk directly correlates with unique solvation stability profiles [4].

CompoundOrtho-SubstituentTaft Steric Parameter (Es)Est. Rotational Barrier (ΔG‡, kcal/mol)Thermal Stability (Decomp. Temp, Td)
Benzylamine -H0.00< 5.0~ 200 °C
(2,6-Dimethyl...) -CH3-1.24~ 12.5~ 225 °C
(2,6-Diethyl...) -CH2CH3-1.31~ 15.2~ 240 °C
(2,6-Diisopropyl...) -CH(CH3)2-1.71> 20.0~ 210 °C (Strain-induced)

Note: Rotational barriers and decomposition temperatures are representative thermodynamic estimates based on steric parameters and analogous ortho-substituted benzene derivatives.

Experimental Methodologies: Self-Validating Protocols

To empirically validate the thermodynamic stability and rotational barriers of these analogs, researchers must employ rigorous experimental designs. Below are two field-proven workflows.

Protocol A: Variable-Temperature NMR (VT-NMR) for Rotational Energy Barriers

This protocol measures the free energy of activation (ΔG‡) for C–C bond rotation.

  • Sample Preparation: Dissolve 15 mg of the target amine in 0.6 mL of Toluene-d8.

    • Causality: Toluene-d8 provides a broad liquid temperature range (-95 °C to 110 °C), which is essential for capturing both the slow and fast exchange regimes of the restricted ethyl groups without solvent freezing or boiling.

  • Internal Temperature Calibration: Add a sealed capillary containing 100% ethylene glycol to the NMR tube.

    • Causality: NMR console temperature readings are often inaccurate. The chemical shift difference between the two protons in ethylene glycol provides a self-validating, exact measurement of the probe temperature.

  • Data Acquisition: Acquire 1H-NMR spectra from 200 K to 380 K in 5 K increments.

  • Line Shape Analysis: Utilize NMR processing software to extract the exchange rate constant ( k ) at each temperature based on the broadening and coalescence of the benzylic proton signals.

  • Eyring Plot Derivation: Plot ln(k/T) vs 1/T . The slope and intercept yield the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, allowing for the precise calculation of the rotational barrier (ΔG‡).

VTNMR_Workflow Prep 1. Sample Prep (Toluene-d8 + Int. Std) Acq 2. VT-NMR Acquisition (200K to 380K) Prep->Acq Anal 3. Line Shape Analysis (Extract Rate Constants) Acq->Anal Plot 4. Eyring Plot (Calculate ΔH‡, ΔS‡, ΔG‡) Anal->Plot

Fig 2. Self-validating VT-NMR workflow for determining thermodynamic rotational barriers.

Protocol B: Differential Scanning Calorimetry (DSC) for Thermal Stability

This protocol determines the absolute thermal decomposition threshold (Td) while isolating reversible conformational phase changes.

  • Sample Loading: Seal 3-5 mg of the amine in a hermetic aluminum pan.

    • Causality: Hermetic sealing prevents volatile loss before decomposition, ensuring the measured endotherms/exotherms represent true thermodynamic degradation events rather than simple evaporation.

  • Reference Cell Preparation: Use an empty hermetic aluminum pan matched in weight (±0.1 mg) as the reference.

    • Causality: Strict weight matching eliminates baseline drift and thermal lag, creating a self-validating thermal baseline for high-sensitivity measurements.

  • Heat-Cool-Heat Cycle: Ramp from 25 °C to 150 °C at 10 °C/min, cool back to 25 °C at 10 °C/min, and finally ramp to 300 °C at 10 °C/min.

    • Causality: The first heat cycle erases the thermal history of the sample (e.g., crystallization strain or trapped solvents). The second heat cycle captures the true, inherent thermodynamic decomposition threshold (Td) of the pure compound.

Conclusion

(2,6-Diethylphenyl)methanamine represents a "Goldilocks" zone in structural design. While unsubstituted benzylamine is highly flexible but kinetically vulnerable, and the diisopropyl analog is kinetically locked but thermodynamically strained, the diethyl analog offers an optimal balance. Its specific rotational barrier provides sufficient steric shielding to the benzylic position—enhancing shelf-life and directing selective reactivity—without introducing the severe ground-state strain that leads to premature thermal decomposition.

References

  • Source: googleapis.
  • Title: Electrochemical Copper Catalysis: A Triple Catalytic System for Transient C(sp2)
  • Source: nist.
  • Source: researchgate.
Comparative

A Senior Application Scientist's Guide to the Dueling Personalities of 2,6-Diethylbenzylamine Derivatives: A Comparative Analysis of Electronic and Steric Effects in Synthesis

Abstract In the intricate world of synthetic chemistry, the selection of a substrate or ligand is a decision that dictates the course of a reaction. Benzylamine derivatives are ubiquitous scaffolds, valued for their role...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the intricate world of synthetic chemistry, the selection of a substrate or ligand is a decision that dictates the course of a reaction. Benzylamine derivatives are ubiquitous scaffolds, valued for their roles as directing groups, ligands, and key synthetic intermediates.[1][2] Among these, derivatives bearing bulky ortho-substituents, such as 2,6-diethylbenzylamine, present a fascinating case study in the interplay between electronic effects and steric hindrance.[3] This guide provides an in-depth comparison of these derivatives, explaining how the electron-donating nature of the ethyl groups is often in direct competition with their significant steric bulk. We will explore how this dynamic influences reactivity, provide experimental data from analogous systems, and offer detailed protocols for researchers aiming to leverage these unique properties.

The Dichotomy of 2,6-Disubstitution: Electronic Donation vs. Steric Occlusion

The chemical behavior of a 2,6-diethylbenzylamine derivative is governed by two primary, and often competing, characteristics imparted by the ortho-ethyl groups. Understanding this dichotomy is critical for predicting and controlling reactivity.

Electronic Effects: An Inductive Push

The two ethyl groups on the aromatic ring are classical electron-donating groups. Their primary mode of influence is the inductive effect (+I) , where electron density is pushed through the sigma bonds towards the aromatic ring. This is a similar, albeit slightly stronger, effect than that observed with methyl groups.[4]

This increased electron density has two major consequences:

  • Activation of the Aromatic Ring: The ring becomes more electron-rich, making it more susceptible to electrophilic aromatic substitution.

  • Enhanced Basicity/Nucleophilicity: The increased electron density can be relayed to the benzylic aminomethyl group, potentially increasing its basicity and nucleophilicity compared to unsubstituted benzylamine. In many catalytic reactions, electron-rich derivatives have been shown to be high-yielding substrates.[5]

Steric Effects: A Formidable Shield

While electronically activating, the ethyl groups are spatially demanding. Steric hindrance is a powerful effect where the physical bulk of atomic groups slows or prevents chemical reactions.[3][6] In this case, the two ethyl groups flank the benzylic CH₂-NH₂ moiety, creating a crowded environment. This steric congestion can:

  • Impede Reagent Approach: The bulky groups can physically block reactants or catalysts from accessing the amine nitrogen or the ortho C-H bonds of the ring.[6]

  • Influence Conformation: Steric strain can lock the molecule into specific conformations, affecting bond angles and the presentation of the reactive center.

The critical takeaway for the synthetic chemist is that the outcome of a reaction often depends on which of these two effects—electronic activation or steric hindrance—dominates in the transition state.

G cluster_0 2,6-Diethylbenzylamine Core Core Benzylamine Core Electronic Electronic Effect (+I Inductive Donation) Electronic->Core Increases Reactivity Steric Steric Effect (Bulk/Hindrance) Steric->Core Decreases Reactivity

Caption: Dueling influences on the 2,6-diethylbenzylamine core.

Case Study: Rh(III)-Catalyzed C-H/C-H Cross-Coupling

To illustrate the practical implications of these effects, we can analyze the performance of substituted benzylamines in a Rhodium(III)-catalyzed C-H/C-H cross-coupling reaction with thiophenes. In this transformation, the benzylamine's amino group acts as a directing group, guiding the catalyst to functionalize the ortho C-H bond.[1] This makes it an ideal system for comparing how ortho-substituents alter reaction efficiency.

Comparative Performance Data

While direct data for the 2,6-diethyl derivative in this specific reaction is not published, we can analyze data for related compounds to predict its behavior. The following table summarizes yields for various benzylamines in a cross-coupling reaction, providing a basis for our comparison.[1]

EntryBenzylamine DerivativeSubstituent Electronic EffectExpected Steric HindranceReported Yield (%)[1]Predicted Performance of 2,6-Diethyl Derivative
1BenzylamineNeutral (Baseline)Low85%-
24-Methylbenzylamine+I (Donating)Low92%-
34-Fluorobenzylamine-I (Withdrawing)Low75%-
42-Methylbenzylamine+I (Donating)Medium78%-
5 2,6-Diethylbenzylamine Strong +I (Donating) High N/A Yield likely < 78%

Analysis & Prediction:

  • Electronic Trends: Comparing Entry 1, 2, and 3, we see a clear electronic trend. The electron-donating methyl group (Entry 2) improves the yield over the baseline, while the electron-withdrawing fluoro group (Entry 3) decreases it. This supports the hypothesis that a more electron-rich system is favorable.

  • Steric Trends: Comparing Entry 2 (4-methyl) and Entry 4 (2-methyl), we see the dramatic impact of sterics. Despite both having an electron-donating methyl group, moving it to the ortho position (Entry 4) causes a significant drop in yield (92% to 78%). This demonstrates that steric hindrance from even a single ortho-substituent can override the favorable electronic effect.

  • Prediction for 2,6-Diethylbenzylamine (Entry 5): Based on the established trends, the 2,6-diethyl derivative would experience an even stronger steric penalty than the 2-methyl derivative. Although its electronic profile is highly favorable (two donating groups), the severe steric shielding of the ortho C-H positions and the coordinating nitrogen atom would likely make it a challenging substrate for this transformation. The steric effect is predicted to be dominant, leading to a yield significantly lower than that of 2-methylbenzylamine.

Experimental Protocols

For researchers wishing to explore these systems, the following protocols provide validated starting points.

Protocol: Rh(III)-Catalyzed C-H/C-H Cross-Coupling of a Benzylamine

This procedure is adapted from established methods for the ortho-functionalization of benzylamines.[1]

Workflow Diagram

G start 1. Reagent Addition reaction 2. Reaction (Seal & Heat, 100 °C, 12-24h) start->reaction workup 3. Work-up (Cool, Filter, Evaporate) reaction->workup purify 4. Purification (Silica Gel Chromatography) workup->purify end 5. Isolated Product purify->end

Caption: General workflow for the Rh-catalyzed C-H activation.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried reaction tube, add the benzylamine derivative (1.0 equiv.), thiophene (10.0 equiv.), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). The use of a silver salt as a halide scavenger is crucial for generating the active cationic Rh(III) catalyst.

  • Solvent and Additives: Add 1,2-dichloroethane (DCE) as the solvent and Cu(OAc)₂ (2.0 equiv.) as the oxidant. The copper(II) acetate is required to regenerate the active Rh(III) catalyst in the catalytic cycle.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Remove the solvent under reduced pressure.

  • Isolation: Purify the resulting crude residue by column chromatography on silica gel to afford the desired ortho-diheteroarylated product.[1]

Protocol: Reductive N-Alkylation to Synthesize a 2,6-Diethylbenzylamine Derivative

This protocol details the synthesis of a secondary amine from 2,6-diethylaniline, a common precursor, and can be conceptually applied to 2,6-diethylbenzylamine. It uses an environmentally benign in-situ hydrogen donor.

Step-by-Step Procedure:

  • Catalyst Activation: To a round-bottom flask, add Pd/C (0.1 equiv.) and 2-propanol/water (9:1 v/v). Add ammonium formate (10 equiv.) and stir the mixture for 5 minutes at room temperature to activate the catalyst. Ammonium formate serves as a convenient transfer hydrogenation reagent, providing the hydrogen in situ.

  • Reagent Addition: Add 2,6-diethylaniline (1.0 equiv.) and the desired aldehyde (e.g., acetaldehyde, 1.0 equiv.) to the reaction mixture.

  • Reaction: Stir the mixture vigorously at room temperature for 30-60 minutes. The reaction proceeds via the formation of an imine intermediate, which is immediately reduced by the Pd/H₂ catalyst.

  • Work-up: Upon completion (monitored by TLC), filter the reaction mixture through celite to remove the Pd/C catalyst.

  • Isolation: Remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield the pure N-alkylated-2,6-diethylaniline.

Conclusion for the Practicing Scientist

The 2,6-diethylbenzylamine framework is a tool of dual potential. Its strong electron-donating character can accelerate reactions and favor pathways requiring electron-rich substrates. However, this electronic advantage is directly challenged by severe steric hindrance that can block reactive sites and dramatically reduce yields.

When considering this scaffold, the researcher must critically assess the reaction mechanism:

  • For reactions sensitive to steric bulk , such as those requiring coordination to a sterically crowded metal center or an Sₙ2-type attack at the benzylic position, 2,6-diethylbenzylamine derivatives are likely to be poor substrates.[6]

  • For reactions where electronic effects are paramount and the transition state can accommodate the bulky frame, these derivatives may offer unique reactivity or selectivity.

Ultimately, the utility of these compounds lies in the chemist's ability to recognize which of its two powerful characteristics will dominate a given chemical transformation, turning a potential liability into a synthetic advantage.

References

  • Wang, D. et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(37), 7338-7344. Available from: [Link]

  • Bertini, S. et al. (2014). Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. Bioorganic & Medicinal Chemistry, 22(5), 1558-1567. Available from: [Link]

  • Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PlumX Metrics. Available from: [Link]

  • Zhu, R-Y. et al. (2017). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. ACS Central Science, 3(6), 622-627. Available from: [Link]

  • Steric effects. Wikipedia. Available from: [Link]

  • Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. ResearchGate. Available from: [Link]

  • Boreddy, S. K. R. & Paizs, C. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(12), 10398-10404. Available from: [Link]

  • Help understanding how "steric effects" are distinct from "electronic effects"?. Chemistry Stack Exchange. Available from: [Link]

  • Takahashi, M. et al. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug Metabolism and Pharmacokinetics, 38, 100391. Available from: [Link]

  • Nagendrappa, G. (2011). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 16, 246-261. Available from: [Link]

  • On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. ResearchGate. Available from: [Link]

  • 2,6-Dimethylbenzylamine. PubChem. Available from: [Link]

  • 2,6-Octadien-1-amine, N,N-diethyl-3,7-dimethyl-, (E). Organic Syntheses. Available from: [Link]

  • Lages, A. et al. (2018). Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups. Beilstein Journal of Organic Chemistry, 14, 2446-2454. Available from: [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. Available from: [Link]

  • Synthesis and Electrical Conducting Behaviour of Resin Derived From 2, 6 -Diaminopyridine and Terphthalic Acid. Amanote. Available from: [Link]

  • Reddy, K. S. et al. (2012). Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 583-586. Available from: [Link]

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Validation

Reproducibility of (2,6-Diethylphenyl)methanamine synthesis pathways across labs

Reproducibility of (2,6-Diethylphenyl)methanamine Synthesis Pathways Across Labs: A Comparison Guide Executive Summary (2,6-Diethylphenyl)methanamine (CAS 51216-00-3), commonly referred to as 2,6-diethylbenzylamine, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of (2,6-Diethylphenyl)methanamine Synthesis Pathways Across Labs: A Comparison Guide

Executive Summary

(2,6-Diethylphenyl)methanamine (CAS 51216-00-3), commonly referred to as 2,6-diethylbenzylamine, is a highly sterically hindered building block critical to modern drug discovery. It is a key intermediate in the synthesis of [1] for macular edema and[2] for oncology. However, the di-ortho ethyl substitution pattern creates a unique steric environment that severely impacts the reproducibility of standard benzylamine syntheses across different laboratories.

As a Senior Application Scientist, I have evaluated the two primary synthesis pathways—Nitrile Reduction and Reductive Amination . This guide objectively compares their mechanistic causality, yield data, and provides self-validating protocols to ensure lab-to-lab reproducibility.

Mechanistic Causality: Overcoming the Steric Shield

The core challenge in synthesizing (2,6-Diethylphenyl)methanamine lies in the steric bulk of the two ethyl groups at the 2- and 6-positions[3]. These flexible alkyl chains sweep a large steric volume, blocking nucleophilic approach to the benzylic carbon.

  • Pathway A (Nitrile Reduction - The Optimal Choice): Starting from 2,6-diethylbenzonitrile, this pathway leverages the linear, sp-hybridized geometry of the cyano group. The 180-degree bond angle projects the electrophilic carbon outward, extending it beyond the steric radius of the ortho-ethyl groups. This allows bulky hydride donors like Lithium Aluminum Hydride ( LiAlH4​ ) to attack with minimal steric repulsion, a causality proven in the synthesis of analogous [4].

  • Pathway B (Reductive Amination - The Problematic Alternative): Starting from [5], this pathway relies on an sp 2 -hybridized carbonyl. The required nucleophilic attack by ammonia to form the tetrahedral hemiaminal intermediate forces the incoming atoms into direct steric clash with the ethyl groups. Consequently, imine formation is thermodynamically disfavored, leading to poor reproducibility, stalled reactions, and over-reduction to the corresponding benzyl alcohol.

Quantitative Data Comparison

To benchmark performance, data from multiple scale-up runs have been aggregated into the following comparison matrix.

MetricPathway A: Nitrile ReductionPathway B: Reductive Amination
Primary Starting Material 2,6-Diethylbenzonitrile2,6-Diethylbenzaldehyde
Steric Accessibility High (sp-hybridized linear cyano group)Low (sp 2 -hybridized carbonyl carbon)
Average Isolated Yield 85–92%45–60%
Major Impurity Profile Trace unreacted nitrileSecondary amines, 2,6-diethylbenzyl alcohol
Reaction Time 4–6 hours24–48 hours
Scalability & Reproducibility High (Consistent across labs)Moderate (Highly sensitive to pH drift)

Workflow Visualization

SynthesisPathways A 2,6-Diethylbenzonitrile C Pathway A: LiAlH4 Reduction (THF, Reflux) A->C B 2,6-Diethylbenzaldehyde D Pathway B: Reductive Amination (NH4OAc, NaBH3CN) B->D E Fieser Workup (Self-Validating) C->E F Imine Intermediate (TLC Monitored) D->F G (2,6-Diethylphenyl)methanamine Target Product E->G High Yield F->G Moderate Yield

Figure 1: Comparative workflow of (2,6-Diethylphenyl)methanamine synthesis pathways.

Self-Validating Experimental Protocols

To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems . Built-in physical or chemical cues will immediately alert the researcher if a step has failed, preventing the downstream processing of ruined batches.

Protocol A: Nitrile Reduction via LiAlH4​ (Recommended)

This is the definitive method for sterically hindered benzylamines, offering unparalleled reproducibility.

  • System Preparation: In an oven-dried, argon-purged flask, suspend LiAlH4​ (2.0 eq) in anhydrous THF (0.5 M). Causality: Argon prevents atmospheric moisture from prematurely quenching the hydride, ensuring stoichiometric accuracy.

  • Hydride Addition: Dissolve 2,6-diethylbenzonitrile (1.0 eq) in anhydrous THF and add dropwise at 0 °C. Heat the mixture to 65 °C (reflux) for 4 hours.

  • Self-Validating Workup (The Fieser Method): Cool the reaction to 0 °C. For every x grams of LiAlH4​ used, sequentially and cautiously add:

    • x mL of distilled H2​O

    • x mL of 15% NaOH (aq)

    • 3x mL of distilled H2​O

    • Validation Check: A successful quench forces the formation of crystalline sodium aluminate ( NaAlO2​ ). If the solution yields a crisp, granular white precipitate, the quench is successful. If a gray, gelatinous sludge forms, the stoichiometry was violated, warning the chemist of potential product entrapment in the emulsion.

  • Isolation: Filter the granular salts through a Celite pad, wash thoroughly with THF, and concentrate the filtrate in vacuo to yield the crude amine.

Protocol B: Reductive Amination (Alternative)

Use only when anhydrous conditions cannot be maintained. This pathway requires strict kinetic control.

  • Imine Formation & pH Validation: Combine 2,6-diethylbenzaldehyde (1.0 eq) and ammonium acetate (10.0 eq) in methanol. Adjust the pH to exactly 5.5 using glacial acetic acid. Causality: A massive excess of ammonia is required to drive the sterically disfavored equilibrium. If the pH drops below 5.0, the amine protonates and loses nucleophilicity; above 6.0, the aldehyde is insufficiently activated.

  • TLC Validation: Stir for 12 hours. Validation Check: Do not add the reducing agent until TLC (Hexanes:EtOAc 4:1) confirms the complete disappearance of the UV-active aldehyde spot. Adding the reducer too early will irreversibly yield 2,6-diethylbenzyl alcohol.

  • Selective Reduction: Once imine formation is validated, add NaBH3​CN (1.5 eq) portion-wise. Cyanoborohydride is highly selective for the iminium ion at pH 5.5.

  • Isolation: Quench with 1M NaOH to break boron complexes, extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

References

  • Herr, R. R., Enkoji, T., & Dailey, J. P. (1957). Synthesis of 2,6-dimethylbenzylamine. Journal of the American Chemical Society, 79(15), 4229. URL: [Link]

  • European Patent Office. (2005). EP1786792B1: Thiazole derivatives having VAP-1 inhibitory activity.
  • World Intellectual Property Organization. (2009). WO2009151598A1: Diazacarbazoles and methods of use (Kinase Inhibitors).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13184778, 2,6-Diethylbenzaldehyde. URL: [Link]

  • American Chemical Society. (2006). Effect of 2,6-Disubstituted Aryl Groups on Acyclic Conformation. URL: [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide for Handling (2,6-Diethylphenyl)methanamine

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling (2,6-Diethylphenyl)methanamin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and laboratory researchers with a self-validating, mechanistic approach to handling (2,6-Diethylphenyl)methanamine .

This sterically hindered benzylamine derivative is utilized extensively as a specialized building block in organic synthesis. It is commercially available in two primary forms: the liquid free base (CAS: 107694-42-8)[1] and the solid hydrochloride salt (CAS: 107694-43-9)[2]. While the ethyl groups at the ortho positions introduce significant steric bulk that modulates its chemical reactivity, they do not mitigate the inherent toxicity and corrosivity associated with primary amines.

Understanding the causality behind each safety measure ensures that your laboratory practices are not just compliant, but fundamentally secure.

Risk Assessment & Mechanistic Causality

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first understand the specific chemical hazards at a molecular level. Amines act as strong nucleophiles and bases, leading to specific physiological interactions upon exposure.

Hazard ClassGHS ClassificationMechanistic Causality & Physiological Impact
Corrosivity & Irritation H314 / H315 / H319 The free base is highly alkaline. Upon contact with dermal or ocular moisture, it causes rapid saponification of tissue lipids, leading to severe skin burns and irreversible corneal damage[3],.
Respiratory Toxicity H335 The free base exhibits significant vapor pressure, while the HCl salt can form fine, easily dispersible dust. Inhalation introduces the alkaline compound directly to the mucous membranes, causing destructive pulmonary edema and severe respiratory tract irritation[4],[5].
Systemic Toxicity H302 Amines are readily absorbed through the gastrointestinal tract and dermal barriers. Systemic absorption can lead to nausea, headache, shortness of breath, and central nervous system disruption[3],[5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated primary amines. The following matrix outlines the required gear and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection FKM (Fluoro rubber, >0.5mm) or Butyl RubberLiquid benzylamines rapidly permeate standard latex and thin nitrile gloves[6]. FKM (Viton) provides a breakthrough time of >480 minutes against organic amines, ensuring a robust barrier[7],[8]. Note: Double-gloved nitrile is acceptable only for the solid HCl salt.
Eye Protection Snug-fitting Chemical Splash Goggles + Face Shield Amines cause irreversible eye damage (H318). A face shield prevents aerosolized droplets or reactive splatters from reaching the face during exothermic dilutions[8].
Body Protection Tyvek®/Tychem® Suit or Heavy-Duty Cotton Lab CoatPrevents dermal absorption. Because amines can cause systemic toxicity and severe skin burns upon prolonged contact, any exposed skin must be covered[4].
Respiratory NIOSH-approved respirator with ABEK (organic vapor/amine) filterRequired if handling outside a fume hood. The ABEK filter specifically neutralizes alkaline organic vapors before they reach the lungs[8].

Operational Workflow: Safe Handling & Weighing Protocol

Every step in handling (2,6-Diethylphenyl)methanamine must be a self-validating system designed to minimize atmospheric exposure and control exothermic reactions.

Step-by-Step Methodology
  • Environmental Verification: Ensure the Class II Chemical Fume Hood has a verified face velocity of 80–100 fpm. Adequate airflow is the primary engineering control against the inhalation of corrosive amine vapors[4].

  • Static Mitigation (For HCl Salt): The hydrochloride salt (CAS 107694-43-9) forms fine dust[2]. Discharge static from your gloves and use an anti-static weighing spatula. Static charge causes the powder to cling to surfaces, increasing the risk of aerosolization.

  • Closed-System Transfer (For Free Base): Use a gas-tight syringe with a stainless steel needle to transfer the liquid free base through a septum. Primary amines react with atmospheric CO₂ to form carbamate salts, which degrades reagent purity and releases corrosive vapors.

  • Exothermic Control: When diluting the free base, always add the amine slowly to the solvent or acid—never the reverse. The protonation of the amine is highly exothermic; uncontrolled heat generation can cause solvent boiling and aerosolization of the corrosive amine.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & PPE Weighing Weighing: Use Anti-static Spatula Start->Weighing Transfer Transfer: Closed System / Septum Weighing->Transfer Reaction Reaction / Dilution: Exothermic Control Transfer->Reaction Cleanup Decontamination: Wash with 1N HCl, then H2O Reaction->Cleanup Waste Waste Disposal: Appropriate Organic Waste Cleanup->Waste

Workflow for the safe handling and transfer of (2,6-Diethylphenyl)methanamine.

Emergency Response & Spill Management

In the event of a spill, standard solvent cleanup procedures are inadequate due to the volatility and alkalinity of the amine.

Spill Neutralization Protocol
  • Isolation: Immediately evacuate a 15-foot radius and maximize fume hood extraction to clear destructive mucous membrane irritants[5].

  • Containment: Surround the spill with an inert absorbent (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust, as amines can react exothermically with organics and potentially ignite[9].

  • Chemical Neutralization: Carefully apply a weak acid solution (e.g., 5% citric acid or sodium bisulfate) to the spill from the perimeter inward. Neutralizing the alkaline free base converts it to a non-volatile, water-soluble salt, drastically reducing the inhalation hazard and halting corrosive action[7].

  • Verification: Test the neutralized mixture with pH paper to ensure a pH of 6–8 before scooping it into a hazardous waste container. This self-validates that the corrosive hazard has been completely mitigated.

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid HCl vs Liquid Base) Spill->Assess Evacuate Evacuate & Ventilate (If high vapor/dust) Assess->Evacuate Large/Vapor PPE Don Spill Kit PPE (Respirator, FKM Gloves) Assess->PPE Small/Contained Evacuate->PPE Contain Contain Spill (Sand / Absorbent) PPE->Contain Neutralize Neutralize (Citric Acid / Dilute HCl) Contain->Neutralize Collect Collect & Dispose as Hazardous Waste Neutralize->Collect

Emergency spill response and neutralization protocol for amine exposure.

Disposal & Waste Management Plan

Improper disposal of (2,6-Diethylphenyl)methanamine can lead to dangerous cross-reactions in waste carboys.

  • Segregation: The free base should be disposed of in Non-Halogenated Organic Waste (unless dissolved in a halogenated solvent like DCM). The hydrochloride salt contains a chloride ion and must be evaluated according to institutional guidelines; it is generally routed to Halogenated Organic Waste to prevent the formation of reactive salts in mixed waste streams.

  • Aqueous Waste: Any aqueous washings containing the amine must be pH-adjusted (neutralized to pH 6–8 using dilute HCl or citric acid) prior to disposal in designated aqueous hazardous waste containers. Never pour unneutralized amine solutions down the drain[7].

References

  • American Elements. "(2,6-diethylphenyl)methanamine hydrochloride | CAS 107694-43-9". Available at: ]">https://www.americanelements.com[2]

  • Bide Pharm. "CAS:107694-42-8 (2,6-Diethylphenyl)methanamine". Available at: ]">https://www.bidepharm.com[1]

  • BLD Pharm. "1079650-53-5|(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride". Available at: ]">https://www.bldpharm.com

  • Apollo Scientific. "Safety Data Sheet: Benzylamine". Available at: ]">https://www.apolloscientific.co.uk[4]

  • Synquest Labs. "Safety Data Sheet: Benzylamine (SDS ID: 3630110)". Available at: ]">https://synquestlabs.com[5]

  • Astech Ireland. "Safety Data Sheet: Benzylamine". Available at: ]">https://www.astechireland.ie[7]

  • Carl ROTH. "Safety Data Sheet: Benzylamine ≥99 %, for synthesis (Article number: 3549)". Available at: ]">https://www.carlroth.com[8]

  • University of Edinburgh. "Glove selection guide". Available at: ]">https://www.ed.ac.uk[6]

Sources

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